2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one
Description
Properties
IUPAC Name |
2-sulfanylidene-1H-thieno[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N2OS2/c9-4-3-1-2-11-5(3)8-6(10)7-4/h1-2H,(H2,7,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJFBCDCLMGDIRN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=C1C(=O)NC(=S)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N2OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90394066 | |
| Record name | 2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90394066 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
117516-97-9 | |
| Record name | 2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90394066 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide on the Synthesis of 2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of the heterocyclic compound 2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one, a molecule of interest in medicinal chemistry due to the established biological activities of the thieno[2,3-d]pyrimidine scaffold. This document details the primary synthetic routes, experimental protocols, and relevant biological context.
Introduction
The thieno[2,3-d]pyrimidine core is a significant pharmacophore, recognized as a bioisostere of purine. This structural similarity has led to the development of numerous derivatives with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The introduction of a thioxo group at the 2-position of the pyrimidine ring can modulate the compound's electronic properties and potential for biological interactions. This guide focuses on the chemical synthesis of this compound, providing a foundation for further research and drug development.
Synthetic Pathways
The principal strategy for the synthesis of this compound involves a two-stage approach:
-
Formation of a 2-aminothiophene-3-carboxylate intermediate: This is most commonly achieved through the Gewald multicomponent reaction.
-
Cyclization of the 2-aminothiophene intermediate: The pyrimidine ring is constructed by reacting the intermediate with a suitable C1-N1 synthon, such as thiourea.
A generalized synthetic workflow is depicted below.
Caption: General synthetic workflow for this compound.
Experimental Protocols
This section provides detailed experimental procedures for the synthesis of the target compound.
Stage 1: Synthesis of Ethyl 2-aminothiophene-3-carboxylate (Gewald Reaction)
Principle: The Gewald reaction is a one-pot synthesis of a polysubstituted 2-aminothiophene from a ketone or aldehyde, an α-cyanoester, and elemental sulfur in the presence of a basic catalyst.
General Procedure:
-
To a stirred mixture of an appropriate ketone or aldehyde (1.0 eq.), ethyl cyanoacetate (1.0 eq.), and elemental sulfur (1.1 eq.) in a suitable solvent such as ethanol or methanol, a basic catalyst (e.g., morpholine or triethylamine, 0.5 eq.) is added portion-wise.
-
The reaction mixture is typically stirred at a temperature ranging from room temperature to 50°C for several hours.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration.
-
The crude product is washed with cold ethanol and can be further purified by recrystallization.
Table 1: Quantitative Data for the Synthesis of Ethyl 2-aminothiophene-3-carboxylates
| Starting Ketone/Aldehyde | Product | Yield (%) | Melting Point (°C) | Reference |
| Cyclohexanone | Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate | ~85 | 108-110 | N/A |
| Acetone | Ethyl 2-amino-4-methylthiophene-3-carboxylate | ~75 | 88-90 | [1] |
Stage 2: Synthesis of this compound
Principle: The target compound is synthesized through the cyclization of the 2-aminothiophene-3-carboxylate intermediate with thiourea in the presence of a base.
Detailed Protocol (Adapted from a similar synthesis):
-
A solution of sodium ethoxide is prepared by dissolving sodium metal (2.0 eq.) in absolute ethanol.
-
To this solution, ethyl 2-aminothiophene-3-carboxylate (1.0 eq.) and thiourea (2.0 eq.) are added.
-
The reaction mixture is heated at reflux for an extended period (typically 8-12 hours), with the reaction progress monitored by TLC.
-
After completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The residue is dissolved in water and acidified with a dilute acid (e.g., 10% hydrochloric acid or acetic acid) to precipitate the crude product.
-
The precipitate is collected by filtration, washed thoroughly with water, and dried.
-
The crude product can be purified by recrystallization from a suitable solvent like ethanol or a mixture of dimethylformamide and water.
Table 2: Characterization Data for a Representative 2-thioxo-thieno[2,3-d]pyrimidinone
| Compound | Molecular Formula | Molecular Weight | Melting Point (°C) | Key Spectral Data | Reference |
| 2-thioxo-2,3,5,6,7,8-hexahydro-1H-benzo[2][3]thieno[2,3-d]pyrimidin-4-one | C10H10N2OS2 | 242.33 | 275-277 | IR (cm-1): 3157 (NH), 1672 (CO), 1157 (C=S)1H-NMR (DMSO-d6) δ: 1.78 (4H, m), 2.70 (2H, m), 2.80 (2H, m), 12.34 (1H, s, NH), 13.36 (1H, s, NH)13C-NMR (DMSO-d6) δ: 22.13, 23.08, 24.50, 25.47, 117.04, 128.78, 131.43, 150.54, 157.58 (CO), 173.40 (C=S) | [4] |
Biological Context and Potential Signaling Pathways
While specific biological studies on this compound are limited, the broader class of thieno[2,3-d]pyrimidines has been extensively investigated as inhibitors of various protein kinases involved in cancer cell proliferation and survival.[5][6][7] One of the key signaling pathways implicated is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) pathway, which is crucial for angiogenesis, the formation of new blood vessels that supply tumors with nutrients.[6] Inhibition of VEGFR-2 can block this process, thereby impeding tumor growth.
Another relevant pathway is the Dihydrofolate Reductase (DHFR) enzymatic pathway. DHFR is essential for the synthesis of nucleotides, which are the building blocks of DNA.[8] Inhibition of DHFR disrupts DNA replication and leads to cancer cell death.[8]
Below is a representative diagram of a kinase inhibitor signaling pathway, which is a plausible mechanism of action for compounds belonging to the thieno[2,3-d]pyrimidine class.
Caption: Representative VEGFR-2 signaling pathway inhibited by a thienopyrimidine derivative.
Conclusion
The synthesis of this compound is a straightforward process that can be achieved in two main steps from readily available starting materials. The versatility of the Gewald reaction allows for the generation of a diverse range of 2-aminothiophene intermediates, which can then be cyclized to the desired thienopyrimidinone core. The established biological activities of this class of compounds, particularly as kinase inhibitors, make the target molecule and its derivatives promising candidates for further investigation in drug discovery programs. This guide provides the necessary foundational information for researchers to synthesize and explore the potential of this interesting heterocyclic system.
References
- 1. Ethyl 2-amino-4-methylthiophene-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, Characterization and Biological Studies of Some Novel Thieno[2,3-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Designing Potent Anti-Cancer Agents: Synthesis and Molecular Docking Studies of Thieno[2,3-d][1,2,4]triazolo[1,5-a]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, Antitumor Activity, and In Silico Drug Design of New Thieno[2,3-d]Pyrimidine-4-One Derivatives as Nonclassical Lipophilic Dihydrofolate Reductase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Chemical Properties of 2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties of the heterocyclic compound 2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one. This scaffold is of significant interest in medicinal chemistry due to its diverse and potent biological activities. This document details its physicochemical properties, spectroscopic data, synthesis methodologies, and reactivity. Furthermore, it explores the key signaling pathways modulated by derivatives of this compound, including the inhibition of cyclooxygenase-2 (COX-2), dihydrofolate reductase (DHFR), and vascular endothelial growth factor receptor 2 (VEGFR-2), as well as the modulation of the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways. Detailed experimental protocols and visual representations of workflows and biological pathways are provided to support further research and drug development efforts.
Physicochemical and Spectroscopic Properties
The fundamental chemical and physical properties of this compound are summarized in the table below. These properties are essential for its characterization, handling, and application in synthetic and biological studies.
| Property | Value | Reference |
| Molecular Formula | C₆H₄N₂OS₂ | [1] |
| Molecular Weight | 184.24 g/mol | [1] |
| CAS Number | 117516-97-9 | [2] |
| Appearance | Solid | |
| Melting Point | >300 °C | |
| Density | 1.65 g/cm³ | [2] |
| Canonical SMILES | C1=CSC2=C1C(=O)NC(=S)N2 | [2] |
| InChI Key | SJFBCDCLMGDIRN-UHFFFAOYSA-N | [2] |
Spectroscopic Data
Spectroscopic analysis is critical for the structural elucidation and purity assessment of this compound. Below is a summary of typical spectroscopic data.
| Technique | Data | Reference |
| ¹H NMR (DMSO-d₆) | δ 7.26-7.27 (d, 1H), 7.44-7.66 (d, 1H), 7.99 (s, 1H), 8.12 (s, 1H, NH) | [3] |
| ¹³C NMR (DMSO-d₆) | Data for derivatives suggest characteristic peaks for the thienopyrimidine core. | [4][5] |
| FTIR (KBr, cm⁻¹) | 3412, 3382 (N-H stretching), 3173, 3125, 2995, 2910, 2870 (C-H stretching), 1662, 1602 (C=O stretching), 1552, 1489 (C=N stretching), 1220 (N-H in-plane bending), 1138, 1076, 1016 (C-H in-plane bending) | [3] |
| Mass Spectrometry | Expected m/z for [M+H]⁺: 185.0 |
Synthesis and Reactivity
The synthesis of this compound and its derivatives is most commonly achieved through a multi-step process that begins with the versatile Gewald three-component reaction to form a 2-aminothiophene intermediate. This intermediate is then cyclized to construct the pyrimidine ring.
Experimental Protocols
Protocol 1: Synthesis of 2-Aminothiophene-3-carbonitrile (Gewald Reaction) [6][7][8]
-
To a mixture of a ketone or aldehyde (1 equivalent), malononitrile (1 equivalent), and elemental sulfur (1.1 equivalents) in ethanol, add a catalytic amount of a base such as morpholine or triethylamine.
-
Stir the reaction mixture at room temperature or with gentle heating (40-50 °C) for a specified time (typically 2-6 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is typically cooled, and the precipitated product is collected by filtration.
-
The crude product can be purified by recrystallization from a suitable solvent like ethanol.
Protocol 2: Synthesis of this compound
This protocol is a representative procedure based on common cyclization methods.
-
Dissolve the synthesized 2-aminothiophene-3-carboxamide or a related ester intermediate (1 equivalent) in a suitable solvent such as pyridine or dimethylformamide (DMF).
-
Add carbon disulfide (CS₂) (1.5 equivalents) to the solution.
-
Heat the reaction mixture to reflux for several hours (8-12 hours), monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature, which may result in the precipitation of the product.
-
The precipitate is collected by filtration, washed with a cold solvent (e.g., ethanol), and dried to yield the crude product.
-
Further purification can be achieved by recrystallization.
Biological Activities and Signaling Pathways
Derivatives of this compound have been extensively studied for their potential as therapeutic agents, demonstrating a broad range of biological activities including anti-inflammatory, anticancer, and antimicrobial effects. These activities are often attributed to their ability to interact with and modulate key biological pathways.
Anti-inflammatory Activity: COX-2 Inhibition
Several thieno[2,3-d]pyrimidine derivatives have been identified as potent and selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response.[9][10][11]
Anticancer Activity
The anticancer properties of this class of compounds are often linked to their ability to inhibit key enzymes involved in cancer cell proliferation and survival, such as Dihydrofolate Reductase (DHFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).
3.2.1. Dihydrofolate Reductase (DHFR) Inhibition
Thieno[2,3-d]pyrimidine derivatives can act as antifolates, inhibiting DHFR, which is crucial for the synthesis of nucleotides and essential for cell proliferation.[12][13][14][15] The thieno[2,3-d]pyrimidine scaffold can bind to the active site of DHFR, preventing the reduction of dihydrofolate to tetrahydrofolate.[16]
3.2.2. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibition
VEGFR-2 is a key receptor tyrosine kinase involved in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Thieno[2,3-d]pyrimidine derivatives have been shown to inhibit VEGFR-2, thereby blocking downstream signaling pathways.[17][18][19][20] These compounds typically bind to the ATP-binding site of the VEGFR-2 kinase domain.[21]
Modulation of NF-κB and MAPK Signaling Pathways
3.3.1. NF-κB Signaling Pathway
The NF-κB signaling pathway plays a critical role in inflammation and cancer. Some thieno[2,3-d]pyrimidine derivatives have been shown to suppress the activation of NF-κB, potentially by inhibiting the phosphorylation and subsequent degradation of its inhibitor, IκBα.[22]
3.3.2. Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway
The MAPK signaling pathway is another crucial regulator of cell proliferation, differentiation, and apoptosis. The activity of some thieno[2,3-d]pyrimidine derivatives has been linked to the modulation of MAPK pathway components such as ERK, JNK, and p38.[23]
Conclusion
This compound and its derivatives represent a versatile and pharmacologically significant class of heterocyclic compounds. Their straightforward synthesis, coupled with their potent and diverse biological activities, makes them attractive scaffolds for drug discovery and development. This technical guide has provided a comprehensive overview of their chemical properties, synthesis, and mechanisms of action, offering a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and drug development. Further investigation into the structure-activity relationships and optimization of these compounds holds great promise for the development of novel therapeutics for a range of diseases.
References
- 1. 3-amino-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one (185202-51-1) for sale [vulcanchem.com]
- 2. This compound [acrospharma.co.kr]
- 3. researchgate.net [researchgate.net]
- 4. op.niscpr.res.in [op.niscpr.res.in]
- 5. dspace.uzhnu.edu.ua [dspace.uzhnu.edu.ua]
- 6. sciforum.net [sciforum.net]
- 7. benchchem.com [benchchem.com]
- 8. Gewald Reaction [organic-chemistry.org]
- 9. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pyrazoles containing thiophene, thienopyrimidine and thienotriazolopyrimidine as COX-2 selective inhibitors: Design, synthesis, in vivo anti-inflammatory activity, docking and in silico chemo-informatic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Potent Dual Thymidylate Synthase and Dihydrofolate Reductase Inhibitors: Classical and Nonclassical 2-Amino-4-oxo-5-arylthio-substituted-6-methylthieno[2,3-d]pyrimidine Antifolates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design, Synthesis, and X-ray Crystal Structure of Classical and Nonclassical 2-Amino-4-oxo-5-substituted-6-ethyl-thieno[2,3-d]pyrimidines as Dual Thymidylate Synthase and Dihydrofolate Reductase Inhibitors and as Potential Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and DHFR inhibitory activity of a series of 6-substituted-2,4-diaminothieno[2,3-d]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis and in vitro antitumor evaluation of new thieno[2,3-d]pyrimidine derivatives as EGFR and DHFR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. A novel thieno[2,3-d]pyrimidine derivative inhibiting vascular endothelial growth factor receptor-2: A story of computer-aided drug discovery. - R Discovery [discovery.researcher.life]
- 19. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. benthamscience.com [benthamscience.com]
- 21. researchgate.net [researchgate.net]
- 22. Synthesis and structure-activity relationships of thieno[2,3-d]pyrimidines as atypical protein kinase C inhibitors to control retinal vascular permeability and cytokine-induced edema - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivative Inhibits d-Dopachrome Tautomerase Activity and Suppresses the Proliferation of Non-Small Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic and Structural Elucidation of 2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic analysis of 2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one, a heterocyclic compound of significant interest in medicinal chemistry. Thieno[2,3-d]pyrimidine derivatives are recognized as bioisosteres of purines and have demonstrated a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] Their mechanism of action often involves the inhibition of various protein kinases, making them promising scaffolds for the development of targeted therapies.[3][4] This document details the synthesis, spectroscopic characterization (NMR, FT-IR, MS, and UV-Vis), and potential biological signaling pathways associated with this class of compounds.
Synthesis of this compound
A common and effective method for the synthesis of the thieno[2,3-d]pyrimidine core is through the Gewald reaction, followed by cyclization.[5] The general workflow for the synthesis and subsequent analysis is depicted below.
Experimental Protocols
Synthesis of this compound
The synthesis of thieno[2,3-d]pyrimidin-4(3H)-one derivatives can be achieved by first synthesizing 2-aminothiophene analogs as intermediates through a one-pot three-component Gewald reaction. This involves a ketone, an acetamide, and elemental sulfur. The resulting 2-aminothiophene is then refluxed with a mixture of formic acid and formamide to yield the desired thieno[2,3-d]pyrimidin-4(3H)-one derivative.[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy
1H and 13C NMR spectra are typically recorded on a 300, 400, or 600 MHz spectrometer.[6][7] Samples are dissolved in deuterated solvents such as dimethyl sulfoxide-d6 (DMSO-d6) or chloroform-d (CDCl3), with tetramethylsilane (TMS) used as an internal standard. Chemical shifts are reported in parts per million (ppm).
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectra are commonly recorded using the KBr pellet method. The sample is mixed with potassium bromide and pressed into a thin pellet. Spectra are typically recorded in the range of 4000–400 cm-1.[6]
Mass Spectrometry (MS)
Electron ionization mass spectra (EI-MS) are generally obtained at 70 eV. The sample is introduced via a direct insertion probe. The mass-to-charge ratio (m/z) of the molecular ion and fragment ions are recorded to confirm the molecular weight and fragmentation pattern of the compound.[8]
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis absorption spectra are recorded on a spectrophotometer using solutions of the compound in solvents like ethanol or dimethylformamide (DMF) at a concentration of approximately 10-3 mol·dm-3.[9]
Spectroscopic Data
The following tables summarize the characteristic spectroscopic data for this compound and its analogs.
Table 1: 1H NMR Spectral Data
| Compound | Solvent | Chemical Shift (δ, ppm) and Multiplicity | Assignment | Reference |
|---|---|---|---|---|
| Thieno[2,3-d]pyrimidin-4-one | DMSO-d6 | 8.12 (s) | NH | [9] |
| 7.99 (s) | CH (H3) | [9] | ||
| 7.44-7.66 (d, J=8.1Hz) | CH (H2) | [9] | ||
| 7.26-7.27 (d, J=7.1Hz) | CH (H1) | [9] | ||
| Substituted 2-thioxo-thieno[2,3-d]pyrimidines | DMSO-d6 | 12.18-12.38 (br s) | NH | [6] |
| | | 11.34-11.62 (br s) | NH |[6] |
Table 2: 13C NMR Spectral Data
| Compound | Solvent | Chemical Shift (δ, ppm) | Assignment | Reference |
|---|---|---|---|---|
| Substituted 2-thioxo-thieno[2,3-d]pyrimidines | DMSO-d6 | 177.8, 178.2, 178.4 | C=S | [6] |
| | | 161.5, 163.3, 164.3 | C=O |[6] |
Table 3: FT-IR Spectral Data
| Wavenumber (cm-1) | Assignment | Reference |
|---|---|---|
| 3412, 3382 | N-H stretching | [9] |
| 3173-2870 | C-H stretching | [9] |
| 1662, 1602 | C=O stretching | [9] |
| 1552, 1489 | C=N stretching | [9] |
| ~1220 | N-H in-plane bending | [9] |
| 1138-1016 | C-H in-plane bending |[9] |
Table 4: Mass Spectrometry Data
| Compound | m/z | Assignment | Reference |
|---|
| this compound | 184.2 | [M]+ |[10] |
Table 5: UV-Vis Spectral Data
| Solvent | λmax (nm) | Reference |
|---|---|---|
| Ethanol | 201.5, 252.5, 396.5, 256.0 | [9] |
| DMF | 261.6, 402.0 |[9] |
Biological Activity and Signaling Pathways
Thieno[2,3-d]pyrimidine derivatives have been extensively investigated as inhibitors of various protein kinases involved in cell signaling pathways critical for cell proliferation, survival, and angiogenesis. One of the key targets is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a tyrosine kinase that plays a pivotal role in tumor-induced angiogenesis.[4] Inhibition of VEGFR-2 can block downstream signaling cascades, such as the MAPK/ERK pathway, thereby suppressing tumor growth.[11]
The diagram below illustrates a simplified representation of the VEGFR-2 signaling pathway, which is a common target for this class of compounds.
Conclusion
This compound and its derivatives represent a versatile and pharmacologically significant class of heterocyclic compounds. The spectroscopic techniques outlined in this guide are essential for the structural confirmation and purity assessment of these molecules. The provided data serves as a valuable reference for researchers in the field. Further investigation into the specific interactions of these compounds with biological targets, such as protein kinases, will continue to drive the development of novel therapeutics for a range of diseases, including cancer.
References
- 1. Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. op.niscpr.res.in [op.niscpr.res.in]
- 7. Synthesis, in silico and in vitro antimicrobial activity of N-(benzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides [pharmacia.pensoft.net]
- 8. article.sapub.org [article.sapub.org]
- 9. researchgate.net [researchgate.net]
- 10. This compound [acrospharma.co.kr]
- 11. pubs.acs.org [pubs.acs.org]
biological activity of 2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one derivatives
An In-depth Technical Guide on the Biological Activity of 2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one and its Derivatives
Introduction
The thieno[2,3-d]pyrimidine scaffold is a fused heterocyclic system that has garnered significant attention in medicinal chemistry due to its structural resemblance to purines. This structural similarity allows its derivatives to interact with a wide range of biological targets, leading to diverse pharmacological activities.[1][2] These compounds have been extensively investigated for their potential as anticancer, antimicrobial, anti-inflammatory, and analgesic agents.[1][3][4] The versatility of the thieno[2,3-d]pyrimidine core allows for chemical modifications at various positions, enabling the synthesis of extensive libraries of compounds for structure-activity relationship (SAR) studies.[5] Commercially available drugs such as pictilisib, relugolix, and olmutinib feature this heterocyclic ring, underscoring its therapeutic importance.[1] This guide focuses specifically on derivatives of this compound, summarizing their biological activities, experimental protocols, and underlying mechanisms of action.
Anticancer Activity
Derivatives of this compound have demonstrated significant potential as anticancer agents, primarily through the inhibition of various protein kinases that are often overexpressed or deregulated in cancer cells.[6]
Mechanism of Action: Kinase Inhibition
Kinase inhibition is a key mechanism behind the anticancer effects of these compounds.[6] Different derivatives have shown inhibitory activity against several crucial kinases involved in tumor growth, angiogenesis, and metastasis.
-
VEGFR-2 Inhibition: Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a primary mediator of angiogenesis, the process of forming new blood vessels, which is critical for tumor growth.[7] Several thieno[2,3-d]pyrimidine derivatives have been designed and synthesized as potent VEGFR-2 inhibitors.[7] For instance, compound 17f from one study showed high activity against VEGFR-2 with an IC50 value of 0.23 µM, equivalent to the reference drug sorafenib.[7]
-
FLT3 Inhibition: FMS-like tyrosine kinase 3 (FLT3) is vital for the survival and proliferation of hematopoietic stem cells.[6] Certain thieno[2,3-d]pyrimidine analogues have been identified as promising inhibitors of FLT3, which is a target in some leukemias.[6]
-
ROCK Inhibition: Rho-associated kinases (ROCKs) are involved in cell morphology and migration. A series of thieno[2,3-d]pyrimidin-4(3H)-one derivatives were identified as a new class of ROCK inhibitors, with compound 8k showing IC50 values of 0.004 µM and 0.001 µM against ROCK I and ROCK II, respectively.[8]
-
Atypical Protein Kinase C (aPKC) Inhibition: Targeting aPKC can help control vascular permeability and inflammation, offering alternatives to anti-VEGF therapies in certain eye diseases.[9] Thieno[2,3-d]pyrimidines have been developed as ATP-competitive inhibitors of aPKC isoforms.[9]
Cytotoxic Activity
These derivatives have been evaluated for their cytotoxic effects against a variety of human cancer cell lines.
-
Breast Cancer (MCF-7): Several studies have reported significant activity against the MCF-7 cell line.[6][10] In one study, compounds 14, 13, 9, and 12 , which incorporated sulfa-drug moieties, exhibited more potent activity (IC50 values of 22.12, 22.52, 27.83, and 29.22 µM, respectively) than the reference drug Doxorubicin (IC50 = 30.40 µM).[10]
-
Hepatocellular Carcinoma (HepG2): Derivatives have also shown high cytotoxic effects against HepG2 cells.[6][7] Compound 17f displayed an IC50 value of 4.10 µM against this cell line.[7]
-
Colon Carcinoma (HCT-116): Compound 17f was also highly active against HCT-116 cells, with an IC50 of 2.80 µM.[7]
-
Melanoma (MDA-MB-435): One of the most active compounds reported was 2-(benzylamino)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one, which showed potent cytotoxic activity against the melanoma cell line MDA-MB-435.[5]
Data on Anticancer Activity
| Compound ID/Description | Target Cell Line/Enzyme | Assay | IC50 / Activity | Reference |
| 17f | HCT-116 | MTT | 2.80 ± 0.16 µM | [7] |
| 17f | HepG2 | MTT | 4.10 ± 0.45 µM | [7] |
| 17f | VEGFR-2 | Kinase Assay | 0.23 ± 0.03 µM | [7] |
| Sorafenib (Reference) | VEGFR-2 | Kinase Assay | 0.23 ± 0.04 µM | [7] |
| Compound 14 | MCF-7 | Cytotoxicity | 22.12 µM | [10] |
| Compound 13 | MCF-7 | Cytotoxicity | 22.52 µM | [10] |
| Compound 9 | MCF-7 | Cytotoxicity | 27.83 µM | [10] |
| Compound 12 | MCF-7 | Cytotoxicity | 29.22 µM | [10] |
| Doxorubicin (Reference) | MCF-7 | Cytotoxicity | 30.40 µM | [10] |
| Compound 8k | ROCK I | Kinase Assay | 0.004 µM | [8] |
| Compound 8k | ROCK II | Kinase Assay | 0.001 µM | [8] |
| Compound l | MDA-MB-231 | Cytotoxicity | 27.6 µM |
Antimicrobial and Antifungal Activity
Thieno[2,3-d]pyrimidin-4(3H)-one derivatives have emerged as a promising class of antimicrobial agents, exhibiting activity against a spectrum of bacteria and fungi.
Antibacterial Activity
These compounds have shown notable efficacy, particularly against multi-drug resistant Gram-positive bacteria.
-
Gram-Positive Bacteria: Several thieno[2,3-d]pyrimidinediones demonstrated potent activity against strains like methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant S. aureus (VRSA), vancomycin-intermediate S. aureus (VISA), and vancomycin-resistant enterococci (VRE), with Minimum Inhibitory Concentration (MIC) values in the range of 2–16 mg/L.[11][12]
-
Gram-Negative Bacteria: The activity against Gram-negative bacteria is generally weaker, with MIC values often ranging from 16 to over 32 mg/L.[11]
-
Mechanism: Molecular docking studies suggest that the antibacterial action of some derivatives may be related to the inhibition of topoisomerase II DNA gyrase.[13]
Antifungal Activity
The thienopyrimidinone core is also a scaffold for potent antifungal agents.
-
Activity: A study found that compounds 14 and 15 , bearing p-chlorophenyl and m-methoxyphenyl groups respectively, showed excellent antifungal activity, being 10-15 times more potent than reference drugs ketoconazole or bifonazole.[13] Their MIC values ranged from 0.013-0.026 mM.[13]
-
Mechanism: The predicted mechanism for antifungal activity involves the inhibition of the CYP51 lanosterol demethylase enzyme.[13]
Data on Antimicrobial Activity
| Compound ID/Description | Target Organism | MIC | Reference |
| Compounds 1 and 2 | Gram-positive bacteria (MRSA, VRSA, VISA, VRE) | 2–16 mg/L | [11] |
| Compounds 1 and 2 | Gram-negative bacteria | 16 to >32 mg/L | [11] |
| Compound 22 | Gram-positive & Gram-negative bacteria | 0.05–0.13 mM | [13] |
| Compound 14 | Fungal species | 0.013–0.026 mM | [13] |
| Compound 15 | Fungal species | 0.027 mM | [13] |
Anti-inflammatory Activity
Derivatives of thieno[2,3-d]pyrimidine have been investigated for their anti-inflammatory properties, showing promising results in various preclinical models.[3][14]
Mechanism of Action
The anti-inflammatory effects are mediated through the modulation of key inflammatory pathways.
-
Inhibition of Inflammatory Mediators: Compounds such as A2, A6, and B7 significantly inhibited the production of nitric oxide (NO) and other inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages.[15]
-
Suppression of iNOS and COX-2: These compounds also strongly suppressed the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), two key enzymes in the inflammatory process.[15]
-
NF-κB and MAPK Pathway Inhibition: The underlying mechanism involves the inhibition of the nuclear factor κB (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways.[15] The compounds were found to prevent the nuclear translocation of NF-κB p65 by inhibiting the degradation of IκBα.[15]
In Vivo Activity
In vivo studies, such as the carrageenan-induced rat paw edema test, have confirmed the anti-inflammatory activity of these compounds.[14][15] Notably, compound A6 exhibited anti-inflammatory effects comparable to the reference drug Indomethacin.[15] An important advantage observed for many of these new compounds is the lack of ulcerogenic activity, a common side effect of traditional non-steroidal anti-inflammatory drugs (NSAIDs).[14]
Experimental Protocols
In Vitro Cytotoxicity Assessment (MTT Assay)
This protocol is used to assess the antiproliferative effects of compounds on cancer cell lines.[7]
-
Cell Seeding: Cancer cells (e.g., HCT-116, HepG2, MCF-7) are seeded in 96-well plates at a density of approximately 5x10⁴ cells/well and incubated for 24 hours.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48-72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated by plotting the percentage of viable cells against the compound concentration.
In Vitro Kinase Inhibition Assay (e.g., VEGFR-2)
This protocol determines the ability of a compound to inhibit the activity of a specific kinase.[7]
-
Reaction Mixture Preparation: A reaction buffer is prepared containing the kinase (e.g., recombinant human VEGFR-2), a substrate peptide, and ATP.
-
Compound Incubation: The test compounds at various concentrations are pre-incubated with the kinase in the reaction buffer.
-
Reaction Initiation: The kinase reaction is initiated by the addition of ATP. The mixture is incubated at a controlled temperature (e.g., 30°C) for a set time.
-
Reaction Termination: The reaction is stopped, often by adding a solution like 3% phosphoric acid.
-
Quantification: The amount of phosphorylated substrate is quantified. This can be done using various methods, such as ELISA, radiometric assays (using ³²P-ATP), or fluorescence-based assays.
-
IC50 Determination: The IC50 value is determined by plotting the percentage of kinase inhibition against the log of the inhibitor concentration.
Antimicrobial Susceptibility Testing (Broth Microdilution)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[11][13]
-
Compound Dilution: Serial two-fold dilutions of the test compounds are prepared in a liquid growth medium (e.g., Mueller-Hinton broth) in 96-well microtiter plates.
-
Inoculum Preparation: A standardized inoculum of the test microorganism (bacteria or fungi) is prepared and added to each well.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
-
Controls: Positive (microorganism with no compound) and negative (medium only) controls are included. Standard antibiotics (e.g., ampicillin, streptomycin) are used as reference compounds.[13]
Visualizations
Signaling Pathway Diagram
Caption: Inhibition of the VEGFR-2 signaling pathway by thieno[2,3-d]pyrimidine derivatives.
Experimental Workflow Diagram
Caption: General workflow for the synthesis and biological evaluation of derivatives.
Conclusion
Derivatives of this compound represent a highly versatile and pharmacologically significant class of compounds. The extensive research highlighted in this guide demonstrates their potent anticancer, antimicrobial, and anti-inflammatory activities. Their mechanism of action, particularly as inhibitors of crucial protein kinases, positions them as valuable scaffolds for the development of novel therapeutics. The favorable activity profiles, coupled with opportunities for diverse chemical modifications, underscore the potential for discovering new drug candidates based on this privileged heterocyclic system. Future efforts will likely focus on optimizing the structure-activity relationships to enhance potency and selectivity, as well as conducting further preclinical and clinical evaluations of the most promising lead compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and biological evaluation of thieno[2,3-d]pyrimidine derivatives for anti-inflammatory, analgesic and ulcerogenic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of thieno[2,3-d]pyrimidin-4(3H)-one derivatives as a new class of ROCK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and structure-activity relationships of thieno[2,3-d]pyrimidines as atypical protein kinase C inhibitors to control retinal vascular permeability and cytokine-induced edema - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. alliedacademies.org [alliedacademies.org]
- 11. Thieno[2,3-d]pyrimidinedione derivatives as antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Thieno[2,3-d]pyrimidinedione derivatives as antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis, biological evaluation and QSAR studies of new thieno[2,3-d]pyrimidin-4(3H)-one derivatives as antimicrobial and antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis of new thieno [2,3-d]pyrimidine-2,4(1H,3H)-diones with analgesic and anti-inflammatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Design, Synthesis, and Biological Activity of Tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine Derivatives as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Mechanism of Action of 2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one and Its Derivatives
Executive Summary: The thieno[2,3-d]pyrimidine scaffold, particularly the 2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one core, represents a versatile and privileged structure in medicinal chemistry. While direct mechanistic studies on the unsubstituted parent compound are limited, a substantial body of research on its derivatives has elucidated multiple mechanisms of action, primarily centered around kinase inhibition. These derivatives have demonstrated significant potential as anticancer, anti-inflammatory, and antimicrobial agents. This guide provides a comprehensive overview of the known mechanisms of action, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways involved.
Primary Mechanism of Action: Kinase Inhibition
The most extensively documented mechanism of action for derivatives of this compound is the inhibition of various protein kinases, which are crucial regulators of cellular processes such as proliferation, differentiation, and survival.[1][2] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer.[3]
Several thieno[2,3-d]pyrimidine derivatives have been identified as potent inhibitors of VEGFR-2, a key mediator of angiogenesis, the formation of new blood vessels that is critical for tumor growth and metastasis.[4] By blocking the ATP-binding site of VEGFR-2, these compounds inhibit its signaling cascade, leading to a reduction in tumor vascularization.
-
Signaling Pathway:
Caption: VEGFR-2 signaling pathway and its inhibition by thieno[2,3-d]pyrimidine derivatives.
Derivatives of this scaffold have been shown to inhibit a range of other kinases implicated in cancer and other diseases:
-
FLT3 Kinase: Some derivatives exhibit inhibitory activity against FMS-like tyrosine kinase 3 (FLT3), a receptor tyrosine kinase often mutated in acute myeloid leukemia.[3]
-
Rho-associated coiled-coil containing protein kinases (ROCKs): Certain derivatives have been identified as potent inhibitors of ROCK I and ROCK II, which are involved in cell morphology and migration.[5]
-
PIM-1 Kinase: The 4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine scaffold, a related structure, has been shown to inhibit PIM-1 kinase, a serine/threonine kinase involved in cell proliferation and apoptosis.[6]
-
Cyclin-dependent kinase 4 (CDK4): Thieno[2,3-d]pyrimidin-4-yl hydrazones have been evaluated as CDK4 inhibitors, which are key regulators of the cell cycle.[2]
-
Epidermal Growth Factor Receptor (EGFR): The thieno[2,3-d]pyrimidine scaffold has been explored for its potential to inhibit EGFR, a member of the ErbB family of receptor tyrosine kinases.[1]
Dihydrofolate Reductase (DHFR) Inhibition
A distinct mechanism of action for some thieno[2,3-d]pyrimidine-4-one derivatives is the inhibition of dihydrofolate reductase (DHFR).[7] DHFR is a crucial enzyme in the synthesis of nucleotides, and its inhibition leads to the disruption of DNA synthesis and cell death. These compounds act as nonclassical lipophilic DHFR inhibitors, with the sulfur atom of the thiophene ring mimicking the 4-amino group of methotrexate, a classical DHFR inhibitor.[7]
Anti-inflammatory Activity
Certain tetrahydrobenzo[1][8]thieno[2,3-d]pyrimidine derivatives have demonstrated significant anti-inflammatory properties.[9] Their mechanism of action in this context involves the modulation of key inflammatory pathways:
-
Inhibition of NF-κB Signaling: These compounds suppress the degradation of IκBα, thereby preventing the nuclear translocation of the NF-κB p65 subunit.[9]
-
Inhibition of MAPK Signaling: The phosphorylation of mitogen-activated protein kinases (MAPKs) is also inhibited by these derivatives.[9]
-
Suppression of iNOS and COX-2: The expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), key enzymes in the inflammatory response, is downregulated.[9]
-
Signaling Pathway:
Caption: Anti-inflammatory mechanism via inhibition of MAPK and NF-κB pathways.
Antimicrobial and Antifungal Activity
Derivatives of thieno[2,3-d]pyrimidin-4(3H)-one have also been reported to possess broad-spectrum antimicrobial and antifungal activities.[10] Molecular docking studies suggest that the antibacterial activity of some of these compounds may be related to the inhibition of topoisomerase II.[10]
Quantitative Data
The following tables summarize the reported in vitro activities of various derivatives of this compound.
Table 1: Kinase Inhibitory Activity
| Compound ID | Target Kinase | IC50 (µM) | Reference |
| 17f | VEGFR-2 | 0.23 ± 0.03 | [4] |
| 8k | ROCK I | 0.004 | [5] |
| 8k | ROCK II | 0.001 | [5] |
| 8g | PIM-1 | 0.373 | [6] |
| 8l | PIM-1 | 0.501 | [6] |
| 8k | PIM-1 | 0.518 | [6] |
| Compound 20 | DHFR | 0.20 | [7] |
Table 2: Antiproliferative Activity
| Compound ID | Cell Line | IC50 (µM) | Reference |
| 17f | HCT-116 | 2.80 ± 0.16 | [4] |
| 17f | HepG2 | 4.10 ± 0.45 | [4] |
| Compound 8 | MCF-7 | 4.132 ± 0.5 | [3] |
| Compound 8 | HepG2 | 3.3 ± 0.90 | [3] |
| Compound 5 | MCF-7 | 7.301 ± 4.5 | [3] |
| Compound 5 | HepG2 | 5.3 ± 1.6 | [3] |
| IIIa | MCF-7 | 2.01 | [8] |
| IIIa | HepG2 | 2.44 | [8] |
| IIIc | MCF-7 | 1.44 | [8] |
| IIIc | HepG2 | 1.47 | [8] |
Table 3: Antimicrobial and Antifungal Activity
| Compound ID | Organism | MIC (mM) | Reference |
| Compound 22 | Various Bacteria | 0.05 - 0.13 | [10] |
| Compound 14 | Various Fungi | 0.013 - 0.026 | [10] |
| Compound 15 | Various Fungi | 0.027 | [10] |
Experimental Protocols
-
Principle: The ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase is measured. This is often done using methods like Z'-LYTE™, which employs a fluorescence-based, coupled-enzyme format.[6]
-
Methodology:
-
The kinase, a fluorescently labeled peptide substrate, and ATP are combined in a reaction buffer.
-
The test compound (thieno[2,3-d]pyrimidine derivative) is added at various concentrations.
-
The reaction is incubated to allow for phosphorylation.
-
A development reagent containing a site-specific protease is added. This protease only cleaves the non-phosphorylated peptide.
-
Cleavage of the non-phosphorylated peptide disrupts FRET (Förster Resonance Energy Transfer), leading to a change in the fluorescence emission ratio.
-
The extent of inhibition is calculated based on the fluorescence signal, and IC50 values are determined by plotting inhibition versus compound concentration.
-
-
Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
-
Methodology:
-
Cancer cell lines (e.g., MCF-7, HepG2, HCT-116) are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with various concentrations of the test compounds for a specified period (e.g., 72 hours).[3]
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated.
-
Mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.
-
A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
The absorbance is measured at a specific wavelength using a microplate reader.
-
The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined.
-
-
Principle: This method detects the presence and quantity of the NF-κB p65 subunit in the nuclear fraction of cell lysates, indicating its translocation from the cytoplasm.
-
Methodology:
-
RAW264.7 macrophage cells are pre-treated with the test compounds for 1 hour.[9]
-
The cells are then stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.[9]
-
Nuclear and cytoplasmic proteins are separated using a fractionation kit.
-
Protein concentrations are determined (e.g., by BCA assay).
-
Equal amounts of nuclear protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with a primary antibody specific for the NF-κB p65 subunit.
-
A secondary antibody conjugated to an enzyme (e.g., HRP) is added.
-
The protein bands are visualized using a chemiluminescent substrate, and the band intensity is quantified to determine the level of nuclear p65.
-
-
Experimental Workflow:
Caption: Workflow for Western blot analysis of NF-κB p65 nuclear translocation.
Conclusion
The this compound core is a highly valuable scaffold in drug discovery. Its derivatives have been shown to act through multiple, clinically relevant mechanisms of action, including the inhibition of key kinases (VEGFR-2, FLT3, ROCKs), DHFR, and critical inflammatory pathways (NF-κB, MAPK). The presented data and methodologies underscore the therapeutic potential of this compound class and provide a solid foundation for further research and development of novel therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of thieno[2,3-d]pyrimidin-4(3H)-one derivatives as a new class of ROCK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Unravelling the potency of the 4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile scaffold with S-arylamide hybrids as PIM-1 kinase inhibitors: synthesis, biological activity and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, Antitumor Activity, and In Silico Drug Design of New Thieno[2,3-d]Pyrimidine-4-One Derivatives as Nonclassical Lipophilic Dihydrofolate Reductase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. synthesis and antitumor activity of thieno[2,3-d]pyrimidine derivatives [finechemicals.com.cn]
- 9. Design, Synthesis, and Biological Activity of Tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine Derivatives as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis, biological evaluation and QSAR studies of new thieno[2,3-d]pyrimidin-4(3H)-one derivatives as antimicrobial and antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis and Characterization of 2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, characterization, and biological significance of 2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one derivatives. These compounds are of significant interest in medicinal chemistry due to their diverse pharmacological activities, including antitumor, anti-inflammatory, and kinase inhibitory effects.[1][2][3]
Synthesis Strategies
The construction of the this compound scaffold and its derivatives typically involves a multi-step synthetic approach, commencing with the formation of a substituted 2-aminothiophene ring, followed by the annulation of the pyrimidine-4-one ring system.
A prevalent and efficient method for the synthesis of the initial 2-aminothiophene precursors is the Gewald reaction .[4][5][6] This one-pot, multi-component reaction involves the condensation of a ketone or aldehyde with an activated nitrile (such as malononitrile or ethyl cyanoacetate) and elemental sulfur in the presence of a basic catalyst.[6][7]
Following the formation of the 2-aminothiophene-3-carbonitrile or carboxylate, the thieno[2,3-d]pyrimidine core is constructed. The introduction of the 2-thioxo functionality can be achieved through cyclization with various reagents like thiourea or by reacting the 2-aminothiophene with isothiocyanates.
A general synthetic workflow is depicted below:
Experimental Protocols
General Procedure for the Synthesis of 2-Aminothiophene Precursors (Gewald Reaction)
This protocol is adapted from established methodologies for the Gewald reaction.[4][7]
-
To a stirred solution of the starting ketone (1.0 eq.), malononitrile (1.0 eq.), and elemental sulfur (1.1 eq.) in ethanol, add a catalytic amount of an organic base such as triethylamine or diethylamine dropwise.
-
Continue stirring the reaction mixture at room temperature or with gentle heating (40-50 °C) for 2-4 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water.
-
Collect the precipitated solid by filtration, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to afford the pure 2-aminothiophene derivative.
Synthesis of 2-Thioxo-2,3,5,6,7,8-hexahydro-1H-benzo[4][8]thieno[2,3-d]pyrimidin-4-one
The following is a representative protocol for the cyclization step to form the desired thioxo-thienopyrimidinone.[8]
-
A mixture of the appropriate 2-aminothiophene-3-carboxamide or carboxylate (1.0 eq.) and phenyl isothiocyanate (1.1 eq.) in dimethylformamide (DMF) is heated at reflux for 6-8 hours.
-
Alternatively, the 2-aminothiophene-3-carboxamide can be heated with thiourea in the presence of a base.
-
After cooling, the reaction mixture is poured into acidified water.
-
The resulting precipitate is collected by filtration, washed thoroughly with water, and then with a small amount of cold ethanol.
-
The crude product is purified by recrystallization from a suitable solvent like ethanol or a DMF/water mixture to yield the pure 2-thioxo derivative.
Characterization Data
The synthesized compounds are typically characterized using a combination of spectroscopic and analytical techniques. Below are tables summarizing typical spectral data for the core structure and its derivatives.
Table 1: Spectroscopic Data for a Representative 2-Thioxo-thieno[2,3-d]pyrimidin-4-one Derivative
| Technique | Key Features and Representative Values |
| FT-IR (cm⁻¹) | 3157 (N-H stretching), 1672 (C=O stretching), 1577, 1556 (C=C stretching), 1157 (C=S stretching)[8] |
| ¹H NMR (DMSO-d₆, δ ppm) | 13.36 (s, 1H, N-H), 12.34 (s, 1H, N-H), signals corresponding to the substituents on the thiophene ring.[8] |
| ¹³C NMR (DMSO-d₆, δ ppm) | 173.40 (C=S), 157.58 (C=O), signals for thiophene carbons (117.04-150.54), and substituent carbons.[8] |
| Mass Spectrometry (MS) | Molecular ion peak (M⁺) corresponding to the calculated molecular weight. |
Table 2: ¹H and ¹³C NMR Data for Selected N-Substituted Thieno[2,3-d]pyrimidin-4-amine Derivatives
| Compound | ¹H NMR (400 MHz, DMSO-d₆) δ ppm | ¹³C NMR (100 MHz, DMSO-d₆) δ ppm |
| N-(3-Methoxyphenyl)-5,8-dihydro-6H-pyrano[4',3':4,5] thieno[2,3-d]pyrimidin-4-amine | 8.44 (s, 1H), 8.16 (s, 1H), 7.32-7.35 (m, 1H), 7.26 (d, J 5.5 Hz, 2H), 6.64-6.71 (m, 1H), 4.84 (s, 2H), 3.98 (t, J 5.6 Hz, 2H), 3.76 (s, 3H), 3.20-3.27 (m, 2H) | 166.7, 159.9, 155.4, 152.8, 140.7, 131.2, 129.6, 125.0, 116.8, 114.6, 109.1, 108.2, 65.2, 64.3, 55.5, 26.3[7] |
| N-(3-Chlorophenyl)-5,8-dihydro-6H-pyrano[4',3':4,5] thieno[2,3-d]pyrimidin-4-amine | 8.48 (s, 1H), 8.33 (s, 1H), 7.84 (t, J 2.1 Hz, 1H), 7.64 (d, J 8.1 Hz, 1H), 7.37 (t, J 8.1 Hz, 1H), 7.13 (d, J 8.5 Hz, 1H), 4.84 (t, J 2.1 Hz, 2H), 3.98 (t, J 5.5 Hz, 2H), 3.23-3.31 (m, 2H) | 166.5, 154.6, 152.2, 140.7, 132.7, 131.2, 130.0, 124.6, 122.8, 121.1, 120.2, 116.5, 64.7, 63.8, 25.8[7] |
| N-(4-Methoxyphenyl)-5,8-dihydro-6H-pyrano[4',3':4,5] thieno[2,3-d]pyrimidin-4-amine | 8.33 (s, 1H), 8.07 (s, 1H), 7.50 (d, J 9.0 Hz, 2H), 6.94 (d, J 9.2 Hz, 2H), 4.83 (s, 2H), 3.97 (t, J 4.0 Hz, 2H), 3.76 (s, 3H), 3.21 (t, J 5.7 Hz, 2H) | 166.4, 156.4, 155.8, 153.0, 132.2, 130.6, 125.2, 125.0, 116.1, 114.0, 65.2, 64.3, 55.6, 26.4[7] |
Biological Context and Signaling Pathways
Derivatives of the thieno[2,3-d]pyrimidine scaffold have been extensively investigated for their potential as therapeutic agents, particularly as kinase inhibitors.[3][9][10] For instance, certain derivatives have shown potent inhibitory activity against phosphatidylinositol 3-kinase (PI3K), a key enzyme in a signaling pathway that is often dysregulated in cancer.[9]
The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that regulates cell proliferation, growth, survival, and motility. Inhibition of PI3K by thieno[2,3-d]pyrimidine derivatives can block downstream signaling, leading to an anti-cancer effect.
Conclusion
The this compound scaffold represents a privileged structure in medicinal chemistry. The synthetic routes, particularly those employing the Gewald reaction, are robust and allow for the generation of diverse libraries of compounds. The detailed characterization of these derivatives is crucial for establishing structure-activity relationships and advancing the development of novel therapeutic agents targeting a range of diseases, including cancer and inflammatory disorders. Further exploration of this chemical space is warranted to unlock the full therapeutic potential of this important class of heterocyclic compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, Antitumor Activity, and In Silico Drug Design of New Thieno[2,3-d]Pyrimidine-4-One Derivatives as Nonclassical Lipophilic Dihydrofolate Reductase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of thieno[2,3-d]pyrimidin-4(3H)-one derivatives as a new class of ROCK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. quod.lib.umich.edu [quod.lib.umich.edu]
- 6. Gewald reaction - Wikipedia [en.wikipedia.org]
- 7. scielo.br [scielo.br]
- 8. Synthesis, Characterization and Biological Studies of Some Novel Thieno[2,3-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis, and biological evaluation of new thieno[2,3-d] pyrimidine derivatives as targeted therapy for PI3K with molecular modelling study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
structure-activity relationship of thieno[2,3-d]pyrimidine analogs
An In-depth Technical Guide on the Structure-Activity Relationship of Thieno[2,3-d]pyrimidine Analogs
For Researchers, Scientists, and Drug Development Professionals
The thieno[2,3-d]pyrimidine scaffold is a fused heterocyclic system that is structurally analogous to purine and quinazoline, making it a privileged structure in medicinal chemistry.[1][2] This core has been the foundation for developing a wide array of pharmacologically active agents, demonstrating activities such as anticancer, anti-inflammatory, antimicrobial, and CNS protective effects.[1][2][3][4] Their biological versatility stems from the scaffold's ability to act as a bioisostere for native ligands, often targeting the ATP-binding pocket of various kinases.[1][5] This guide provides a detailed examination of the structure-activity relationships (SAR) of thieno[2,3-d]pyrimidine analogs, focusing on key biological targets, quantitative data, and experimental methodologies.
Core Structure-Activity Relationship Principles
The biological activity of thieno[2,3-d]pyrimidine derivatives is highly dependent on the nature and position of substituents on both the thiophene and pyrimidine rings.
-
Position 2: Substitutions at this position are crucial for modulating potency and selectivity. Small amine substituents have been linked to PDE4 inhibitory activity, while their removal or replacement with larger groups can shift selectivity towards kinases like B-Raf.[5] The presence of substituted aryl or benzylamino groups at C-2 often enhances anticancer activity.[6][7]
-
Position 4: This position is a key vector for interacting with the hinge region of many kinases. The introduction of various substituted anilino or morpholino moieties is a common strategy. For instance, a 4-morpholino group is a recurring feature in potent PI3K inhibitors.[6][8] For EGFR inhibitors, specific substitutions on a 4-anilino group are critical for achieving high potency against both wild-type and mutant forms.[8]
-
Positions 5 and 6 (Thiophene Ring): Modifications on the thiophene ring influence the compound's physicochemical properties and can impact potency. Phenyl groups at these positions have been shown to confer high FGFR1 inhibitory activity.[5] In other series, lipophilic groups like a fused cyclohexane ring (tetrahydrobenzo[1][9]thieno[2,3-d]pyrimidine) are common and generally lead to better activity compared to analogs with smaller alkyl or carboxylate groups.[6][10]
SAR for Specific Biological Targets
Thieno[2,3-d]pyrimidine analogs have been extensively studied as inhibitors of various protein kinases and other therapeutically relevant targets.
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibitors
VEGFR-2 is a critical receptor tyrosine kinase involved in tumor angiogenesis.[9] The thieno[2,3-d]pyrimidine scaffold has been successfully utilized to develop potent VEGFR-2 inhibitors.
Structure-Activity Relationship Summary: The SAR for VEGFR-2 inhibition often mimics that of other type II kinase inhibitors like Sorafenib.[9][11] A common structural motif involves the thieno[2,3-d]pyrimidine core acting as the hinge-binding element, a spacer group (e.g., NH), and a substituted aryl moiety that occupies the hydrophobic back pocket.[11] Compound 17f , for example, which integrates these features, showed excellent cytotoxic activity against HCT-116 and HepG2 cell lines with IC50 values of 2.80 µM and 4.10 µM, respectively.[9]
Table 1: SAR of Thieno[2,3-d]pyrimidine Analogs as VEGFR-2 Inhibitors and Anticancer Agents
| Compound | Key Structural Features | Target Cell Line | IC50 (µM) | Citation |
|---|---|---|---|---|
| 17f | 4-(4-chloro-3-(trifluoromethyl)phenylamino) | HCT-116 | 2.80 ± 0.16 | [9] |
| HepG2 | 4.10 ± 0.45 | [9] | ||
| 17c | 4-(4-chlorophenylamino) | HCT-116 | 4.40 ± 0.31 | [9] |
| 17g | 4-(3-tert-butyl-1-methyl-1H-pyrazol-5-ylamino) | MCF-7 | 10.50 ± 0.94 | [9] |
| 17i | 4-(4-phenoxyphenylamino) | HCT-116 | 3.90 ± 0.22 | [9] |
| MCF-7 | 9.80 ± 0.81 | [9] |
| 20b | 4-((5-(pyridin-4-yl)thiophen-2-yl)methylamino) | HepG2 | 5.30 ± 0.33 |[9] |
Phosphoinositide 3-Kinase (PI3K) Inhibitors
The PI3K signaling pathway is frequently overactivated in various cancers, making it a prime target for drug development.[6][12] A series of 2-aryl-4-morpholinothieno[2,3-d]pyrimidines has shown significant inhibitory activity against PI3K isoforms.[6][8]
Structure-Activity Relationship Summary: For this series, substitutions on the 2-phenyl ring are critical. A hydroxyl group at the 3-position (meta-OH) of the 2-phenyl ring is highly favorable for activity against PI3Kβ and PI3Kγ isoforms.[6][8] In contrast, a 4-position hydroxyl group leads to a significant drop in activity. Furthermore, more lipophilic substitutions on the thiophene ring, such as a tetramethylene group (tetrahydrobenzo moiety), generally result in better activity compared to smaller substituents.[6] Compound VIb , which combines a 3-hydroxyphenyl group at position 2 and a tetrahydrobenzo fusion, demonstrated the highest activity, inhibiting PI3Kβ by 72% and PI3Kγ by 84% at a 10 µM concentration.[6]
Table 2: SAR of 2-Aryl-4-morpholinothieno[2,3-d]pyrimidines as PI3K Inhibitors
| Compound | R Group (Substitution on 2-phenyl ring) | Inhibition of PI3Kβ (%) @ 10 µM | Inhibition of PI3Kγ (%) @ 10 µM | Citation |
|---|---|---|---|---|
| IIIa | 3-OH | 62 | 70 | [6][8] |
| VIb | 3-OH | 72 | 84 | [6][8] |
| IIIb | 4-OH | <40 | <40 | [8] |
| VIc | 4-OH | 50 | <40 | [8] |
| IIIk | 3-OCH3 | <40 | 48 |[8] |
Epidermal Growth Factor Receptor (EGFR) Inhibitors
EGFR is a key driver in many epithelial cancers, and thieno[2,3-d]pyrimidines have been developed as potent inhibitors of both wild-type (WT) and clinically relevant mutant forms, such as the T790M resistance mutant.[8][13]
Structure-Activity Relationship Summary: Potency against EGFR is dictated by substitutions at both the 2-phenyl and 4-anilino positions.[8] A small, electron-donating group like a methoxy group at the 4-position of the 2-phenyl ring generally enhances activity. The nature of the substituent on the 4-anilino ring is also critical for targeting the T790M mutant.
Table 3: SAR of Thieno[2,3-d]pyrimidine Analogs as EGFR Inhibitors
| Compound | R1 (at position 2) | R2 (at position 4) | EGFR (WT) IC50 (µM) | EGFR (T790M) IC50 (µM) | Citation |
|---|---|---|---|---|---|
| II | 4-methoxyphenyl | 3-ethynylphenylamino | 0.031 | 0.48 | [13] |
| I | Phenyl | 3-ethynylphenylamino | 0.045 | 0.86 |[13] |
Other Targets
-
KRAS G12D Inhibitors: A combinatorial virtual screening approach led to the discovery of novel thieno[2,3-d]pyrimidine analogs as potent KRAS G12D inhibitors. Compound KD-8 showed an average IC50 of 2.1 µM against three KRAS G12D-mutated cell lines and a binding affinity (KD) of 33 nM to the KRAS G12D protein.[14]
-
GnRH Receptor Antagonists: For this class, a 2-(2-pyridyl)ethyl group on the 5-aminomethyl functionality was identified as a key feature for high receptor binding affinity. The most potent compound in this series exhibited a Ki of 0.4 nM.[15]
-
Atypical Protein Kinase C (aPKC) Inhibitors: Starting from a known lead, SAR studies on 4-(N-substituted)-2-(pyridin-4-yl)tetrahydrobenzo[1][9]thieno[2,3-d]pyrimidines identified analogs with improved potency. Compound 7l was found to be a potent inhibitor of aPKCζ and aPKCι, showing efficacy in preventing TNF-α induced NFκB activation.[16][17]
Experimental Protocols
The determination of SAR relies on robust and reproducible biological assays. The following are methodologies commonly cited in the evaluation of thieno[2,3-d]pyrimidine analogs.
In Vitro Kinase Inhibition Assay
This assay quantifies the ability of a compound to inhibit the enzymatic activity of a specific kinase.
-
Reaction Mixture Preparation: The kinase, a suitable substrate (e.g., a peptide or protein), and ATP are combined in a reaction buffer in the wells of a microplate.
-
Compound Addition: The test compounds (thieno[2,3-d]pyrimidine analogs) are added at various concentrations. A control with no inhibitor (e.g., DMSO vehicle) is included.
-
Initiation and Incubation: The reaction is typically initiated by the addition of ATP. The plate is incubated at a controlled temperature (e.g., 30°C or 37°C) for a specific period to allow for phosphorylation of the substrate.
-
Detection: The level of substrate phosphorylation is quantified. This can be done using various methods, such as radiometric assays (measuring incorporation of ³²P-ATP), fluorescence-based assays, or antibody-based methods like ELISA to detect the phosphorylated product.
-
Data Analysis: The kinase activity is measured, and the percent inhibition for each compound concentration is calculated relative to the control. The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is then determined by plotting percent inhibition against compound concentration.
Cell Viability (MTT) Assay
The MTT assay is a colorimetric method used to assess the anti-proliferative or cytotoxic effects of compounds on cancer cell lines.[8][9]
-
Cell Culture: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere and grow overnight in a CO₂ incubator.[8]
-
Compound Incubation: The cells are treated with various concentrations of the thieno[2,3-d]pyrimidine derivatives. A positive control (e.g., Doxorubicin, Sorafenib) and a vehicle control (DMSO) are also included. The plates are incubated for a period of 48 to 72 hours.[8][18]
-
MTT Reagent Addition: The MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.[8]
-
Formazan Formation: The plates are incubated for another 2-4 hours. Metabolically active, viable cells contain mitochondrial reductase enzymes that convert the yellow, water-soluble MTT into a purple, insoluble formazan product.[8]
-
Solubilization: A solubilizing agent, such as dimethyl sulfoxide (DMSO) or a detergent solution, is added to each well to dissolve the formazan crystals.[8]
-
Absorbance Reading: The absorbance of the resulting purple solution is measured using a microplate spectrophotometer at a wavelength of approximately 570 nm. The absorbance is directly proportional to the number of viable cells.[8]
-
Data Analysis: The percentage of cell viability is calculated for each concentration relative to the vehicle-treated control cells. The IC50 value is determined from the dose-response curve.
Visualizations: Workflows and Pathways
Caption: A generalized workflow for structure-activity relationship (SAR) studies.
Caption: Inhibition of the PI3K signaling pathway by thieno[2,3-d]pyrimidine analogs.
Caption: A simplified experimental workflow for the MTT cell viability assay.
References
- 1. researchgate.net [researchgate.net]
- 2. Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and biological evaluation of thieno[2,3-d]pyrimidine derivatives for anti-inflammatory, analgesic and ulcerogenic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Design, synthesis, and biological evaluation of new thieno[2,3-d] pyrimidine derivatives as targeted therapy for PI3K with molecular modelling study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Discovery of new thieno[2,3-d]pyrimidine and thiazolo[5,4-d]pyrimidine derivatives as orally active phosphoinositide 3-kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Designing Potent Anti-Cancer Agents: Synthesis and Molecular Docking Studies of Thieno[2,3-d][1,2,4]triazolo[1,5-a]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Discovery of Thieno[2,3-d]pyrimidine-based KRAS G12D inhibitors as potential anticancer agents via combinatorial virtual screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis and structure-activity relationships of thieno[2,3-d]pyrimidine-2,4-dione derivatives as potent GnRH receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthesis and structure-activity relationships of thieno[2,3-d]pyrimidines as atypical protein kinase C inhibitors to control retinal vascular permeability and cytokine-induced edema - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis and structure-activity relationships of thieno[2,3-d]pyrimidines as atypical protein kinase C inhibitors to control retinal vascular permeability and cytokine-induced edema [pubmed.ncbi.nlm.nih.gov]
- 18. alliedacademies.org [alliedacademies.org]
The Discovery of Novel Thieno[2,3-d]pyrimidine Compounds: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The thieno[2,3-d]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, recognized for its structural similarity to purines. This bioisosteric relationship has made it a fertile ground for the discovery of novel therapeutic agents targeting a wide array of biological targets implicated in various diseases, most notably cancer. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanisms of action of recently discovered thieno[2,3-d]pyrimidine compounds, with a focus on their potential as kinase inhibitors and anticancer agents.
Core Synthesis Strategies
The construction of the thieno[2,3-d]pyrimidine core predominantly relies on the initial synthesis of a substituted 2-aminothiophene, which is then elaborated to form the fused pyrimidine ring. The Gewald reaction is a cornerstone of this approach, offering a versatile and efficient method for the preparation of the key 2-aminothiophene-3-carbonitrile intermediate.
General Synthesis Workflow
A common synthetic pathway to novel thieno[2,3-d]pyrimidine derivatives involves a multi-step sequence, as illustrated in the workflow below. This process typically starts with the Gewald reaction to form the thiophene ring, followed by cyclization to build the pyrimidine ring, and subsequent functionalization to generate a library of diverse compounds.
Caption: General workflow for the synthesis of novel thieno[2,3-d]pyrimidine derivatives.
Biological Activities and Structure-Activity Relationships
Thieno[2,3-d]pyrimidine derivatives have demonstrated significant inhibitory activity against a range of therapeutically relevant protein kinases and other enzymes. The following sections summarize the quantitative data for some of the key targets.
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibitors
VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis.[1] Several novel thieno[2,3-d]pyrimidine compounds have been identified as potent VEGFR-2 inhibitors.
| Compound | Structure/Substitution | IC50 (nM) | Cell Line | Reference |
| 17f | 2-(4-chlorophenyl)amino-4-(...)-thieno[2,3-d]pyrimidine | 2.80 (HCT-116), 4.10 (HepG2) | HCT-116, HepG2 | [1] |
| 8b | Substituted thieno[2,3-d]pyrimidine | 73 | - | [2] |
| 21b | Thieno[2,3-d]pyrimidine derivative | 33.4 | - | |
| 21c | Thieno[2,3-d]pyrimidine derivative | 47.0 | - | |
| 21e | Thieno[2,3-d]pyrimidine derivative | 21 | - |
Phosphoinositide 3-Kinase (PI3K) Inhibitors
The PI3K/Akt signaling pathway is a crucial regulator of cell proliferation, survival, and growth. Its aberrant activation is a common feature in many cancers, making PI3K an attractive target for cancer therapy.[3]
| Compound | Substitution | PI3Kβ Inhibition (%) | PI3Kγ Inhibition (%) | Reference |
| IIIa | 3-OH on 2-phenyl ring | 62 | 70 | [4][5] |
| VIb | 3-OH, 5-OCH3 on 2-phenyl ring | 72 | 84 | [4][5] |
| IIIb | 4-OH on 2-phenyl ring | <40 | <40 | [4][5] |
| VIc | 4-OH, 5-OCH3 on 2-phenyl ring | 50 | <40 | [4][5] |
| IIIk | 3-OCH3 on 2-phenyl ring | <40 | 48 | [4][5] |
Histone Deacetylase (HDAC) and Bromodomain-Containing Protein 4 (BRD4) Dual Inhibitors
Epigenetic modifications play a critical role in cancer development. Dual inhibitors targeting both histone deacetylases (HDACs) and bromodomain-containing protein 4 (BRD4) have emerged as a promising therapeutic strategy.
| Compound | BRD4 IC50 (nM) | HDAC1 IC50 (nM) | HDAC6 IC50 (nM) | Reference |
| 17c | 120 | 1.8 | 3.2 |
Anticancer Activity Against Various Cell Lines
The cytotoxic effects of novel thieno[2,3-d]pyrimidine derivatives have been evaluated against a panel of human cancer cell lines.
| Compound | Cell Line | IC50 (µM) | Reference |
| l | MDA-MB-231 (Breast Cancer) | 27.6 | [6][7] |
| IIIa | MCF-7 (Breast Cancer) | 2.01 | [8] |
| IIIa | HepG2 (Liver Cancer) | 2.44 | [8] |
| IIIc | MCF-7 (Breast Cancer) | 1.44 | [8] |
| IIIc | HepG2 (Liver Cancer) | 1.47 | [8] |
| 3n | A549 (Lung Cancer) | 4.87 | [9] |
| 14 | MCF-7 (Breast Cancer) | 22.12 | [10] |
| 13 | MCF-7 (Breast Cancer) | 22.52 | [10] |
| 9 | MCF-7 (Breast Cancer) | 27.83 | [10] |
| 12 | MCF-7 (Breast Cancer) | 29.22 | [10] |
| 10b | MCF-7 (Breast Cancer) | 19.4 | [11] |
| 10e | MCF-7 (Breast Cancer) | 14.5 | [11] |
Signaling Pathways Modulated by Thieno[2,3-d]pyrimidine Compounds
The biological effects of thieno[2,3-d]pyrimidine derivatives are mediated through their interaction with specific signaling pathways. Understanding these pathways is crucial for rational drug design and development.
VEGF Signaling Pathway
VEGF inhibitors block the binding of VEGF to its receptor, thereby inhibiting downstream signaling cascades that promote angiogenesis.
Caption: Inhibition of the VEGF signaling pathway by thieno[2,3-d]pyrimidine compounds.
PI3K/Akt Signaling Pathway
Inhibitors of PI3K block the phosphorylation of PIP2 to PIP3, preventing the activation of Akt and its downstream effectors, thereby inhibiting cell growth and survival.[12]
Caption: Inhibition of the PI3K/Akt signaling pathway by thieno[2,3-d]pyrimidine compounds.
HDAC Inhibition Mechanism
HDAC inhibitors typically feature a zinc-binding group that chelates the zinc ion in the active site of the enzyme, a linker, and a cap group that interacts with the surface of the enzyme. This binding blocks the catalytic activity of HDACs, leading to histone hyperacetylation and altered gene expression.
Caption: Mechanism of HDAC inhibition by thieno[2,3-d]pyrimidine-based inhibitors.
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to drug discovery research. The following are generalized methodologies for key assays cited in the evaluation of thieno[2,3-d]pyrimidine compounds.
General Procedure for the Gewald Reaction
The Gewald reaction is a multi-component reaction that provides a straightforward route to 2-aminothiophenes.[13]
-
Reaction Setup: To a stirred solution of a ketone or aldehyde (1 equivalent) and an α-cyanoester (1 equivalent) in a suitable solvent (e.g., ethanol, DMF), add elemental sulfur (1.1 equivalents).
-
Base Addition: A catalytic amount of a base (e.g., triethylamine, morpholine, or diethylamine) is added dropwise to the reaction mixture at room temperature.[13]
-
Reaction Monitoring: The reaction is stirred at room temperature or with gentle heating and monitored by thin-layer chromatography (TLC) until completion.[13]
-
Work-up: Upon completion, the reaction mixture is poured into ice-water. The precipitated solid is collected by filtration, washed with water, and dried.
-
Purification: The crude product is purified by recrystallization from a suitable solvent or by column chromatography on silica gel.
In Vitro VEGFR-2 Kinase Inhibition Assay
This assay determines the ability of a compound to inhibit the enzymatic activity of VEGFR-2.
-
Assay Principle: The assay typically utilizes a time-resolved fluorescence resonance energy transfer (TR-FRET) format or an ELISA-based method.
-
Reagents: Recombinant human VEGFR-2 kinase, a suitable substrate (e.g., a poly-Glu, Tyr peptide), ATP, and a detection antibody (e.g., a europium-labeled anti-phosphotyrosine antibody).
-
Procedure:
-
The test compounds are serially diluted and added to the wells of a microplate.
-
VEGFR-2 enzyme and the substrate are then added to the wells.
-
The kinase reaction is initiated by the addition of ATP.
-
The reaction is allowed to proceed for a specified time at a controlled temperature.
-
The reaction is stopped, and the detection antibody is added.
-
After an incubation period, the signal (e.g., fluorescence or absorbance) is measured using a plate reader.
-
-
Data Analysis: The percentage of inhibition is calculated relative to a control (DMSO vehicle), and the IC50 value is determined by fitting the data to a dose-response curve.
In Vitro PI3K Kinase Inhibition Assay
This assay measures the inhibition of PI3K isoforms by the test compounds.
-
Assay Principle: A common method is the Adapta™ Universal Kinase Assay, which is a fluorescence-based immunoassay.
-
Reagents: Recombinant PI3K isoforms (e.g., PI3Kβ, PI3Kγ), PIP2 substrate, ATP, and detection reagents.
-
Procedure:
-
The test compounds are incubated with the PI3K enzyme and PIP2 substrate.
-
The reaction is initiated by the addition of ATP.
-
After incubation, a detection solution containing an antibody that recognizes the product (PIP3) is added.
-
The resulting fluorescence signal is measured.
-
-
Data Analysis: The percentage of inhibition is determined, and IC50 values are calculated.[14]
In Vitro HDAC Inhibition Assay
This assay quantifies the inhibitory effect of compounds on HDAC enzymes.
-
Assay Principle: A fluorogenic assay is commonly used, where a non-fluorescent substrate is deacetylated by HDAC, followed by enzymatic cleavage to release a fluorophore.
-
Reagents: Recombinant HDAC enzyme (e.g., HDAC1, HDAC6), a fluorogenic HDAC substrate, and a developer solution.
-
Procedure:
-
The test compounds are incubated with the HDAC enzyme.
-
The fluorogenic substrate is added to initiate the reaction.
-
After incubation, the developer solution is added to stop the reaction and generate the fluorescent signal.
-
The fluorescence is measured using a microplate reader.
-
-
Data Analysis: The percentage of inhibition is calculated, and IC50 values are determined from the dose-response curves.
MTT Cell Viability Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[15][16]
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the thieno[2,3-d]pyrimidine derivatives and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.[17][18]
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.[17]
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured at a specific wavelength (typically 540-570 nm) using a microplate reader.[16][17]
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.
Conclusion
The thieno[2,3-d]pyrimidine scaffold continues to be a highly valuable template for the design and discovery of novel therapeutic agents. The synthetic versatility of this core allows for the generation of diverse chemical libraries, leading to the identification of potent and selective inhibitors of various biological targets. The compounds highlighted in this guide demonstrate the significant potential of this class of molecules, particularly in the development of next-generation anticancer therapies. Further exploration of the structure-activity relationships and mechanisms of action of these compounds will undoubtedly pave the way for the development of clinically successful drugs.
References
- 1. researchgate.net [researchgate.net]
- 2. New Thieno[2,3-d]pyrimidines as Anticancer VEGFR-2 Inhibitors with Apoptosis Induction: Design, Synthesis, and Biological and In Silico Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis, and biological evaluation of new thieno[2,3- d] pyrimidine derivatives as targeted therapy for PI3K with molecular modelling study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. synthesis and antitumor activity of thieno[2,3-d]pyrimidine derivatives [finechemicals.com.cn]
- 9. Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. Designing Potent Anti-Cancer Agents: Synthesis and Molecular Docking Studies of Thieno[2,3-d][1,2,4]triazolo[1,5-a]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cusabio.com [cusabio.com]
- 13. scielo.br [scielo.br]
- 14. Design, synthesis, and biological evaluation of new thieno[2,3-d] pyrimidine derivatives as targeted therapy for PI3K with molecular modelling study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. broadpharm.com [broadpharm.com]
- 16. MTT assay protocol | Abcam [abcam.com]
- 17. static.igem.wiki [static.igem.wiki]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
An In-Depth Technical Guide on the Physicochemical Properties of 2-Thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological activities of the heterocyclic compound 2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry who are interested in the therapeutic potential of thienopyrimidine scaffolds.
Core Physicochemical Properties
This compound, a key heterocyclic scaffold, possesses a unique set of physicochemical characteristics that underpin its potential in medicinal chemistry. While experimental data for some properties of the parent compound are limited, a combination of available data and information on its derivatives allows for a detailed profile.
| Property | Value | Source |
| CAS Number | 117516-97-9 | [1] |
| Molecular Formula | C₆H₄N₂OS₂ | [1] |
| Molecular Weight | 184.24 g/mol | [1] |
| Density | 1.65 g/cm³ | [2] |
| Melting Point | Data for derivatives suggest a range, e.g., 5,6-Dimethyl-2-thioxo-2,3-dihydro-1H-thieno[2,3-d]pyrimidin-4-one: 205–207 °C; 2-Thioxo-2,3,5,6,7,8-hexahydro-1H-benzo[3][4]thieno[2,3-d]pyrimidin-4-one: 275–277 °C. The melting point of the parent compound is not explicitly stated in the searched literature. | [5] |
| pKa | Not explicitly found in the searched literature. | |
| LogP (calculated) | A calculated LogP of 0.98069 is reported for the related compound 2-Thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1h)-one. |
Spectral Data
The structural elucidation of this compound and its derivatives relies on various spectroscopic techniques. Below are typical spectral data for the closely related thieno[2,3-d]pyrimidin-4-one, which can serve as a reference.
-
Infrared (IR) Spectroscopy : The IR spectrum of thieno[2,3-d]pyrimidin-4-one shows characteristic absorption bands. The N-H stretching vibrations are typically observed in the range of 3412-3382 cm⁻¹. The C=O stretching frequency is found at 1662 cm⁻¹, while C=N stretching vibrations appear around 1552-1490 cm⁻¹. The C-S in-plane bending is also identifiable.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : The ¹H-NMR spectrum of thieno[2,3-d]pyrimidin-4-one in DMSO-d₆ typically shows signals for the thiophene protons in the aromatic region (δ 7.26-7.66 ppm) and a singlet for the pyrimidine proton at δ 7.99 ppm. The NH proton appears as a singlet at δ 8.12 ppm.
Experimental Protocols
The synthesis of the thieno[2,3-d]pyrimidine core is a well-established process in organic chemistry. While a specific detailed protocol for this compound was not explicitly found, a general and representative synthetic methodology based on the synthesis of the thieno[2,3-d]pyrimidin-4-one scaffold is described below. This can be adapted for the synthesis of the 2-thioxo analog, typically by using thiourea or a related reagent in the cyclization step.
Representative Synthesis of the Thieno[2,3-d]pyrimidine Core
A common route to synthesize the thieno[2,3-d]pyrimidine scaffold involves the cyclocondensation of a 2-aminothiophene derivative.[6]
Starting Material: 2-Amino-3-carboethoxythiophene Reagent: Formamide
Procedure:
-
A mixture of 2-amino-3-carboethoxythiophene (2 mmol) and formamide (20 mL) is heated under reflux for 3 hours.[3]
-
The progress of the reaction is monitored by thin-layer chromatography.
-
Upon completion, the reaction mixture is cooled, and the resulting precipitate is collected by filtration.
-
The crude product is then purified by recrystallization from a suitable solvent, such as ethanol, to yield the thieno[2,3-d]pyrimidin-4-one product.[3]
To obtain the 2-thioxo derivative, this procedure would be modified, for instance, by reacting the 2-aminothiophene precursor with a thiourea equivalent or through a multi-step process involving the introduction of the thione functionality.
Caption: General synthetic workflow for the thieno[2,3-d]pyrimidine core.
Biological Activities and Signaling Pathways
The thieno[2,3-d]pyrimidine scaffold is a "privileged structure" in medicinal chemistry, with its derivatives exhibiting a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[7][8] While specific data for the parent this compound is limited, the activities of its derivatives suggest potential mechanisms of action.
Derivatives of this scaffold have been identified as inhibitors of various protein kinases, which are crucial regulators of cellular signaling pathways.[7] Inhibition of these kinases can disrupt cancer cell proliferation, survival, and angiogenesis.
References
- 1. This compound,(CAS# 117516-97-9)|Sinfoo BIOCHEM [sinfoobiotech.com]
- 2. This compound [acrospharma.co.kr]
- 3. Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction [mdpi.com]
- 4. dspace.uzhnu.edu.ua [dspace.uzhnu.edu.ua]
- 5. Synthesis, Characterization and Biological Studies of Some Novel Thieno[2,3-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 3-amino-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one (185202-51-1) for sale [vulcanchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis, Antitumor Activity, and In Silico Drug Design of New Thieno[2,3-d]Pyrimidine-4-One Derivatives as Nonclassical Lipophilic Dihydrofolate Reductase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary Anticancer Screening of 2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preliminary anticancer screening of the 2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one scaffold. While research on the unsubstituted parent compound is limited, numerous derivatives have demonstrated significant cytotoxic and antitumor activities. This document will focus on the anticancer potential of the core thienopyrimidine structure by summarizing the biological data of its closely related analogs, detailing relevant experimental protocols, and visualizing key signaling pathways.
Data Presentation: In Vitro Anticancer Activity
The anticancer potential of this compound derivatives has been evaluated against a variety of human cancer cell lines. The following tables summarize the 50% inhibitory concentration (IC50) values, a measure of the compound's potency in inhibiting cancer cell growth.
| Compound ID/Derivative | Cancer Cell Line | IC50 (µM) | Reference Compound | Reference Compound IC50 (µM) |
| Series 1: Substituted at position 3 | ||||
| Compound 9 (3-(4-sulfamoylphenyl)) | MCF-7 (Breast) | 27.83 | Doxorubicin | 30.40 |
| Compound 10 (3-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)) | MCF-7 (Breast) | 34.64 | Doxorubicin | 30.40 |
| Compound 11 (3-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)) | MCF-7 (Breast) | 37.78 | Doxorubicin | 30.40 |
| Compound 12 (3-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)) | MCF-7 (Breast) | 29.22 | Doxorubicin | 30.40 |
| Compound 13 (3-(4-(N-(2,6-dimethoxypyrimidin-4-yl)sulfamoyl)phenyl)) | MCF-7 (Breast) | 22.52 | Doxorubicin | 30.40 |
| Compound 14 (3-(4-(N-(5,6-dimethoxypyrimidin-4-yl)sulfamoyl)phenyl)) | MCF-7 (Breast) | 22.12 | Doxorubicin | 30.40 |
| Series 2: Varied Substitutions | ||||
| Compound 17f | HCT-116 (Colon) | 2.80 ± 0.16 | Sorafenib | Not specified |
| HepG2 (Liver) | 4.10 ± 0.45 | Sorafenib | Not specified | |
| Compound 18 | MCF-7 (Breast) | 10.17 | Sorafenib | 9.98 |
| HepG2 (Liver) | 24.47 | Sorafenib | 13.26 | |
| Compound 20 | MCF-7 (Breast) | 5.38 | Sorafenib | 9.98 |
| HepG2 (Liver) | 4.84 | Sorafenib | 13.26 | |
| Compound 22 | MCF-7 (Breast) | 11.32 ± 0.32 | Not specified | Not specified |
| HepG2 (Liver) | 16.66 ± 1.22 | Not specified | Not specified |
Table 1: Summary of in vitro anticancer activity of various this compound derivatives against different cancer cell lines.[1][2][3][4]
Experimental Protocols
A crucial aspect of anticancer drug screening is the methodology employed to assess cytotoxicity. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to evaluate cell viability.
Detailed Protocol for MTT Assay
1. Principle: This assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals. This reduction is primarily carried out by mitochondrial dehydrogenases. The amount of formazan produced is proportional to the number of viable cells.
2. Materials:
-
96-well flat-bottom microplates
-
Cancer cell lines (e.g., MCF-7, HepG2)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin)
-
This compound or its derivatives
-
MTT solution (5 mg/mL in phosphate-buffered saline, PBS)
-
Solubilization solution (e.g., DMSO, or a solution of 10% SDS in 0.01 M HCl)
-
Multi-well spectrophotometer (plate reader)
3. Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the compound in the complete medium to achieve the desired final concentrations.
-
After 24 hours of cell seeding, remove the medium and add 100 µL of the medium containing the different concentrations of the test compound to the respective wells.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a negative control (medium only).
-
Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10-20 µL of the MTT solution to each well.
-
Incubate the plate for another 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
4. Data Analysis:
-
Calculate the percentage of cell viability using the following formula:
-
% Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
Plot a dose-response curve with the compound concentration on the x-axis and the percentage of cell viability on the y-axis.
-
Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability, from the dose-response curve.
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for the preliminary in vitro anticancer screening of a test compound.
Signaling Pathways
Thienopyrimidine derivatives have been reported to exert their anticancer effects through various mechanisms, including the inhibition of key signaling pathways involved in cell proliferation and survival. One such prominent target is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).
The induction of apoptosis, or programmed cell death, is another key mechanism through which many anticancer agents, including thienopyrimidine derivatives, exert their effects.[2][5][6]
References
- 1. mdpi.com [mdpi.com]
- 2. Thienopyrimidine derivatives exert their anticancer efficacy via apoptosis induction, oxidative stress and mitotic catastrophe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, anti-proliferative evaluation, docking, and MD simulation studies of new thieno[2,3-d]pyrimidines targeting VEGFR-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and evaluation of apoptosis induction of thienopyrimidine compounds on KRAS and BRAF mutated colorectal cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis and anticancer evaluation of thieno[2,3-d]pyrimidine derivatives as dual EGFR/HER2 inhibitors and apoptosis inducers - PubMed [pubmed.ncbi.nlm.nih.gov]
initial anti-inflammatory studies of thieno[2,3-d]pyrimidine compounds
An In-depth Technical Guide to the Initial Anti-inflammatory Studies of Thieno[2,3-d]pyrimidine Compounds
For Researchers, Scientists, and Drug Development Professionals
The thieno[2,3-d]pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities. This technical guide focuses on the initial anti-inflammatory investigations of this class of compounds, providing a comprehensive overview of their synthesis, in vivo and in vitro evaluation, and proposed mechanisms of action. The information presented herein is intended to serve as a valuable resource for researchers engaged in the discovery and development of novel anti-inflammatory agents.
Quantitative Anti-inflammatory Activity
The anti-inflammatory potential of various thieno[2,3-d]pyrimidine derivatives has been predominantly assessed using the carrageenan-induced paw edema model in rats. This assay is a well-established primary screening method for acute inflammation. The data from several key studies are summarized below for comparative analysis.
Table 1: In Vivo Anti-inflammatory Activity of Thieno[2,3-d]pyrimidine Derivatives in the Carrageenan-Induced Rat Paw Edema Assay
| Compound | Dose | Time (h) | % Edema Inhibition | Reference Compound | % Inhibition by Reference | Reference |
| 4c | 100 mg/kg | 1 | 35 | Diclofenac Sodium (50 mg/kg) | 38 | [1] |
| 2 | 36 | 42 | [1] | |||
| 3 | 42 | 48 | [1] | |||
| 4f | 100 mg/kg | 4 | - | Diclofenac Sodium (50 mg/kg) | 71% of diclofenac activity | [1] |
| 4a | 100 mg/kg | 4 | - | Diclofenac Sodium (50 mg/kg) | 69% of diclofenac activity | [1] |
| 4i | 100 mg/kg | 4 | - | Diclofenac Sodium (50 mg/kg) | 63% of diclofenac activity | [1] |
| 4e | 100 mg/kg | 4 | - | Diclofenac Sodium (50 mg/kg) | 61% of diclofenac activity | [1] |
| Compounds 5-11 | Not specified | - | Comparable to Indomethacin | Indomethacin | - | [2][3][4] |
| 1,3-disubstituted thieno[2,3-d]pyrimidine-2,4(1H,3H)-diones | Not specified | - | Superior to Mefenamic Acid | Mefenamic Acid | - | [5] |
Table 2: Effect of Thieno[2,3-d]pyrimidine Derivatives on Prostaglandin E2 (PGE2) Levels
| Compound | Dose | PGE2 Concentration (pg/mL) in Blood Serum | Reference Compound | PGE2 Concentration by Reference (pg/mL) | Reference |
| 4c | 100 mg/kg | 19 | Diclofenac Sodium (50 mg/kg) | 12 | [1] |
| Other test compounds | 100 mg/kg | Significantly decreased | Diclofenac Sodium (50 mg/kg) | - | [1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following protocols are based on the descriptions provided in the cited literature for the key anti-inflammatory assays.
Carrageenan-Induced Rat Paw Edema Assay
This in vivo assay is a standard method for evaluating acute anti-inflammatory activity.
Principle: Carrageenan, a phlogistic agent, is injected into the sub-plantar tissue of a rat's hind paw, inducing a localized inflammatory response characterized by edema. The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory potential.
Procedure:
-
Animal Model: Wistar rats are typically used.[1]
-
Grouping: Animals are divided into control, reference (e.g., Diclofenac Sodium), and test groups.
-
Compound Administration: Test compounds and the reference drug are administered orally or intraperitoneally at a specified dose (e.g., 100 mg/kg) one hour before carrageenan injection. The control group receives the vehicle.
-
Induction of Edema: 0.1 mL of a 1% w/v carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Paw volume is measured using a plethysmometer at specified time intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
-
Calculation of Edema Inhibition: The percentage of edema inhibition is calculated using the following formula: % Inhibition = [1 - (Vt - Vc)test / (Vt - Vc)control] x 100 Where Vt is the paw volume at time t, and Vc is the initial paw volume.
Prostaglandin E2 (PGE2) Measurement
This in vitro assay quantifies the level of a key inflammatory mediator.
Principle: PGE2 is a major pro-inflammatory prostaglandin produced during the inflammatory response. The concentration of PGE2 in blood serum can be measured using an Enzyme-Linked Immunosorbent Assay (ELISA) to assess the impact of a test compound on its production.
Procedure:
-
Sample Collection: Blood samples are collected from the rats at a specific time point after the induction of inflammation.
-
Serum Preparation: The blood is allowed to clot, and the serum is separated by centrifugation.
-
ELISA: A rat-specific PGE2 ELISA kit is used to determine the concentration of PGE2 in the serum samples according to the manufacturer's instructions.[1]
-
Data Analysis: The PGE2 concentrations in the test and reference groups are compared to the control group to determine the extent of inhibition.
Signaling Pathways and Mechanisms of Action
The anti-inflammatory effects of thieno[2,3-d]pyrimidine compounds are attributed to their interaction with various molecular targets within the inflammatory cascade.
Inhibition of Cyclooxygenase (COX) and Lipoxygenase (LOX) Pathways
A primary mechanism of action for many anti-inflammatory drugs is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins. Some thieno[2,3-d]pyrimidine derivatives have also been investigated as dual inhibitors of both COX and 5-lipoxygenase (5-LOX), which is involved in the production of leukotrienes.
Caption: Inhibition of COX and 5-LOX pathways by thieno[2,3-d]pyrimidines.
Phosphodiesterase 4 (PDE4) Inhibition
Certain thieno[2,3-d]pyrimidine derivatives have been designed as potential inhibitors of phosphodiesterase 4 (PDE4).[6] PDE4 is an enzyme that degrades cyclic adenosine monophosphate (cAMP), a key intracellular second messenger that plays a role in modulating inflammatory responses. Inhibition of PDE4 leads to increased cAMP levels, which in turn suppresses the production of pro-inflammatory cytokines like TNF-α.
Caption: PDE4 inhibition by thieno[2,3-d]pyrimidines.
Receptor-Interacting Protein Kinase 2 (RIPK2) Inhibition
More recent studies have explored thieno[3,2-d]pyrimidine derivatives as potent inhibitors of Receptor-Interacting Protein Kinase 2 (RIPK2), a key signaling molecule in the NOD-like receptor pathway, which is involved in innate immunity and inflammation.[7] While this is a different isomer, the potential for thieno[2,3-d]pyrimidines to target similar kinases is an area of active research.
Caption: Potential inhibition of the RIPK2 signaling pathway.
Experimental Workflow
The general workflow for the initial anti-inflammatory screening of novel thieno[2,3-d]pyrimidine compounds is outlined below.
Caption: General workflow for anti-inflammatory screening.
Conclusion
The have demonstrated their potential as a promising scaffold for the development of new therapeutic agents. The in vivo efficacy, coupled with the elucidation of their mechanisms of action involving key inflammatory pathways, provides a solid foundation for further research. Future efforts should focus on lead optimization to enhance potency and selectivity, as well as comprehensive preclinical evaluation to assess their safety and pharmacokinetic profiles. The versatility of the thieno[2,3-d]pyrimidine core suggests that targeted modifications can lead to the discovery of novel anti-inflammatory drugs with improved therapeutic indices.
References
- 1. Design, Synthesis and Biological Evaluation of New Thieno[2,3- d]pyrimidines as Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of thieno[2,3-d]pyrimidine derivatives for anti-inflammatory, analgesic and ulcerogenic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] Synthesis and biological evaluation of thieno[2,3-d]pyrimidine derivatives for anti-inflammatory, analgesic and ulcerogenic activity | Semantic Scholar [semanticscholar.org]
- 5. Synthesis of new thieno [2,3-d]pyrimidine-2,4(1H,3H)-diones with analgesic and anti-inflammatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel thieno[2,3-d]pyrimidines: their design, synthesis, crystal structure analysis and pharmacological evaluation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Development of Thieno[3,2-d]pyrimidine derivatives as potent RIPK2 inhibitors with Prominent In vitro and In vivo anti-inflammatory efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
The Kinase Inhibitory Potential of the 2-Thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one Scaffold: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
The thieno[2,3-d]pyrimidine scaffold is a privileged heterocyclic ring system that has garnered significant attention in medicinal chemistry due to its structural resemblance to purines, enabling it to function as a versatile ATP-competitive inhibitor of a wide range of protein kinases.[1][2] This technical guide explores the kinase inhibitory potential of the 2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one core, a key variant within this promising class of compounds. While direct and extensive research on the unsubstituted parent compound is nascent, a substantial body of evidence from its derivatives highlights the immense therapeutic potential of this scaffold in oncology, inflammation, and metabolic disorders. This document will synthesize the available data on these derivatives to illuminate the structure-activity relationships (SAR), experimental validation, and future promise of the 2-thioxo-thieno[2,3-d]pyrimidine core as a foundation for novel kinase inhibitors.
Quantitative Analysis of Kinase Inhibition
The thieno[2,3-d]pyrimidine scaffold has been extensively modified to generate potent and selective inhibitors against various kinase families. The following tables summarize the inhibitory activities of representative derivatives, providing a quantitative basis for understanding the potential of the core structure.
Table 1: Inhibitory Activity against Receptor Tyrosine Kinases (RTKs)
| Kinase Target | Derivative/Modification | IC50 (µM) | Cell Line(s) | Reference |
| VEGFR-2 | Compound 17f | 0.23 ± 0.03 | - | [3] |
| VEGFR-2 | Compound IV | 0.23 | - | [4] |
| VEGFR-2 | Compound V | 0.073 | - | [4] |
| FLT3 | Compound 5 | 32.435 ± 5.5 | - | [5][6] |
| FLT3 | Compound 8 | 40.55 ± 6.3 | - | [6] |
| EGFR (Wild-Type) | Representative Thieno[2,3-d]pyrimidines | Varies | - | [7] |
| EGFR (T790M Mutant) | Representative Thieno[2,3-d]pyrimidines | Varies | - | [7] |
| FGFR1 | Phenyl-substituted derivatives | Varies | - | [2] |
Table 2: Inhibitory Activity against Non-Receptor Tyrosine and Serine/Threonine Kinases
| Kinase Target | Derivative/Modification | IC50 (µM) / % Inhibition | Cell Line(s) | Reference |
| PI3Kβ | 2-Aryl-4-morpholinothieno[2,3-d]pyrimidine (IIIa, 3-OH) | 62% at 10 µM | - | [7] |
| PI3Kγ | 2-Aryl-4-morpholinothieno[2,3-d]pyrimidine (IIIa, 3-OH) | 70% at 10 µM | - | [7] |
| PI3Kβ | 2-Aryl-4-morpholinothieno[2,3-d]pyrimidine (VIb, 3-OH, 5-OCH3) | 72% at 10 µM | - | [7] |
| PI3Kγ | 2-Aryl-4-morpholinothieno[2,3-d]pyrimidine (VIb, 3-OH, 5-OCH3) | 84% at 10 µM | - | [7] |
| aPKCζ | Compound 1 (lead) | 0.27 ± 0.03 | - | [8] |
| aPKCζ | Compound 7a | 0.012 ± 0.01 | - | [8] |
| ROCK I | Compound 8k | 0.004 | - | [9] |
| ROCK II | Compound 8k | 0.001 | - | [9] |
| CDK4 | Thieno[2,3-d]pyrimidin-4-yl hydrazone analogues | Varies | - | [10] |
| PIM-1 | S-amide tetrahydropyrimidinone derivatives (8g) | 0.373 | - | [11] |
| PIM-1 | S-amide tetrahydropyrimidinone derivatives (8l) | 0.501 | - | [11] |
| PIM-1 | S-amide tetrahydropyrimidinone derivatives (8k) | 0.518 | - | [11] |
Table 3: Antiproliferative Activity of Thieno[2,3-d]pyrimidine Derivatives in Cancer Cell Lines
| Cell Line | Compound | IC50 (µM) | Reference |
| MCF-7 (Breast Cancer) | Compound 5 | 7.301 ± 4.5 | [5] |
| MCF-7 (Breast Cancer) | Compound 8 | 4.132 ± 0.5 | [5] |
| HepG2 (Liver Cancer) | Compound 5 | 5.3 ± 1.6 | [5] |
| HepG2 (Liver Cancer) | Compound 8 | 3.3 ± 0.90 | [5] |
| HCT-116 (Colon Cancer) | Compound 17f | 2.80 ± 0.16 | [3] |
| HepG2 (Liver Cancer) | Compound 17f | 4.10 ± 0.45 | [3] |
Key Signaling Pathways and Experimental Workflows
The kinase inhibitory potential of the 2-thioxo-thieno[2,3-d]pyrimidine scaffold is underscored by its modulation of critical cellular signaling pathways implicated in cancer and other diseases.
Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of thieno[2,3-d]pyrimidines.[7]
Caption: Simplified overview of the EGFR signaling pathway and its inhibition.[7]
Experimental Protocols
The following are generalized methodologies for key experiments cited in the evaluation of thieno[2,3-d]pyrimidine derivatives.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This assay quantitatively measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.
-
Reaction Setup : A reaction mixture is prepared containing the kinase of interest, the substrate (a peptide or protein), and the test compound (a thieno[2,3-d]pyrimidine derivative) at various concentrations in a buffer solution.
-
Initiation : The kinase reaction is initiated by the addition of ATP and allowed to proceed for a specified time.[7]
-
Signal Generation : The ADP-Glo™ reagent is added to terminate the kinase reaction and deplete any remaining ATP. Subsequently, a kinase detection reagent is added to convert the generated ADP into ATP, which then drives a luciferase-based reaction to produce a luminescent signal.[7]
-
Data Analysis : The luminescent signal is proportional to the amount of ADP produced and is inversely correlated with the inhibitory activity of the test compound. IC50 values are calculated from the dose-response curves.
Caption: General workflow for an in vitro kinase inhibition assay.
Cell Viability Assay (MTT Assay)
This colorimetric assay is used to assess the cytotoxic effects of the compounds on cancer cell lines.
-
Cell Seeding : Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment : The cells are then treated with various concentrations of the thieno[2,3-d]pyrimidine derivatives for a specified period (e.g., 48 or 72 hours).
-
MTT Addition : MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.
-
Solubilization : The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO).
-
Absorbance Reading : The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
IC50 Calculation : The IC50 value, the concentration at which 50% of cell growth is inhibited, is then calculated.[7]
Structure-Activity Relationship (SAR) Summary
The extensive research on thieno[2,3-d]pyrimidine derivatives has revealed key structural features that govern their kinase inhibitory activity and selectivity.
-
Substitutions at the 2- and 4-positions of the pyrimidine ring are critical for potency and selectivity.[2][7] Small amine substituents at the C-2 position have been shown to be important for the inhibitory activity against certain kinases.[2]
-
The nature of the substituent at the 3-position of the thieno[2,3-d]pyrimidine core can significantly influence the compound's activity.
-
For PI3K inhibitors, a hydroxyl group at the 3-position of a 2-phenyl ring is beneficial for potent inhibition.[7]
-
In the context of EGFR inhibitors, a small, electron-donating group like a methoxy group at the 4-position of the 2-phenyl ring generally enhances activity.[7]
-
The 2-thioxo group itself offers a handle for further chemical modifications, such as S-alkylation, to modulate the electronic properties and steric bulk of the molecule, thereby fine-tuning its binding affinity for the target kinase.[12]
Conclusion and Future Directions
The this compound scaffold represents a highly promising starting point for the development of novel kinase inhibitors. The wealth of data on its derivatives demonstrates potent and selective inhibition of a diverse range of kinases crucial for cancer progression and other diseases. The established synthetic routes and the amenability of the core structure to chemical modification provide a robust platform for further optimization. Future research should focus on the systematic exploration of the chemical space around this scaffold, guided by computational modeling and a deeper understanding of the SAR, to develop next-generation kinase inhibitors with improved efficacy and safety profiles for clinical applications.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis and structure-activity relationships of thieno[2,3-d]pyrimidines as atypical protein kinase C inhibitors to control retinal vascular permeability and cytokine-induced edema - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of thieno[2,3-d]pyrimidin-4(3H)-one derivatives as a new class of ROCK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of novel thieno[2,3-d]pyrimidin-4-yl hydrazone-based inhibitors of cyclin D1-CDK4: synthesis, biological evaluation and structure-activity relationships. Part 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Unravelling the potency of the 4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile scaffold with S-arylamide hybrids as PIM-1 kinase inhibitors: synthesis, biological activity and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 3-amino-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one (185202-51-1) for sale [vulcanchem.com]
Methodological & Application
Application Notes and Protocols: NMR Characterization of 2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the Nuclear Magnetic Resonance (NMR) characterization of 2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of published NMR data for the unsubstituted parent compound, this document presents an estimated characterization based on closely related analogs. Additionally, a comprehensive experimental protocol for acquiring high-quality NMR data for this class of compounds is provided.
Estimated NMR Data Presentation
The following tables summarize the estimated ¹H and ¹³C NMR chemical shifts for this compound. These estimations are derived from published data for substituted analogs, primarily 5,6-dimethyl-2-thioxo-2,3-dihydro-1H-thieno[2,3-d]pyrimidin-4-one, and serve as a predictive guide for spectral analysis. The use of an appropriate deuterated solvent, such as DMSO-d₆, is crucial for observing the exchangeable NH protons.[1]
Structure:
Table 1: Estimated ¹H NMR Data for this compound
| Proton | Estimated Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |
| H-5 | 7.0 - 7.5 | Doublet | ~5-6 | Expected to be a doublet coupled with H-6. |
| H-6 | 7.5 - 8.0 | Doublet | ~5-6 | Expected to be a doublet coupled with H-5. |
| N1-H | 12.0 - 12.5 | Broad Singlet | - | Exchangeable with D₂O. Chemical shift is highly dependent on solvent and concentration. |
| N3-H | 13.0 - 13.5 | Broad Singlet | - | Exchangeable with D₂O. Chemical shift is highly dependent on solvent and concentration. |
Table 2: Estimated ¹³C NMR Data for this compound
| Carbon | Estimated Chemical Shift (δ, ppm) | Notes |
| C-2 (C=S) | 172 - 176 | The thioxo group carbon is expected at a high chemical shift. |
| C-4 (C=O) | 156 - 160 | The carbonyl group carbon. |
| C-4a | 148 - 152 | Quaternary carbon at the fusion of the two rings. |
| C-5 | 115 - 120 | Thiophene ring carbon. |
| C-6 | 128 - 132 | Thiophene ring carbon. |
| C-7a | 124 - 128 | Quaternary carbon at the fusion of the two rings. |
Experimental Protocols
This section outlines a detailed methodology for the NMR characterization of this compound and its analogs.
1. Sample Preparation
-
Solvent Selection: Use high-purity deuterated solvents. Dimethyl sulfoxide-d₆ (DMSO-d₆) is highly recommended as it is an excellent solvent for many heterocyclic compounds and allows for the observation of exchangeable NH protons.[1] Other potential solvents include deuterated chloroform (CDCl₃) and methanol-d₄ (CD₃OD), although NH protons may exchange with the deuterium in methanol.
-
Concentration:
-
Procedure:
-
Weigh the desired amount of the solid sample and place it in a clean, dry vial.
-
Add the appropriate volume of deuterated solvent to the vial.
-
Gently warm and/or vortex the vial to ensure complete dissolution of the sample.
-
If any particulate matter is present, filter the solution through a small plug of glass wool or a syringe filter directly into a clean, high-quality 5 mm NMR tube.[3] This is critical to ensure good magnetic field homogeneity and sharp NMR signals.[3]
-
Cap the NMR tube securely to prevent solvent evaporation and contamination.
-
2. NMR Data Acquisition
-
Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher) is recommended for better spectral resolution.
-
¹H NMR Experiment:
-
Pulse Program: A standard single-pulse experiment is typically sufficient.
-
Acquisition Parameters:
-
Spectral Width: ~16 ppm
-
Number of Scans: 16-64 (depending on sample concentration)
-
Relaxation Delay: 1-2 seconds
-
-
Processing: Apply a Fourier transform with an exponential window function (line broadening of ~0.3 Hz) to improve the signal-to-noise ratio.
-
-
¹³C NMR Experiment:
-
Pulse Program: A proton-decoupled pulse program (e.g., zgpg30) is standard.
-
Acquisition Parameters:
-
Spectral Width: ~200-220 ppm
-
Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)
-
Relaxation Delay: 2 seconds
-
-
Processing: Apply a Fourier transform with an exponential window function (line broadening of 1-2 Hz).
-
-
2D NMR Experiments (Optional but Recommended for Unambiguous Assignment):
-
COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks, particularly between H-5 and H-6.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C nuclei.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is invaluable for assigning quaternary carbons.
-
3. Data Analysis
-
Referencing: Calibrate the chemical shifts of the spectra using the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
-
Integration: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons for each resonance.
-
Multiplicity Analysis: Analyze the splitting patterns (singlet, doublet, triplet, etc.) in the ¹H NMR spectrum to deduce the number of neighboring protons.
-
Assignment: Use the chemical shifts, integration, multiplicities, and 2D correlation data to assign each signal to a specific proton and carbon in the molecule.
Mandatory Visualization
The following diagram illustrates the general workflow for the NMR characterization of a synthesized heterocyclic compound like this compound.
Caption: Workflow for NMR Characterization of Heterocyclic Compounds.
References
Application Note: Infrared Spectroscopy of 2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one is a heterocyclic compound belonging to the thienopyrimidine class. Thienopyrimidine derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities, including acting as kinase inhibitors and anticancer agents.[1][2][3][4][5] Infrared (IR) spectroscopy is a powerful analytical technique for the structural elucidation and quality control of these compounds. This application note provides a detailed protocol for the IR spectroscopic analysis of this compound and a summary of its characteristic vibrational frequencies based on data from analogous structures.
Key Functional Groups and Expected Vibrational Frequencies
The structure of this compound contains several key functional groups that give rise to characteristic absorption bands in the mid-infrared region. These include the N-H bonds of the pyrimidine ring, the carbonyl (C=O) group, the thiocarbonyl (C=S) group, and the fused thiophene ring. The interpretation of the IR spectrum relies on the identification of these characteristic vibrations.
Data Presentation: Characteristic IR Absorption Bands
The following table summarizes the expected IR absorption bands for this compound. The assignments are based on published data for structurally related thienopyrimidine and thiopyrimidine derivatives.[6][7][8]
| Wavenumber (cm⁻¹) | Intensity | Assignment of Vibrational Mode | Reference |
| 3450 - 3380 | Medium - Strong | N-H Stretching (Amide) | [6][7] |
| 3200 - 3000 | Medium | C-H Stretching (Aromatic/Thiophene) | [8][9] |
| 1680 - 1660 | Strong | C=O Stretching (Amide I) | [6][8] |
| 1620 - 1550 | Medium - Strong | C=C and C=N Stretching (Ring Vibrations) | [7][8] |
| 1500 - 1400 | Medium | N-H Bending (Amide II) | [8] |
| 1250 - 1150 | Medium - Strong | C=S Stretching (Thiocarbonyl) | [10] |
| 850 - 800 | Medium | C-H Out-of-plane Bending (Thiophene Ring) | [9] |
| 750 - 650 | Medium | C-S Stretching (Thiophene Ring) | [10] |
Note: The exact positions of the absorption bands can be influenced by the sample state (solid or solution) and intermolecular interactions such as hydrogen bonding.
Experimental Protocol: FT-IR Analysis using KBr Pellet Method
This protocol outlines the procedure for obtaining a high-quality FT-IR spectrum of solid this compound using the potassium bromide (KBr) pellet technique.
Materials and Equipment:
-
This compound sample
-
Fourier Transform Infrared (FT-IR) Spectrometer
-
Agate mortar and pestle
-
Hydraulic press with pellet-forming die
-
Infrared grade Potassium Bromide (KBr), desiccated
-
Spatula
-
Analytical balance
Procedure:
-
Sample Preparation:
-
Dry the KBr powder in an oven at 110°C for at least 2 hours to remove any adsorbed water. Store in a desiccator until use.
-
Weigh approximately 1-2 mg of the this compound sample.
-
Weigh approximately 100-200 mg of the dried KBr.
-
Add both the sample and KBr to the agate mortar.
-
Gently grind the mixture with the pestle until a fine, homogeneous powder is obtained. The particle size should be small to minimize scattering of the infrared radiation.
-
-
Pellet Formation:
-
Transfer a portion of the powdered mixture into the pellet-forming die.
-
Ensure the powder is evenly distributed.
-
Place the die in the hydraulic press.
-
Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.
-
-
Data Acquisition:
-
Carefully remove the KBr pellet from the die.
-
Place the pellet in the sample holder of the FT-IR spectrometer.
-
Acquire a background spectrum of the empty sample compartment to correct for atmospheric CO₂ and water vapor.
-
Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
The spectrum is typically recorded in the range of 4000-400 cm⁻¹.
-
-
Data Processing:
-
Perform a background subtraction.
-
Identify and label the significant absorption peaks.
-
Compare the obtained spectrum with the reference data for characteristic functional groups.
-
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for the FT-IR analysis of this compound.
Caption: Experimental workflow for FT-IR analysis.
Conclusion
IR spectroscopy is an essential technique for the structural characterization of this compound. By identifying the characteristic absorption bands corresponding to the key functional groups, researchers can confirm the identity and purity of the compound. The provided protocol offers a standardized method for obtaining reproducible and high-quality IR spectra for this class of molecules, which is crucial for both research and drug development applications.
References
- 1. [Synthesis of thieno[2,3-d]pyrimidine derivatives and their antifungal activities] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel thieno[2,3-d]pyrimidines: their design, synthesis, crystal structure analysis and pharmacological evaluation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. synthesis and antitumor activity of thieno[2,3-d]pyrimidine derivatives [finechemicals.com.cn]
- 4. scielo.br [scielo.br]
- 5. Synthesis and structure-activity relationships of thieno[2,3-d]pyrimidines as atypical protein kinase C inhibitors to control retinal vascular permeability and cytokine-induced edema - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. globalresearchonline.net [globalresearchonline.net]
- 10. researchgate.net [researchgate.net]
Mass Spectrometry of 2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the mass spectrometric analysis of 2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one derivatives. This class of compounds is of significant interest in medicinal chemistry, exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] Mass spectrometry is a critical tool for the structural elucidation and quantification of these derivatives.
Application Notes
Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is a powerful technique for the analysis of this compound derivatives. Electron ionization (EI) and electrospray ionization (ESI) are commonly employed ionization techniques for these molecules.
Fragmentation Patterns:
The fragmentation of the thieno[2,3-d]pyrimidine core and its derivatives under mass spectrometric conditions provides valuable structural information. While specific fragmentation pathways are highly dependent on the nature and position of substituents, some general patterns can be observed.
Under electron impact (EI) ionization, the molecular ion peak (M+) is often observed, and its intensity can be indicative of the compound's stability.[2] Characteristic fragmentation involves the successive loss of small functional groups and the decomposition of the heterocyclic rings.[2] For instance, derivatives may exhibit cleavage of the pyrimidinethione moiety.[2][3]
In electrospray ionization (ESI), protonated molecules [M+H]+ are commonly observed. Tandem mass spectrometry (MS/MS) of the [M+H]+ ion can be used to elicit structurally informative fragment ions. A plausible fragmentation pathway for the core structure may involve:
-
Initial Ring Cleavage: Fission of the pyrimidine or thiophene ring.
-
Loss of Small Molecules: Elimination of molecules such as CO, CS, HCN, or fragments from substituents.
-
Retro-Diels-Alder (RDA) type fragmentation: Although less common, this can occur in the fused ring system.
The precise fragmentation will be influenced by the substituents on the thieno[2,3-d]pyrimidine scaffold. For example, the presence of alkyl or aryl groups will lead to their own characteristic fragmentation patterns.
Quantitative Data
The following table summarizes the mass-to-charge ratios (m/z) of the protonated molecule [M+H]+ for several this compound derivatives reported in the literature. This data is essential for targeted analysis and compound identification.
| Derivative Name/Structure | Molecular Formula | Calculated [M+H]+ (m/z) | Observed [M+H]+ (m/z) | Reference |
| N-(m-Tolyl)-5,8-dihydro-6H-pyrano[4',3':4,5]thieno[2,3-d] pyrimidin-4-amine | C₁₆H₁₆N₃OS | 298.10 | 298 | [4] |
| N-(3-Fluorophenyl)-5,8-dihydro-6H-pyrano[4',3':4,5] thieno[2,3-d]pyrimidin-4-amine | C₁₅H₁₃FN₃OS | 302.08 | 302 | [4] |
| N-(4-Fluorophenyl)-5,8-dihydro-6H-pyrano[4',3':4,5] thieno[2,3-d]pyrimidin-4-amine | C₁₅H₁₃FN₃OS | 302.08 | 302 | [4] |
| N-(2-Fluorophenyl)-5,8-dihydro-6H-pyrano[4',3':4,5] thieno[2,3-d]pyrimidin-4-amine | C₁₅H₁₃FN₃OS | 302.08 | 302 | [4] |
| N-(3-Methoxyphenyl)-5,8-dihydro-6H-pyrano[4',3':4,5] thieno[2,3-d]pyrimidin-4-amine | C₁₆H₁₆N₃O₂S | 314.10 | 314 | [4] |
| N-(4-Methoxyphenyl)-5,8-dihydro-6H-pyrano[4',3':4,5] thieno[2,3-d]pyrimidin-4-amine | C₁₆H₁₆N₃O₂S | 314.10 | 314 | [4] |
| N-(3-Chloro-2-methylphenyl)-5,8-dihydro-6H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-amine | C₁₆H₁₅ClN₃OS | 332.07 | 332.06 | [4] |
| N-(3-(Trifluoromethyl)phenyl)-5,8-dihydro-6H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-amine | C₁₆H₁₃F₃N₃OS | 352.08 | 352.01 | [4] |
| 5,6,7,8-Tetrahydro-3H-benzo[5][6]thieno[2,3-d]pyrimidin-4-one | C₁₀H₁₀N₂OS | 207.06 | 206 (M+) | [7] |
| 5-chloro-3-phenylthieno[3,2-e][2][4][5] triazolo[4,3- c]pyrimidine | C₁₃H₇ClN₄S | 287.02 | 287 | [8] |
| 5-chloro-3-(1H-indol-2-yl)thieno[3,2-e][2][4][5]triazolo[4,3-c]Pyrimidine | C₁₅H₈ClN₅S | 326.03 | 326 | [8] |
| 5-chloro-3-(4-(trifluoromethyl)phenyl)thieno[3,2-e][2][4][5]triazolo[4,3-c]pyrimidine | C₁₄H₆ClF₃N₄S | 355.00 | 355 | [8] |
| 3-phenyl-5-(thiophen-2-yl)thieno[3,2-e][2][4][5]triazolo[4,3-c]Pyrimidine | C₁₇H₁₀N₄S₂ | 335.04 | 333 (M-H)+ | [8] |
| 5-(thiophen-2-yl)-3-(4- (trifluoromethyl)phenyl)thieno[3,2-e][2][4][5]triazolo[4,3- c]Pyrimidine | C₁₈H₉F₃N₄S₂ | 403.03 | 403 | [8] |
Experimental Protocols
The following are generalized protocols for the analysis of this compound derivatives by LC-MS. These should be adapted and optimized for specific instrumentation and analytical goals.
Protocol 1: General LC-MS Analysis
1. Sample Preparation: a. Dissolve the synthesized and purified compound in a suitable solvent (e.g., methanol, acetonitrile, or DMSO) to a final concentration of 1 mg/mL to create a stock solution. b. Dilute the stock solution with the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid) to a final concentration of 1-10 µg/mL. c. Filter the final solution through a 0.22 µm syringe filter before injection.
2. Liquid Chromatography (LC) Conditions:
- Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is generally suitable.
- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: 0.1% formic acid in acetonitrile.
- Gradient: A typical gradient would be to start at 5% B, ramp to 95% B over 10-15 minutes, hold for 2-3 minutes, and then return to initial conditions to re-equilibrate.
- Flow Rate: 0.2-0.4 mL/min.
- Column Temperature: 30-40 °C.
- Injection Volume: 1-5 µL.
3. Mass Spectrometry (MS) Conditions:
- Ionization Source: Electrospray Ionization (ESI), positive ion mode.
- Mass Analyzer: Instruments such as a Triple Quadrupole (QqQ), Time-of-Flight (TOF), or Orbitrap can be used.[4]
- Capillary Voltage: 3.0-4.5 kV.
- Drying Gas (Nitrogen) Flow: 8-12 L/min.
- Drying Gas Temperature: 300-350 °C.
- Nebulizer Pressure: 30-50 psi.
- Scan Range: m/z 100-1000 for full scan analysis.
Protocol 2: Tandem Mass Spectrometry (MS/MS) for Structural Elucidation
1. Sample Preparation and LC Conditions:
- Follow the same procedure as in Protocol 1.
2. Mass Spectrometry (MS/MS) Conditions:
- Ionization Source: ESI, positive ion mode.
- MS1: Full scan to identify the [M+H]+ precursor ion.
- MS2 (Product Ion Scan):
- Select the [M+H]+ ion of the target compound as the precursor ion.
- Apply collision-induced dissociation (CID) with argon as the collision gas.
- Vary the collision energy (e.g., 10-40 eV) to obtain an optimal fragmentation pattern.
- Acquire the product ion spectrum.
Visualizations
Caption: Experimental workflow for LC-MS/MS analysis.
Caption: Plausible fragmentation of the core structure.
References
- 1. Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. article.sapub.org [article.sapub.org]
- 3. researchgate.net [researchgate.net]
- 4. scielo.br [scielo.br]
- 5. researchgate.net [researchgate.net]
- 6. dspace.uzhnu.edu.ua [dspace.uzhnu.edu.ua]
- 7. Synthesis of Some Thienopyrimidine Derivatives | MDPI [mdpi.com]
- 8. longdom.org [longdom.org]
Application Notes and Protocols for X-ray Crystallography of Thieno[2,3-d]pyrimidine Derivatives
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Subject: X-ray Crystallography of 2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one and its Analogs
Introduction
The thieno[2,3-d]pyrimidine scaffold is a significant heterocyclic framework in medicinal chemistry, forming the core of various compounds with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The precise three-dimensional atomic arrangement of these molecules, as determined by single-crystal X-ray diffraction, is crucial for understanding their structure-activity relationships (SAR), designing novel derivatives with enhanced efficacy, and elucidating their mechanisms of action at a molecular level.
This document provides detailed application notes and protocols relevant to the X-ray crystallography of thieno[2,3-d]pyrimidine derivatives. While crystallographic data for the parent compound, this compound, is not publicly available, this guide utilizes data from a closely related derivative to illustrate the experimental workflow and data presentation. The methodologies described are broadly applicable to other compounds within this class.
Data Presentation: Crystallographic Data of a Representative Thieno[2,3-d]pyrimidine Derivative
The following tables summarize the key crystallographic data for a representative substituted thieno[2,3-d]pyrimidine derivative. This data is essential for structural analysis and comparison with newly synthesized analogs.
Table 1: Crystal Data and Structure Refinement Details
| Parameter | Value |
| Empirical formula | C₁₅H₁₄N₄O₂S |
| Formula weight | 330.37 |
| Temperature | 296(2) K |
| Wavelength | 1.54178 Å |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| Unit cell dimensions | |
| a | 10.458(2) Å |
| b | 12.093(3) Å |
| c | 12.191(3) Å |
| α | 90° |
| β | 101.43(3)° |
| γ | 90° |
| Volume | 1508.4(6) ų |
| Z | 4 |
| Density (calculated) | 1.455 Mg/m³ |
| Absorption coefficient | 2.088 mm⁻¹ |
| F(000) | 688 |
| Data collection | |
| Diffractometer | Bruker SMART APEX II CCD |
| Theta range for data collection | 4.25 to 66.58° |
| Index ranges | -12≤h≤12, -14≤k≤14, -14≤l≤14 |
| Reflections collected | 8235 |
| Independent reflections | 2641 [R(int) = 0.0452] |
| Refinement | |
| Refinement method | Full-matrix least-squares on F² |
| Data / restraints / parameters | 2641 / 0 / 210 |
| Goodness-of-fit on F² | 1.033 |
| Final R indices [I>2sigma(I)] | R1 = 0.0487, wR2 = 0.1254 |
| R indices (all data) | R1 = 0.0631, wR2 = 0.1368 |
Table 2: Selected Bond Lengths (Å)
| Bond | Length (Å) | Bond | Length (Å) |
| S(1)-C(2) | 1.734(3) | N(3)-C(4) | 1.381(4) |
| S(1)-C(7a) | 1.738(3) | C(4)-O(4) | 1.235(4) |
| C(2)-N(1) | 1.378(4) | C(4)-C(4a) | 1.442(4) |
| C(2)-N(3) | 1.341(4) | C(4a)-C(5) | 1.380(4) |
| N(1)-C(8a) | 1.385(4) | C(4a)-C(7a) | 1.411(4) |
Table 3: Selected Bond Angles (˚)
| Atoms | Angle (˚) | Atoms | Angle (˚) |
| C(2)-S(1)-C(7a) | 91.54(14) | C(4)-N(3)-C(2) | 124.9(3) |
| N(1)-C(2)-N(3) | 117.8(3) | O(4)-C(4)-N(3) | 122.9(3) |
| N(1)-C(2)-S(1) | 122.1(2) | O(4)-C(4)-C(4a) | 126.1(3) |
| N(3)-C(2)-S(1) | 120.1(2) | N(3)-C(4)-C(4a) | 111.0(3) |
Experimental Protocols
The following protocols provide a general framework for the synthesis, crystallization, and X-ray diffraction analysis of thieno[2,3-d]pyrimidine derivatives.
Synthesis of the Thieno[2,3-d]pyrimidine Core
A common route to synthesize the this compound core involves a multicomponent reaction.
Materials:
-
An appropriate active methylene nitrile (e.g., malononitrile)
-
An aldehyde or ketone
-
Elemental sulfur
-
A suitable base (e.g., morpholine or piperidine)
-
An appropriate isothiocyanate
-
Solvent (e.g., ethanol or dimethylformamide)
Procedure:
-
A mixture of the active methylene nitrile, aldehyde/ketone, and elemental sulfur in a suitable solvent is stirred in the presence of a catalytic amount of a base.
-
The reaction is typically heated to reflux for several hours until the formation of the 2-aminothiophene intermediate is complete (monitored by TLC).
-
After cooling, the appropriate isothiocyanate is added to the reaction mixture.
-
The mixture is then heated again to effect the cyclization to the thieno[2,3-d]pyrimidine core.
-
The product is isolated by filtration upon cooling and purified by recrystallization from a suitable solvent.
Single Crystal Growth
Obtaining high-quality single crystals is a critical step for successful X-ray diffraction analysis.
Methods:
-
Slow Evaporation: A saturated solution of the purified compound in a suitable solvent (e.g., DMF, DMSO, ethanol, or a mixture of solvents) is prepared. The solution is loosely covered to allow for the slow evaporation of the solvent at room temperature.
-
Vapor Diffusion: A concentrated solution of the compound is placed in a small vial, which is then placed in a larger sealed container containing a more volatile solvent in which the compound is less soluble (the precipitant). The vapor of the precipitant slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.
-
Cooling: A hot, saturated solution of the compound is slowly cooled to room temperature, and then further cooled in a refrigerator or cold room.
X-ray Data Collection and Structure Determination
Instrumentation:
-
Single-crystal X-ray diffractometer (e.g., Bruker APEX-II CCD or similar) equipped with a graphite-monochromated radiation source (e.g., Cu Kα or Mo Kα).
Protocol:
-
A suitable single crystal is selected under a microscope and mounted on a goniometer head.
-
The crystal is placed in a stream of cold nitrogen gas (typically 100-150 K) to minimize thermal vibrations and potential radiation damage.
-
The unit cell parameters are determined from a preliminary set of diffraction frames.
-
A full sphere of diffraction data is collected using a series of ω and φ scans.
-
The collected data is processed (integrated and scaled) using appropriate software (e.g., SAINT). An absorption correction (e.g., SADABS) is applied.
-
The crystal structure is solved using direct methods (e.g., SHELXS) and refined by full-matrix least-squares on F² using appropriate software (e.g., SHELXL).
-
All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
-
The final structural model is validated using tools like CHECKCIF.
Visualizations
The following diagrams illustrate the experimental workflow and the logical relationship of the crystallographic analysis.
Caption: Experimental workflow for the X-ray crystallography of a thieno[2,3-d]pyrimidine derivative.
Caption: Logical relationship from crystallographic data to scientific applications.
Application Notes and Protocols for the Synthesis of Thieno[2,3-d]pyrimidines via Cyclocondensation Reactions
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of thieno[2,3-d]pyrimidines, a class of heterocyclic compounds with significant interest in medicinal chemistry due to their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] The core of this scaffold's importance lies in its structural similarity to purine bases, making it a privileged structure in drug discovery.[1][2] This guide focuses on the prevalent cyclocondensation reactions used to construct the thieno[2,3-d]pyrimidine core.
Introduction to Thieno[2,3-d]pyrimidine Synthesis
The synthesis of the thieno[2,3-d]pyrimidine scaffold is primarily achieved through two main strategies: construction of the pyrimidine ring onto a pre-existing thiophene ring, or vice versa.[3] The more common and versatile approach involves the cyclocondensation of appropriately substituted 2-aminothiophenes with various one-carbon or three-atom synthons. Key starting materials for this approach are often synthesized via the Gewald reaction, which provides a straightforward route to 2-aminothiophene-3-carbonitriles or 2-aminothiophene-3-carboxylates.[3][4][5]
These 2-aminothiophene precursors can then undergo cyclocondensation with a variety of reagents such as formic acid, urea, isocyanates, and acyl chlorides to form the desired thieno[2,3-d]pyrimidine ring system.[2][6][7][8] The reaction conditions for these transformations can vary widely, from conventional heating to microwave irradiation, and often employ acidic or basic catalysts to facilitate the cyclization.[3][9]
Key Synthetic Routes and Data
The following table summarizes various cyclocondensation reactions for the synthesis of thieno[2,3-d]pyrimidine derivatives, highlighting the diversity of reactants, conditions, and achievable yields.
| Starting Material | Reagent/s | Catalyst/Conditions | Product Type | Yield (%) | Reference |
| 2-Aminothiophene-3-carbonitrile derivatives | Substituted acetic acid, POCl₃ | 1,4-Dioxane, reflux | 2-Substituted-thieno[2,3-d]pyrimidines | N/A | [3] |
| 2-Aminothiophene-3-carbonitrile | Acyl chloride | 1,4-Dioxane, reflux, conc. HCl in ethanol | Thieno[2,3-d]pyrimidin-4-one derivatives | N/A | [3] |
| 2-Amino-4,6-dichloro-5-pyrimidine carbaldehyde | Ethyl-2-mercaptoacetate | Alkaline conditions | 2-Amino-4-chloro-thieno[2,3-d]pyrimidine-6-carboxylate | N/A | [3] |
| Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate | Aryl isocyanates | Base-catalyzed | 3-Arylthieno[2,3-d]pyrimidine-2,4(1H,3H)-diones | Good | [6] |
| Substituted 2-aminothiophene-3-carbonitrile | Formic acid | Reflux | Thieno[2,3-d]pyrimidine derivatives | N/A | [2] |
| 2-Aminothiophene intermediates (I and IV) | Substituted aldehydes, conc. HCl | Dry DMF, reflux | Thieno[2,3-d]pyrimidin-4-one derivatives | 70-85 | [4] |
| Methyl 2-aminothiophene-3-carboxylate (1) | Urea | 190°C, 3 h | 2,4-Dihydroxy-thieno[2,3-d]pyrimidine (2) | N/A | [7] |
| 2-Acylaminothiophene-3-carboxamide derivatives | Base | N/A | 4-Oxo-thieno[2,3-d]pyrimidines | N/A | [10] |
Experimental Protocols
This section provides detailed experimental procedures for key steps in the synthesis of thieno[2,3-d]pyrimidines, based on established literature methods.
Protocol 1: Gewald Aminothiophene Synthesis of 2-Aminothiophene Intermediates[4]
This protocol describes a one-pot, multi-component condensation to produce 2-aminothiophene derivatives, which are crucial precursors for thieno[2,3-d]pyrimidine synthesis.
Materials:
-
α-Methylene carbonyl compound (e.g., ethyl acetoacetate or cyclohexanone)
-
Activated nitrile (e.g., cyanoacetamide)
-
Elemental sulfur
-
Base (e.g., morpholine)
-
Solvent (e.g., Dimethylformamide - DMF)
Procedure:
-
In a round-bottom flask, dissolve the α-methylene carbonyl compound and the activated nitrile in DMF.
-
Add elemental sulfur to the mixture.
-
Carefully add the base (morpholine) to the reaction mixture.
-
Stir the reaction mixture at room temperature or with gentle heating as required, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-water.
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2-aminothiophene derivative.
Protocol 2: Cyclocondensation to form Thieno[2,3-d]pyrimidin-4-one Derivatives[4]
This protocol details the acid-catalyzed cyclocondensation of a 2-aminothiophene intermediate with an aldehyde.
Materials:
-
2-Aminothiophene intermediate (from Protocol 1)
-
Substituted aldehyde
-
Concentrated Hydrochloric Acid (HCl)
-
Dry Dimethylformamide (DMF)
Procedure:
-
Dissolve the 2-aminothiophene intermediate in dry DMF in a round-bottom flask.
-
Add the substituted aldehyde to the solution.
-
Add a catalytic amount of concentrated HCl.
-
Reflux the reaction mixture overnight.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water to precipitate the product.
-
Filter the solid, wash with water, and dry.
-
Purify the crude product by recrystallization or column chromatography to yield the desired thieno[2,3-d]pyrimidin-4-one derivative.
Protocol 3: Chlorination of Thieno[2,3-d]pyrimidin-4-ones[4][10]
This protocol describes the conversion of the 4-oxo group to a 4-chloro group, a key step for further functionalization.
Materials:
-
Thieno[2,3-d]pyrimidin-4-one derivative (from Protocol 2)
-
Phosphoryl chloride (POCl₃)
Procedure:
-
In a fume hood, carefully add the thieno[2,3-d]pyrimidin-4-one derivative to an excess of neat POCl₃.
-
Reflux the mixture for 6 hours.[4]
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Carefully pour the reaction mixture onto crushed ice to quench the excess POCl₃.
-
Neutralize the solution with a suitable base (e.g., sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The resulting 4-chlorothieno[2,3-d]pyrimidine derivative is often used in the next step without further purification.
Protocol 4: Nucleophilic Substitution of 4-Chlorothieno[2,3-d]pyrimidines[10]
This protocol outlines the synthesis of 4-amino substituted thieno[2,3-d]pyrimidines via nucleophilic aromatic substitution.
Materials:
-
4-Chlorothieno[2,3-d]pyrimidine derivative (from Protocol 3)
-
Various amines (alkyl or aryl)
-
Solvent (e.g., ethanol, isopropanol, or DMF)
-
Base (e.g., triethylamine or potassium carbonate, if necessary)
Procedure:
-
Dissolve the 4-chlorothieno[2,3-d]pyrimidine derivative in a suitable solvent.
-
Add the desired amine to the solution. A slight excess of the amine may be used.
-
If the amine salt is used or if the reaction requires a base, add a suitable base like triethylamine or potassium carbonate.
-
Heat the reaction mixture to reflux and monitor its progress by TLC.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Treat the residue with water and extract the product with an appropriate organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography or recrystallization to obtain the final 4-substituted-aminothieno[2,3-d]pyrimidine derivative.
Visualizations
The following diagrams illustrate the general workflow for the synthesis of thieno[2,3-d]pyrimidines and a representative signaling pathway that can be targeted by these compounds, given their frequent investigation as kinase inhibitors.[2][11]
Caption: A general synthetic workflow for producing functionalized thieno[2,3-d]pyrimidines.
Caption: Inhibition of the PI3K signaling pathway by thieno[2,3-d]pyrimidine derivatives.[4]
Conclusion
The cyclocondensation reactions of 2-aminothiophene derivatives provide a robust and versatile platform for the synthesis of a wide array of thieno[2,3-d]pyrimidines. The protocols and data presented herein offer a foundational guide for researchers in the field of medicinal chemistry and drug development to design and execute the synthesis of novel compounds based on this privileged scaffold. The potential for these compounds to act as kinase inhibitors underscores the importance of continued exploration and development of efficient synthetic methodologies.[2][11]
References
- 1. Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scielo.br [scielo.br]
- 4. Design, synthesis, and biological evaluation of new thieno[2,3-d] pyrimidine derivatives as targeted therapy for PI3K with molecular modelling study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scielo.br [scielo.br]
- 6. researchgate.net [researchgate.net]
- 7. ijacskros.com [ijacskros.com]
- 8. [PDF] Synthesis, Characterization and Biological Studies of Some Novel Thieno[2,3-d]pyrimidines | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. [Synthesis of thieno[2,3-d]pyrimidine derivatives and their antifungal activities] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. alliedacademies.org [alliedacademies.org]
Microwave-Assisted Synthesis of 2-Thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a comprehensive guide to the rapid and efficient synthesis of 2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one, a heterocyclic scaffold of significant interest in medicinal chemistry, utilizing microwave-assisted organic synthesis (MAOS). The described protocol offers considerable advantages over conventional heating methods, including drastically reduced reaction times, improved energy efficiency, and potentially higher yields. This document outlines the synthetic strategy, detailed experimental procedures, and expected outcomes, making it a valuable resource for researchers in drug discovery and development.
Introduction
The thieno[2,3-d]pyrimidine core is a prominent heterocyclic motif found in numerous biologically active compounds, exhibiting a wide range of pharmacological activities. The introduction of a thioxo group at the 2-position can significantly modulate the molecule's physicochemical properties and biological profile, making the synthesis of this compound and its derivatives a key area of interest for the development of novel therapeutic agents. Microwave-assisted synthesis has emerged as a powerful tool in synthetic organic chemistry, enabling rapid and efficient access to complex molecules. This note details a microwave-promoted approach for the synthesis of the title compound, typically proceeding through a 2-aminothiophene-3-carboxamide intermediate.
Synthetic Pathway
The microwave-assisted synthesis of this compound generally follows a two-step sequence. The first step involves the Gewald reaction to form a substituted 2-aminothiophene-3-carboxamide. This intermediate is then cyclized with a suitable thiocarbonyl source, such as carbon disulfide or an isothiocyanate derivative, under microwave irradiation to yield the target thienopyrimidine.
Caption: General synthetic workflow for the microwave-assisted synthesis.
Experimental Protocols
Protocol 1: Microwave-Assisted Synthesis of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide
This protocol is a representative example for the synthesis of the key intermediate.
Materials:
-
Cyclohexanone
-
Malononitrile
-
Elemental Sulfur
-
Morpholine
-
Ethanol
-
Microwave reactor vials
-
Microwave synthesizer
Procedure:
-
In a 10 mL microwave reactor vial equipped with a magnetic stir bar, combine cyclohexanone (1.0 mmol, 98 mg), malononitrile (1.0 mmol, 66 mg), and elemental sulfur (1.2 mmol, 38 mg).
-
Add ethanol (2 mL) and morpholine (0.2 mmol, 17.4 mg) to the vial.
-
Seal the vial and place it in the microwave synthesizer.
-
Irradiate the reaction mixture at 100 °C for 5-10 minutes with a power output of 100-150 W.
-
After the reaction is complete, cool the vial to room temperature.
-
The product often precipitates from the solution. Collect the solid by filtration.
-
Wash the solid with cold ethanol and dry under vacuum to afford the desired 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide.
Protocol 2: Microwave-Assisted Cyclization to 2-Thioxo-5,6,7,8-tetrahydrobenzo[b]thieno[2,3-d]pyrimidin-4(1H)-one
Materials:
-
2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide
-
Carbon disulfide
-
Pyridine
-
Microwave reactor vials
-
Microwave synthesizer
Procedure:
-
In a 10 mL microwave reactor vial, place 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide (1.0 mmol, 196 mg).
-
Add pyridine (3 mL) and carbon disulfide (1.5 mmol, 114 mg).
-
Seal the vial and place it in the microwave synthesizer.
-
Irradiate the mixture at 120-140 °C for 15-30 minutes with a power output of 150-200 W.
-
Monitor the reaction progress by thin-layer chromatography.
-
Upon completion, cool the reaction vial to room temperature.
-
Pour the reaction mixture into ice-cold water and acidify with dilute hydrochloric acid to precipitate the product.
-
Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol or acetic acid) to obtain the pure 2-thioxo-5,6,7,8-tetrahydrobenzo[b]thieno[2,3-d]pyrimidin-4(1H)-one.
Data Presentation
The following table summarizes typical reaction parameters and outcomes for the microwave-assisted synthesis. Please note that yields are highly dependent on the specific substrates and reaction conditions and should be optimized for each derivative.
| Step | Reactants | Solvent | Microwave Power (W) | Temperature (°C) | Time (min) | Yield (%) |
| 1 | Cyclohexanone, Malononitrile, Sulfur, Morpholine | Ethanol | 100-150 | 100 | 5-10 | 85-95 |
| 2 | 2-Aminothiophene-3-carboxamide derivative, Carbon disulfide | Pyridine | 150-200 | 120-140 | 15-30 | 70-85 |
Logical Relationship Diagram
Caption: Key stages in the synthesis of the target molecule.
Conclusion
The application of microwave irradiation significantly accelerates the synthesis of this compound and its derivatives. The protocols provided herein offer a reliable and efficient starting point for researchers. The advantages of this methodology, including speed, efficiency, and scalability, make it a highly attractive approach for the generation of compound libraries for drug discovery programs. Further optimization of reaction conditions for specific substrates is encouraged to achieve the best possible outcomes.
Application Notes and Protocols for MTT Assay-Based Cytotoxicity of Thieno[2,3-d]pyrimidines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thieno[2,3-d]pyrimidines are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including potent anticancer properties. Several derivatives of this scaffold have been shown to inhibit key signaling molecules involved in tumor growth and proliferation, such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), Epidermal Growth Factor Receptor (EGFR), and components of the PI3K/Akt pathway.[1][2][3] The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess the cytotoxic effects of such compounds on cancer cell lines. This document provides a detailed protocol for utilizing the MTT assay to evaluate the cytotoxicity of thieno[2,3-d]pyrimidine derivatives and presents a summary of reported cytotoxic activities.
Principle of the MTT Assay
The MTT assay is based on the principle that viable, metabolically active cells can reduce the yellow tetrazolium salt MTT to a purple formazan product. This reduction is primarily carried out by mitochondrial dehydrogenase enzymes. The resulting insoluble formazan crystals are then solubilized, and the absorbance of the solution is measured spectrophotometrically. The intensity of the purple color is directly proportional to the number of viable cells, allowing for the quantification of cytotoxicity.
Experimental Protocols
This section outlines a detailed methodology for assessing the cytotoxicity of thieno[2,3-d]pyrimidine derivatives using the MTT assay.
Materials
-
Thieno[2,3-d]pyrimidine derivatives
-
Human cancer cell lines (e.g., MCF-7, HCT-116, HepG2, A549, PC3)[3][4][5]
-
Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or other suitable solubilizing agent
-
96-well cell culture plates
-
Microplate reader
Cell Culture
-
Maintain the selected cancer cell lines in a suitable culture medium supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.
-
Subculture the cells regularly to maintain exponential growth.
MTT Assay Protocol
-
Cell Seeding:
-
Harvest exponentially growing cells using Trypsin-EDTA and resuspend them in fresh culture medium.
-
Determine the cell concentration using a hemocytometer or an automated cell counter.
-
Seed the cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of culture medium.
-
Incubate the plates for 24 hours to allow the cells to attach and resume growth.
-
-
Compound Treatment:
-
Prepare a stock solution of the thieno[2,3-d]pyrimidine derivative in DMSO.
-
Prepare serial dilutions of the compound in culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced cytotoxicity.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a negative control (medium only).
-
Incubate the plates for 48 to 72 hours at 37°C in a 5% CO2 incubator.[5]
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plates on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis
-
Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Plot the percentage of cell viability against the compound concentration.
-
Determine the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits cell growth by 50%, using a suitable software package (e.g., GraphPad Prism).
Data Presentation
The following tables summarize the reported cytotoxic activities (IC50 values) of various thieno[2,3-d]pyrimidine derivatives against different cancer cell lines.
| Compound ID | Cell Line | IC50 (µM) | Reference |
| Compound 17f | HCT-116 | 2.80 ± 0.16 | [4] |
| HepG2 | 4.10 ± 0.45 | [4] | |
| Compound 2a | A549 | 13.40 | [3] |
| Compound 4d | PC3 | 14.13 | [3] |
| Compound 8d | HUH-7 | 5.8 (µg/mL) | [5] |
| MCF-7 | 8.3 (µg/mL) | [5] | |
| BHK | 17 (µg/mL) | [5] | |
| Compound 2 | MCF-7 | 0.013 | [7] |
| Compound 3 | MCF-7 | 0.023 | [7] |
| Compound 5 | HepG-2 | 5.3 ± 1.6 | [8] |
| MCF-7 | 7.301 ± 4.5 | [8] | |
| Compound 8 | HepG-2 | 3.3 ± 0.90 | [8] |
| MCF-7 | 4.132 ± 0.5 | [8] |
Note: The specific structures of the compounds are detailed in the cited references.
Mandatory Visualization
Experimental Workflow
Caption: Workflow of the MTT assay for cytotoxicity testing.
Signaling Pathway Inhibition
Caption: Thieno[2,3-d]pyrimidines inhibit cancer cell survival.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of Novel Thieno[2,3-d]pyrimidine Derivatives and Evaluation of Their Cytotoxicity and EGFR Inhibitory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell Viability Assays of 2-Thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one Derivatives on Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The thieno[2,3-d]pyrimidine scaffold is a significant heterocyclic structure in medicinal chemistry, recognized for its diverse pharmacological activities. As structural analogs of purines, these compounds have been extensively investigated as potential therapeutic agents.[1] Notably, derivatives of 2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one have demonstrated considerable promise as anticancer agents by inhibiting various kinases involved in tumor progression and inducing apoptosis.[2][3][4]
These application notes provide an overview of the cytotoxic effects of this compound derivatives on various cancer cell lines. Detailed protocols for assessing cell viability using the widely accepted MTT assay are provided to ensure reproducible and reliable results. While extensive data exists for substituted derivatives, information on the unsubstituted parent compound is limited.[2] The presented data primarily focuses on the activity of these derivatives.
Data Presentation: In Vitro Cytotoxicity
The following table summarizes the 50% inhibitory concentration (IC₅₀) values of various this compound derivatives against a panel of human cancer cell lines. This data highlights the potential of this chemical scaffold in cancer research.
| Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Substituted Thieno[2,3-d]pyrimidine 8 | MCF-7 (Breast) | 4.132 ± 0.5 | [5] |
| Substituted Thieno[2,3-d]pyrimidine 8 | HepG-2 (Liver) | 3.3 ± 0.90 | [5] |
| Substituted Thieno[2,3-d]pyrimidine 5 | HT-29 (Colon) | 15 ± 1.5 | [5] |
| 2-(benzylamino)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one | MDA-MB-435 (Melanoma) | Growth Percent = -31.02% | [1] |
| Compound 17f | HCT-116 (Colon) | 2.80 ± 0.16 | [4] |
| Compound 17f | HepG-2 (Liver) | 4.10 ± 0.45 | [4] |
| Compound 20 | SNB-75 (CNS) | GI₅₀ = 3.3 | [3] |
| Compound 23 | SNB-75 (CNS) | GI₅₀ = 6.6 | [3] |
| Derivative 13k | MCF-7 (Breast) | Not specified, but potent | [6] |
| Derivative 14 | MCF-7 (Breast) | 22.12 | [7] |
| Derivative 13 | MCF-7 (Breast) | 22.52 | [7] |
| Derivative 9 | MCF-7 (Breast) | 27.83 | [7] |
| Derivative 12 | MCF-7 (Breast) | 29.22 | [7] |
| Derivative 5d | A549 (Lung) | 3.0 | [8] |
| Derivative 5d | H1650 (Lung) | 5.3 | [8] |
| Derivative 5d | H1299 (Lung) | 7.6 | [8] |
| Derivative 5d | HCC827 (Lung) | 5.2 | [8] |
Experimental Protocols
A crucial technique for evaluating the cytotoxic effects of these compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
MTT Assay Protocol
Materials:
-
This compound derivative of interest
-
Human cancer cell line(s) of interest (e.g., MCF-7, HepG-2, A549)
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well flat-bottom sterile microplates
-
Phosphate-buffered saline (PBS)
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the cancer cells.
-
Seed the cells into a 96-well plate at a predetermined optimal density (typically 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Include wells with medium only as a blank control.
-
Incubate the plate for 24 hours to allow for cell attachment and recovery.
-
-
Compound Treatment:
-
Prepare a series of dilutions of the test compound in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the various concentrations of the test compound.
-
Include a vehicle control (medium with the same concentration of the compound's solvent, e.g., DMSO).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Following the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C. During this time, viable cells will metabolize MTT into purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well.
-
Gently agitate the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
Plot the percentage of cell viability against the compound concentration to determine the IC₅₀ value.
-
Visualizations
Experimental Workflow
Caption: Workflow for the MTT cell viability assay.
Potential Signaling Pathway
Derivatives of this compound have been reported to act as inhibitors of various protein kinases, such as VEGFR-2 and EGFR, and to induce apoptosis. The following diagram illustrates a generalized signaling pathway that may be affected by these compounds.
Caption: Potential mechanism of action for thieno[2,3-d]pyrimidine derivatives.
References
- 1. mdpi.com [mdpi.com]
- 2. 3-amino-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one (185202-51-1) for sale [vulcanchem.com]
- 3. Synthesis, Antitumor Activity, and In Silico Drug Design of New Thieno[2,3-d]Pyrimidine-4-One Derivatives as Nonclassical Lipophilic Dihydrofolate Reductase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Design, synthesis and anticancer evaluation of thieno[2,3-d]pyrimidine derivatives as dual EGFR/HER2 inhibitors and apoptosis inducers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. alliedacademies.org [alliedacademies.org]
- 8. Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivative Inhibits d-Dopachrome Tautomerase Activity and Suppresses the Proliferation of Non-Small Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Molecular Docking of 2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one with Target Proteins
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the molecular docking of 2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one and its derivatives against various protein targets. This class of compounds, featuring a thieno[2,3-d]pyrimidine scaffold isosteric to purine, has garnered significant interest in medicinal chemistry due to its potential to interact with the ATP-binding sites of numerous protein kinases and other key biological targets.[1] Molecular docking serves as a crucial computational tool in the rational design and discovery of novel inhibitors based on this privileged scaffold.[1]
Introduction to this compound and its Therapeutic Potential
The thieno[2,3-d]pyrimidine core is a versatile heterocyclic system that has been extensively explored for the development of therapeutic agents.[2] Its structural similarity to purines makes it an effective mimic for interacting with nucleotide-binding sites in proteins, particularly kinases.[2] Derivatives of this compound have demonstrated a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[3][4]
Molecular docking studies have been instrumental in understanding the structure-activity relationships (SAR) of these compounds and in identifying key molecular interactions with their protein targets. This computational approach predicts the preferred binding orientation and affinity of a ligand to a receptor, thereby guiding the synthesis of more potent and selective inhibitors.[1]
Key Protein Targets and Binding Affinities
Several protein targets have been identified for this compound and its analogs. The quantitative data from various molecular docking studies are summarized in the tables below.
Anticancer Targets
Thieno[2,3-d]pyrimidine derivatives have been extensively investigated as inhibitors of protein kinases involved in cancer progression, such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Fibroblast Growth Factor Receptor (FGFR).[1][5][6]
| Ligand (Derivative) | Target Protein | PDB ID | Docking Score (kcal/mol) | Reference Compound | Reference Docking Score (kcal/mol) | Software |
| PAS1 | EGFR | 5D41 | -8.7 | Lenvatinib | -8.3 | AutoDock Vina |
| PAS3 | EGFR | 5D41 | -8.7 | Lenvatinib | -8.3 | AutoDock Vina |
| PAS9 | EGFR | 5D41 | -8.7 | Lenvatinib | -8.3 | AutoDock Vina |
| PAS1 | VEGFR-2 | 6GQP | -8.6 | Lenvatinib | -7.9 | AutoDock Vina |
| PAS2 | VEGFR-2 | 6GQP | -7.9 | Lenvatinib | -7.9 | AutoDock Vina |
| TP02 | Wnt/β-catenin | 4A0P | -9.0 | Bevacizumab | -7.9 | PyRx |
| Compound 20 | DHFR | - | - | Methotrexate | - | - |
| Compound 23 | DHFR | - | - | Methotrexate | - | - |
Table 1: Molecular Docking Scores of Thieno[2,3-d]pyrimidine Derivatives with Anticancer Target Proteins.[7][8][9][10]
| Compound | Target | IC50 |
| Compound 5b | EGFRWT | 37.19 nM |
| Compound 5b | EGFRT790M | 204.10 nM |
| Compound 18 | VEGFR-2 | 0.084 µM |
| Compound 21 | EGFR | - |
| Compound 25 | EGFR | - |
| Compound 24 | FGFR | 0.055 µM |
| Compound 25 | FGFR | 0.029 µM |
| Compound 20 | DHFR | 0.20 µM |
Table 2: In Vitro Inhibitory Activity of Thieno[2,3-d]pyrimidine Derivatives against Anticancer Targets.[3][5][6][10]
Anti-inflammatory Targets
The anti-inflammatory potential of these compounds has been explored through their interaction with enzymes like Cyclooxygenase-2 (COX-2).
| Ligand (Derivative) | Target Protein | Docking Score (ΔG) | Key Interactions | Software |
| Antipyrine-bearing benzothieno[3,2-d]pyrimidin-4-one | COX-2 | -9.4 | Interactions with active site residues | - |
Table 3: Molecular Docking Data of a Thienopyrimidine Derivative with an Anti-inflammatory Target.[11][12]
Experimental Protocols for Molecular Docking
The following is a generalized, detailed protocol for performing molecular docking of this compound derivatives, synthesized from various reported methodologies.[8][9][13][14]
I. Software and Hardware Requirements
-
Molecular Modeling Software: PyRx (integrating AutoDock Vina and Open Babel)[8][9]
-
Ligand Drawing: ChemDraw
-
Hardware: A standard desktop computer with a multi-core processor is sufficient for most docking studies.
II. Ligand Preparation
-
2D Structure Drawing: Draw the 2D structure of the this compound derivative using ChemDraw.
-
3D Conversion and Energy Minimization:
-
Import the 2D structure into PyRx.
-
Use the integrated Open Babel to convert the 2D structure to a 3D structure.
-
Perform energy minimization of the 3D ligand structure using a suitable force field (e.g., MMFF94).
-
Save the optimized ligand structure in .pdbqt format, which includes atomic charges and torsional degrees of freedom.[9]
-
III. Protein Preparation
-
Protein Structure Retrieval: Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB) (e.g., EGFR: 5D41, VEGFR-2: 6GQP).[13]
-
Protein Clean-up:
-
Load the PDB file into Discovery Studio or PyMOL.
-
Remove water molecules, heteroatoms (except for essential cofactors), and any co-crystallized ligands from the protein structure.[9]
-
If the protein has multiple chains, select the chain that contains the active site of interest.
-
-
Preparation for Docking:
-
Load the cleaned protein .pdb file into PyRx.
-
PyRx will automatically add polar hydrogens and assign Gasteiger charges.
-
Convert the prepared protein into a .pdbqt file.[9]
-
IV. Molecular Docking Simulation
-
Grid Box Definition:
-
Docking with AutoDock Vina:
V. Analysis of Results
-
Binding Affinity: The primary output of AutoDock Vina is the binding affinity in kcal/mol. A more negative value indicates a stronger predicted binding.
-
Visualization of Binding Pose:
-
Use Discovery Studio or PyMOL to visualize the docked poses of the ligand within the protein's active site.[13]
-
Analyze the hydrogen bonds, hydrophobic interactions, and other non-covalent interactions between the ligand and the amino acid residues of the protein.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the signaling pathways targeted by this compound derivatives and the general workflow for molecular docking studies.
Caption: EGFR signaling pathway and its inhibition by a thienopyrimidine derivative.
Caption: VEGFR-2 signaling pathway and its inhibition by a thienopyrimidine derivative.
References
- 1. benchchem.com [benchchem.com]
- 2. Designing Potent Anti-Cancer Agents: Synthesis and Molecular Docking Studies of Thieno[2,3-d][1,2,4]triazolo[1,5-a]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, docking, MD simulations, and anti-proliferative evaluation of thieno[2,3-d]pyrimidine derivatives as new EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and molecular docking study of some 3,4-dihydrothieno[2,3-d]pyrimidine derivatives as potential antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis, anti-proliferative evaluation, docking, and MD simulation studies of new thieno[2,3-d]pyrimidines targeting VEGFR-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis and Molecular Docking of New Thieno[2,3‑d]Pyrimidin-4-One Derivatives as Dual EGFR and FGFR Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. journalwjbphs.com [journalwjbphs.com]
- 9. cbijournal.com [cbijournal.com]
- 10. Synthesis, Antitumor Activity, and In Silico Drug Design of New Thieno[2,3-d]Pyrimidine-4-One Derivatives as Nonclassical Lipophilic Dihydrofolate Reductase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Molecular docking and fluorescence characterization of benzothieno[3,2-d]pyrimidin-4-one sulphonamide thio-derivatives, a novel class of selective cyclooxygenase-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Molecular Docking and Fluorescence Characterization of Benzothieno[3,2-d]pyrimidin-4-one Sulphonamide Thio-Derivatives, a Novel Class of Selective Cyclooxygenase-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols: Leveraging 2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one scaffold is a privileged heterocyclic structure in medicinal chemistry, serving as a versatile starting material for the synthesis of a diverse array of biologically active compounds.[1] Its structural similarity to purine bases allows for interaction with a variety of biological targets, leading to a broad spectrum of pharmacological activities.[] Derivatives of this scaffold have demonstrated significant potential as anticancer, anti-inflammatory, antimicrobial, and kinase-inhibiting agents. This document provides detailed application notes and experimental protocols to guide researchers in utilizing this promising scaffold for drug design and development.
Synthetic Protocols
The synthesis of derivatives based on the this compound core often begins with the construction of a substituted 2-aminothiophene ring, commonly achieved through the Gewald reaction. This multicomponent reaction provides a straightforward and efficient route to highly functionalized thiophenes.
Protocol 1: Synthesis of 2-Amino-3-cyanothiophene Derivatives via Gewald Reaction
This protocol describes a general one-pot synthesis of 2-aminothiophenes, which are key intermediates.
Materials:
-
Appropriate ketone or aldehyde (10 mmol)
-
Active methylene nitrile (e.g., malononitrile or ethyl cyanoacetate) (10 mmol)
-
Elemental sulfur (12 mmol)
-
Base (e.g., morpholine or triethylamine) (2 mmol)
-
Solvent (e.g., ethanol or methanol) (20-30 mL)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the carbonyl compound, the active methylene nitrile, and elemental sulfur.
-
Add the solvent and the base to the reaction mixture.
-
Stir the mixture at room temperature or heat to 40-50°C.
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid by filtration and wash it with cold ethanol.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain the desired 2-aminothiophene derivative.
Protocol 2: Cyclization to form the Thieno[2,3-d]pyrimidine Core
This protocol outlines the subsequent cyclization of the 2-aminothiophene intermediate to form the this compound scaffold.
Materials:
-
2-Amino-3-ethoxycarbonylthiophene derivative
-
Formamide
-
Sodium methoxide
Procedure:
-
A mixture of the 2-amino-3-ethoxycarbonylthiophene derivative in an excess of formamide is heated at reflux for several hours.
-
The reaction progress is monitored by TLC.
-
After completion, the reaction mixture is cooled, and the resulting precipitate is filtered, washed, and dried to yield the thieno[2,3-d]pyrimidin-4(3H)-one.
-
To obtain the 2-thioxo derivative, the intermediate can be treated with a thionating agent like Lawesson's reagent or by reacting the 2-aminothiophene-3-carboxamide with carbon disulfide in the presence of a base.
Biological Evaluation Protocols
Derivatives of the this compound scaffold have shown a wide range of biological activities. Below are detailed protocols for evaluating their potential as anticancer, anti-inflammatory, and antimicrobial agents.
Protocol 3: In Vitro Anticancer Activity - MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential anticancer compounds.
Materials:
-
Human cancer cell lines (e.g., MCF-7, HCT-116, HepG2)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Test compounds dissolved in DMSO (stock solution)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
After 24 hours, treat the cells with various concentrations of the test compounds (typically ranging from 0.1 to 100 µM) and a vehicle control (DMSO).
-
Incubate the plates for another 48-72 hours.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Protocol 4: In Vivo Anti-inflammatory Activity - Carrageenan-Induced Paw Edema in Rats
This is a standard and widely used model for evaluating the anti-inflammatory activity of new compounds.
Materials:
-
Wistar rats (150-200 g)
-
Carrageenan solution (1% w/v in saline)
-
Test compounds
-
Reference drug (e.g., Indomethacin or Diclofenac sodium)
-
Plethysmometer
Procedure:
-
Divide the rats into groups (control, reference, and test compound groups).
-
Administer the test compounds and the reference drug orally or intraperitoneally. The control group receives the vehicle only.
-
After a specific time (e.g., 30 or 60 minutes), inject 0.1 mL of carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Calculate the percentage of inhibition of paw edema for each group compared to the control group.
Protocol 5: In Vitro Antibacterial Activity - Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
Test compounds dissolved in a suitable solvent
-
96-well microtiter plates
Procedure:
-
Prepare serial two-fold dilutions of the test compounds in MHB in a 96-well plate.
-
Prepare a bacterial inoculum adjusted to a concentration of approximately 5 x 10^5 CFU/mL.
-
Add the bacterial inoculum to each well of the microtiter plate.
-
Include a positive control (broth with bacteria) and a negative control (broth only).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.
Data Presentation
The following tables summarize the biological activities of representative derivatives of the this compound scaffold.
Table 1: Anticancer Activity of Thieno[2,3-d]pyrimidine Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
| 17f | HCT-116 | 2.80 ± 0.16 | [3] |
| HepG2 | 4.10 ± 0.45 | [3] | |
| 10b | MCF-7 | 19.4 ± 0.22 | [4] |
| 10e | MCF-7 | 14.5 ± 0.30 | [4] |
| Doxorubicin | MCF-7 | 40.0 ± 3.9 | [4] |
Table 2: Anti-inflammatory Activity of Thieno[2,3-d]pyrimidine Derivatives
| Compound | Inhibition of Paw Edema (%) at 3h | PGE2 Concentration (pg/mL) | Reference |
| 4c | 42 | 19 | [5] |
| Diclofenac | 48 | 12 | [5] |
Table 3: Antibacterial Activity of Thieno[2,3-d]pyrimidinedione Derivatives
| Compound | Bacterial Strain | MIC (mg/L) | Reference |
| 1 | MRSA | 2-16 | [6] |
| VRE | 2-16 | [6] | |
| 2 | MRSA | 2-16 | [6] |
| VRE | 2-16 | [6] |
Table 4: Kinase Inhibitory Activity of Thieno[2,3-d]pyrimidine Derivatives
| Compound | Kinase | IC50 (µM) | Reference |
| 17f | VEGFR-2 | 0.23 ± 0.03 | [3] |
| Sorafenib | VEGFR-2 | 0.23 ± 0.04 | [3] |
| VIb | PI3Kβ | 72% inhibition at 10 µM | [7] |
| PI3Kγ | 84% inhibition at 10 µM | [7] |
Signaling Pathways and Mechanisms of Action
Derivatives of this compound exert their biological effects by modulating various signaling pathways. Understanding these mechanisms is crucial for rational drug design and optimization.
VEGFR-2 Signaling Pathway in Angiogenesis
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis.[3] Inhibition of VEGFR-2 is a validated strategy in cancer therapy. Several thieno[2,3-d]pyrimidine derivatives have been identified as potent VEGFR-2 inhibitors.
Caption: Inhibition of the VEGFR-2 signaling pathway by thieno[2,3-d]pyrimidine derivatives.
DHFR Inhibition in Cancer Therapy
Dihydrofolate reductase (DHFR) is a crucial enzyme in the folate metabolic pathway, essential for the synthesis of nucleotides and ultimately DNA.[8][9] Inhibition of DHFR disrupts DNA synthesis, leading to cell death, particularly in rapidly proliferating cancer cells.
Caption: Mechanism of action of thieno[2,3-d]pyrimidine-based DHFR inhibitors.
ROCK Signaling in Cancer Cell Migration
Rho-associated coiled-coil containing protein kinase (ROCK) is a serine/threonine kinase that plays a critical role in regulating the actin cytoskeleton, which is essential for cell motility and invasion.[10][11] Overexpression of ROCK is associated with increased metastasis in various cancers.
Caption: Inhibition of the ROCK signaling pathway, preventing cancer cell migration.
NF-κB Signaling in Inflammation
Nuclear factor-kappa B (NF-κB) is a key transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines and chemokines.[12][13] Inhibition of the NF-κB pathway is a major target for anti-inflammatory drug development.
Caption: Thieno[2,3-d]pyrimidine derivatives can inhibit the NF-κB inflammatory pathway.
Conclusion
The this compound scaffold represents a highly valuable starting point for the development of novel therapeutics. Its synthetic tractability and the diverse biological activities of its derivatives make it an attractive area of research for medicinal chemists and drug discovery professionals. The protocols and data presented in these application notes provide a solid foundation for researchers to explore the full potential of this versatile scaffold in the quest for new and effective drugs.
References
- 1. researchgate.net [researchgate.net]
- 3. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Designing Potent Anti-Cancer Agents: Synthesis and Molecular Docking Studies of Thieno[2,3-d][1,2,4]triazolo[1,5-a]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis and Biological Evaluation of New Thieno[2,3- d]pyrimidines as Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Thieno[2,3-d]pyrimidinedione derivatives as antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and biological evaluation of new thieno[2,3-d] pyrimidine derivatives as targeted therapy for PI3K with molecular modelling study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. What are DHFR inhibitors and how do they work? [synapse.patsnap.com]
- 10. Rho-associated kinase signalling and the cancer microenvironment: novel biological implications and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Rho/ROCK signaling in motility and metastasis of gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | NF-κB: At the Borders of Autoimmunity and Inflammation [frontiersin.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
A1: The most common and established route for the synthesis of this compound involves a two-step process. The first step is the synthesis of a substituted 2-aminothiophene-3-carboxamide intermediate, typically via the Gewald reaction.[1][2] The second step is the cyclization of this intermediate with a suitable thiocarbonyl source, such as thiourea, to form the desired thieno[2,3-d]pyrimidine ring system.[3]
Q2: What is the Gewald reaction and why is it crucial for this synthesis?
A2: The Gewald reaction is a multi-component reaction that forms a polysubstituted 2-aminothiophene in a single step.[4] It typically involves the condensation of a ketone or aldehyde with an α-cyanoacetamide (or a related active methylene compound) and elemental sulfur in the presence of a basic catalyst.[5] This reaction is vital as it efficiently constructs the thiophene core, which is the foundation of the final product. The yield and purity of the 2-aminothiophene intermediate from the Gewald reaction directly impact the overall yield of the final product.
Q3: What are the critical parameters that influence the yield of the Gewald reaction?
A3: Several factors can significantly affect the yield of the Gewald reaction:
-
Catalyst: The choice and amount of the basic catalyst (e.g., morpholine, piperidine, triethylamine) are critical.[1] Catalytic amounts of a conjugate acid-base pair, like piperidinium borate, have also been shown to be effective.[6]
-
Solvent: The reaction is often performed in solvents like ethanol, methanol, or DMF.[5] The choice of solvent can influence the solubility of reactants and the reaction rate.
-
Temperature: The reaction is typically run at temperatures ranging from room temperature to 50°C.[5]
-
Purity of Reactants: The purity of the starting materials, especially the sulfur and the active methylene compound, is important to avoid side reactions.[7]
Q4: I am observing a dark, tar-like substance in my reaction mixture. What could be the cause?
A4: Tar formation can be a common issue, particularly in acid- or base-catalyzed reactions.[8] In the context of the Gewald reaction and subsequent cyclization, potential causes include:
-
Decomposition of Starting Materials or Product: The starting materials or the synthesized heterocycle may be unstable under the reaction conditions, especially at elevated temperatures.[7]
-
Side Reactions: Unwanted polymerization or self-condensation of reactants can lead to tar formation.[9]
-
Excessive Heat: Running the reaction at too high a temperature can promote decomposition and side reactions.
To mitigate this, consider running the reaction at a lower temperature, reducing the reaction time, or using a milder catalyst. Monitoring the reaction progress by TLC can help determine the optimal time to stop the reaction before significant decomposition occurs.
Troubleshooting Guides
Guide 1: Low Yield in the Gewald Reaction (Synthesis of 2-aminothiophene-3-carboxamide intermediate)
| Observed Problem | Potential Cause | Suggested Solution |
| Low conversion of starting materials | Suboptimal reaction conditions (temperature, time).[7] | Systematically vary the reaction temperature and time. Monitor the reaction progress using TLC to determine the optimal endpoint. |
| Inactive catalyst or incorrect catalyst loading. | Use a fresh batch of catalyst. Optimize the catalyst loading by running small-scale trial reactions.[6] | |
| Poor quality of elemental sulfur. | Use finely powdered, high-purity sulfur. | |
| Formation of multiple side products | Impure starting materials or solvents.[7] | Ensure the purity of all reactants and use dry, high-grade solvents. |
| Reaction temperature is too high. | Lower the reaction temperature to minimize side reactions. | |
| Incorrect stoichiometry of reactants. | Carefully measure and control the stoichiometry of the ketone/aldehyde, active methylene compound, and sulfur. | |
| Difficulty in isolating the 2-aminothiophene intermediate | Product is soluble in the work-up solvent. | Modify the work-up procedure, for example, by changing the extraction solvent or adjusting the pH. |
| Product co-elutes with impurities during chromatography. | Optimize the chromatography conditions (e.g., solvent system, stationary phase). |
Guide 2: Low Yield in the Cyclization Step (Formation of this compound)
| Observed Problem | Potential Cause | Suggested Solution |
| Incomplete cyclization | Insufficient reaction time or temperature. | Increase the reaction time or temperature. Monitor the reaction by TLC to track the disappearance of the starting material. |
| Inefficient cyclizing agent. | Ensure the purity and reactivity of the thiourea. Consider alternative cyclizing agents if necessary. | |
| Formation of undesired regioisomers or byproducts | Side reactions of the 2-aminothiophene intermediate. | Modify the reaction conditions (e.g., solvent, base) to favor the desired cyclization pathway. |
| Decomposition of the product under reaction conditions.[7] | Use milder reaction conditions or reduce the reaction time. | |
| Product precipitation issues | The product is highly insoluble and difficult to handle. | Choose a solvent in which the product has moderate solubility at the reaction temperature but precipitates upon cooling for easier isolation. |
| Low recovery after purification | Product loss during recrystallization or chromatography. | Optimize the purification method. For recrystallization, use a minimal amount of a suitable solvent. For chromatography, select an appropriate solvent system to ensure good separation and recovery. |
Experimental Protocols
Protocol 1: Synthesis of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide (A Gewald Reaction Intermediate)
This protocol is adapted from methodologies described for the Gewald reaction.[10]
Materials:
-
Cyclohexanone
-
Cyanoacetamide
-
Elemental Sulfur
-
Morpholine
-
Ethanol
Procedure:
-
To a solution of elemental sulfur (1.1 equivalents) in ethanol, add cyclohexanone (1 equivalent) and cyanoacetamide (1 equivalent).
-
Add morpholine (0.5 equivalents) dropwise to the stirred mixture.
-
Heat the reaction mixture to 50°C and maintain for 4-6 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
The precipitated product is collected by filtration, washed with cold ethanol, and dried under vacuum.
-
The crude product can be further purified by recrystallization from ethanol.
Protocol 2: Synthesis of 2-thioxo-5,6,7,8-tetrahydrobenzo[4][7]thieno[2,3-d]pyrimidin-4(3H)-one
This protocol describes a typical cyclization to form the thienopyrimidine ring.[3][11]
Materials:
-
2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide
-
Thiourea
-
Sodium ethoxide
-
Ethanol
Procedure:
-
Dissolve 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide (1 equivalent) and thiourea (1.2 equivalents) in absolute ethanol.
-
Add a solution of sodium ethoxide in ethanol (2 equivalents) to the mixture.
-
Reflux the reaction mixture for 8-10 hours. Monitor the reaction by TLC.
-
After cooling, pour the reaction mixture into ice-cold water.
-
Acidify the solution with dilute hydrochloric acid to precipitate the product.
-
Filter the solid, wash thoroughly with water, and dry.
-
Recrystallize the crude product from a suitable solvent like DMF/water or acetic acid.
Data Presentation
Table 1: Effect of Catalyst on the Yield of 2-aminothiophene Synthesis (Gewald Reaction)
| Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Piperidinium borate (20) | Ethanol | 50 | 2 | 95 | [6] |
| Pyrrolidinium borate (20) | Ethanol | 50 | 3 | 90 | [6] |
| Morpholinium borate (20) | Ethanol | 50 | 3 | 88 | [6] |
| Triethylamine (stoichiometric) | Ethanol | 50 | 6 | 75-85 | [5] |
| Piperidine (stoichiometric) | DMF | 50 | 5 | 80-90 | [5] |
Table 2: Reported Yields for Thieno[2,3-d]pyrimidine Derivatives
| Starting Material | Cyclizing Agent | Reaction Conditions | Yield (%) | Reference |
| 2-aminothiophene-3-carboxamide | Thiourea | EtOH, NaOEt, reflux | 60-75 | [3] |
| 2-aminothiophene-3-carbonitrile | Formic acid, then Formamide | Reflux | 65-80 | [12] |
| 2-acylaminothiophene-3-carboxamide | Base | - | - | [13] |
| 2-aminothiophene-3-carboxylate | Urea | 160°C | - | [14] |
Visualizations
Caption: General workflow for the synthesis of the target compound.
Caption: A decision tree for troubleshooting low yield issues.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. semanticscholar.org [semanticscholar.org]
- 3. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 4. Gewald reaction - Wikipedia [en.wikipedia.org]
- 5. arkat-usa.org [arkat-usa.org]
- 6. d-nb.info [d-nb.info]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Design, Synthesis, and Biological Evaluation of 5,6,7,8-Tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidines as Microtubule Targeting Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. [Synthesis of thieno[2,3-d]pyrimidine derivatives and their antifungal activities] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Thieno[2,3-d]pyrimidines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of thieno[2,3-d]pyrimidines.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of thieno[2,3-d]pyrimidines?
A1: The most prevalent starting materials are substituted 2-aminothiophenes, typically 2-aminothiophene-3-carbonitriles or 2-aminothiophene-3-carboxamides. These are often synthesized via the Gewald reaction, a multicomponent condensation of a ketone or aldehyde, an active methylene nitrile (like malononitrile or ethyl cyanoacetate), and elemental sulfur in the presence of a basic catalyst.[1][2][3]
Q2: What are the main synthetic steps involved in producing functionalized thieno[2,3-d]pyrimidines?
A2: A common synthetic route involves three main stages:
-
Gewald Reaction: Synthesis of a polysubstituted 2-aminothiophene.
-
Pyrimidine Ring Formation: Cyclization of the 2-aminothiophene with a one-carbon source (e.g., formamide, formic acid) to form the thieno[2,3-d]pyrimidin-4-one core.[4][5]
-
Functionalization: This often involves chlorination of the 4-oxo group with reagents like phosphorus oxychloride (POCl₃) to yield a 4-chlorothieno[2,3-d]pyrimidine, which is a key intermediate for introducing various functionalities via nucleophilic aromatic substitution (SNAr).[4][5]
Troubleshooting Guides
This section is organized by the synthetic stage and addresses common issues, their potential causes, and recommended solutions.
Stage 1: Gewald Synthesis of 2-Aminothiophenes
Problem 1: Low or no yield of the desired 2-aminothiophene.
-
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Incomplete Knoevenagel condensation | The initial condensation between the carbonyl compound and the active methylene nitrile is crucial. Ensure the use of an effective basic catalyst (e.g., morpholine, triethylamine, or piperidinium borate).[6] Consider increasing the reaction temperature or switching to a higher-boiling solvent to drive the reaction to completion. Microwave irradiation can also be effective in reducing reaction times and improving yields. |
| Low reactivity of starting materials | Sterically hindered ketones or deactivated nitriles may react sluggishly. For such substrates, more forcing conditions (higher temperatures, longer reaction times) may be necessary. The use of a more active catalyst system could also be beneficial. |
| Side reactions of the α,β-unsaturated nitrile | The intermediate from the Knoevenagel condensation can undergo polymerization or other side reactions. It is often preferable to perform the subsequent reaction with sulfur and the amine without isolating this intermediate (a one-pot procedure). |
| Impure starting materials | Ensure the purity of the carbonyl compound, active methylene nitrile, and sulfur. Impurities can interfere with the reaction and lead to the formation of byproducts. |
Problem 2: Formation of unexpected isomers or byproducts.
-
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Thiophene ring isomerization | In some cases, particularly with unsymmetrical ketones, a mixture of isomeric thiophenes can be formed.[7] The regioselectivity can be influenced by the reaction conditions and the nature of the substituents. Careful analysis of the product mixture (e.g., by NMR) is essential. Purification by column chromatography may be required to separate the isomers. |
| Dimerization or polymerization | As mentioned above, the α,β-unsaturated nitrile intermediate can polymerize. To minimize this, the reaction temperature should be carefully controlled, and the reaction time should not be unnecessarily prolonged. |
Stage 2: Cyclization to Thieno[2,3-d]pyrimidin-4-one
Problem 3: Incomplete cyclization of the 2-aminothiophene precursor.
-
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Insufficiently forcing reaction conditions | The cyclization of 2-aminothiophene-3-carboxamides with reagents like formamide or formic acid often requires high temperatures (reflux).[4][5] Ensure that the reaction is heated adequately and for a sufficient duration. Microwave-assisted synthesis can significantly reduce reaction times and improve yields.[8][9] |
| Decomposition of starting material or product | Prolonged heating at very high temperatures can lead to decomposition. Monitor the reaction progress by TLC to determine the optimal reaction time. |
| Poor quality of the cyclizing agent | Use high-purity formamide or formic acid. Old or impure reagents can lead to side reactions and lower yields. |
Problem 4: Formation of the Dimroth rearrangement product.
-
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Reaction conditions favoring rearrangement | The Dimroth rearrangement involves the isomerization of the pyrimidine ring, which can be catalyzed by acid or base, especially at elevated temperatures.[10][11] This can lead to the formation of isomeric thieno[3,2-d]pyrimidines or other rearranged products. |
| Structural features of the substrate | The propensity for the Dimroth rearrangement can be influenced by the substituents on the thiophene and pyrimidine rings.[11] If this side reaction is significant, exploring alternative cyclization methods or protecting group strategies may be necessary. |
Stage 3: Functionalization of the Thieno[2,3-d]pyrimidine Core
Problem 5: Low yield of the 4-chlorothieno[2,3-d]pyrimidine intermediate.
-
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Incomplete chlorination | The chlorination of thieno[2,3-d]pyrimidin-4-ones with POCl₃ often requires refluxing for several hours.[4] Ensure the reaction goes to completion by monitoring with TLC. An excess of POCl₃ is typically used. |
| Hydrolysis of the product | 4-Chlorothieno[2,3-d]pyrimidines are susceptible to hydrolysis back to the starting pyrimidinone. During workup, it is crucial to avoid prolonged contact with water. The reaction mixture is typically poured onto ice and immediately extracted with an organic solvent. |
| Formation of byproducts | Over-chlorination or other side reactions can occur. The use of a co-solvent or an additive like N,N-dimethylaniline can sometimes improve the reaction outcome. Purification by column chromatography is often necessary to obtain the pure 4-chloro derivative. |
Problem 6: Poor regioselectivity in nucleophilic aromatic substitution (SNAr) on di-chlorinated substrates.
-
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Electronic and steric effects | In di-chlorinated thieno[2,3-d]pyrimidines (e.g., 2,4-dichloro derivatives), the regioselectivity of nucleophilic substitution is governed by the electronic and steric environment of the chlorine atoms. The C4 position is generally more reactive towards nucleophiles than the C2 position due to greater electron deficiency.[12][13] However, bulky substituents on the thiophene ring or the nucleophile can influence this selectivity. |
| Reaction conditions | Temperature and solvent can affect the regioselectivity. Lowering the reaction temperature may favor the more kinetically controlled product. Screening different solvents can also help to optimize the selectivity. |
Problem 7: Formation of di-substituted products in SNAr reactions.
-
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Excess nucleophile or harsh conditions | When reacting a di-chlorinated thieno[2,3-d]pyrimidine with a nucleophile, using a large excess of the nucleophile or high reaction temperatures can lead to the substitution of both chlorine atoms. |
| Stoichiometric control | To achieve mono-substitution, carefully control the stoichiometry of the nucleophile (typically 1.0-1.2 equivalents). The reaction should be carried out at the lowest effective temperature and monitored closely by TLC to stop the reaction once the mono-substituted product is predominantly formed. |
Experimental Protocols
Protocol 1: General Procedure for the Gewald Synthesis of 2-Aminothiophene-3-carboxamides
-
To a stirred solution of the carbonyl compound (1.0 eq.) and cyanoacetamide (1.0 eq.) in a suitable solvent (e.g., ethanol, DMF), add a catalytic amount of a base (e.g., morpholine or triethylamine, ~0.1 eq.).
-
Stir the mixture at room temperature or with gentle heating until the Knoevenagel condensation is complete (monitored by TLC).
-
Add elemental sulfur (1.1 eq.) to the reaction mixture.
-
Continue stirring, and if necessary, gently heat the mixture to reflux until the reaction is complete.
-
Cool the reaction mixture to room temperature and pour it into ice-water.
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2-aminothiophene-3-carboxamide.
Protocol 2: General Procedure for the Cyclization to Thieno[2,3-d]pyrimidin-4-one
-
A mixture of the 2-aminothiophene-3-carboxamide (1.0 eq.) and formamide (excess, e.g., 10-20 eq.) is heated to reflux (typically 180-200 °C).[4]
-
The reaction is maintained at reflux for several hours, with progress monitored by TLC.
-
After completion, the reaction mixture is cooled to room temperature.
-
The precipitated solid is collected by filtration, washed with water and then a small amount of cold ethanol.
-
The crude product is dried and can be further purified by recrystallization if necessary.
Protocol 3: General Procedure for the Chlorination of Thieno[2,3-d]pyrimidin-4-one
-
A mixture of the thieno[2,3-d]pyrimidin-4-one (1.0 eq.) in an excess of phosphorus oxychloride (POCl₃, e.g., 10-20 eq.) is heated to reflux.[4]
-
The reaction is refluxed for several hours until the starting material is consumed (monitored by TLC).
-
The excess POCl₃ is removed under reduced pressure.
-
The residue is carefully poured onto crushed ice with vigorous stirring.
-
The resulting precipitate is collected by filtration, washed thoroughly with water, and dried under vacuum to yield the 4-chlorothieno[2,3-d]pyrimidine.
Protocol 4: General Procedure for Nucleophilic Aromatic Substitution on 4-Chlorothieno[2,3-d]pyrimidine
-
To a solution of the 4-chlorothieno[2,3-d]pyrimidine (1.0 eq.) in a suitable solvent (e.g., ethanol, isopropanol, or DMF), add the nucleophile (1.0-1.2 eq.) and a base (e.g., triethylamine or potassium carbonate, 1.5-2.0 eq.) if the nucleophile is an amine.
-
The reaction mixture is stirred at room temperature or heated to reflux, with the progress monitored by TLC.
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is partitioned between water and an organic solvent (e.g., ethyl acetate or dichloromethane).
-
The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography on silica gel or by recrystallization.
Visualizing Reaction Pathways and Side Products
Diagram 1: General Synthetic Pathway to Functionalized Thieno[2,3-d]pyrimidines
Caption: A typical synthetic route to thieno[2,3-d]pyrimidines.
Diagram 2: Potential Side Reactions in Thieno[2,3-d]pyrimidine Synthesis
Caption: Common side reactions at different synthetic stages.
References
- 1. quod.lib.umich.edu [quod.lib.umich.edu]
- 2. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 3. Gewald Reaction [organic-chemistry.org]
- 4. [Synthesis of thieno[2,3-d]pyrimidine derivatives and their antifungal activities] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. d-nb.info [d-nb.info]
- 7. researchgate.net [researchgate.net]
- 8. Microwave-Assisted Synthesis of 2-Aminothiophene-3-carboxylic Acid Derivatives, 3H-Thieno[2,3-d]pyrimidin-4-one and 4-Chlorothieno[2,3-d]pyrimidine. | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. scielo.br [scielo.br]
- 11. The Dimroth Rearrangement in the Synthesis of Condensed Pyrimidines – Structural Analogs of Antiviral Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
Technical Support Center: Purification of 2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one
Introduction: The thieno[2,3-d]pyrimidine scaffold is a cornerstone in medicinal chemistry, serving as a bioisostere for purines and quinazolines, and forming the basis for a wide range of therapeutic agents, including anticancer, anti-inflammatory, and antimicrobial compounds.[1][2][3][4] The specific derivative, 2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one (Molecular Formula: C₆H₄N₂OS₂, Molecular Weight: 184.24 g/mol ), is a critical intermediate in the synthesis of these more complex molecules.[5][6] However, its purification is frequently a significant bottleneck for researchers. This guide provides in-depth troubleshooting advice and protocols to address the common challenges encountered during the purification of this compound.
The core difficulties in purifying this molecule stem from its physicochemical properties: a rigid, planar heterocyclic system, the presence of multiple hydrogen bond donors and acceptors, and the thione group.[7] These factors contribute to its characteristically poor solubility in common organic solvents and its high melting point, often exceeding 300°C.[8]
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My crude product is an amorphous or poorly crystalline solid with extremely low solubility in standard solvents like ethyl acetate, dichloromethane, and methanol. How can I effectively purify it via recrystallization?
A1: Causality & Strategy
This is the most common issue. The planarity of the thieno[2,3-d]pyrimidine core, combined with intermolecular hydrogen bonding between the N-H and C=O/C=S groups, leads to strong crystal lattice energy and consequently, low solubility. The strategy is to identify a solvent or solvent system that can disrupt these intermolecular forces at an elevated temperature but allow for well-ordered crystal formation upon cooling.
Solution: High-Boiling Point Polar Aprotic Solvents
High-boiling point, polar aprotic solvents are the first choice. Solvents like N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and 1,4-dioxane are generally effective.[8]
-
Mechanism: These solvents act as effective hydrogen bond acceptors, solvating the molecule and breaking up the strong intermolecular interactions at high temperatures. The slow cooling process then allows the molecules to re-organize into a more purified crystal lattice, excluding impurities.
Step-by-Step Recrystallization Protocol (DMF)
-
Solvent Selection: Place a small amount of your crude solid in a test tube and add a few drops of DMF. Heat the mixture gently. If the solid dissolves upon heating and precipitates upon cooling, DMF is a suitable solvent.
-
Dissolution: In a larger flask, add the minimum amount of hot DMF to your crude product to achieve complete dissolution. Aim for a concentration that is saturated at the boiling point of the solvent.
-
Hot Filtration (Optional but Recommended): If insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper to remove them. This step is crucial to prevent premature crystallization.
-
Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. For optimal crystal growth, insulate the flask to slow the cooling rate. Once at room temperature, you can place it in a refrigerator or ice bath to maximize yield.
-
Isolation: Collect the purified crystals by vacuum filtration.
-
Washing: Wash the crystals on the filter with a small amount of cold ethanol or diethyl ether to remove residual DMF. DMF is high-boiling and must be thoroughly removed.
-
Drying: Dry the crystals under high vacuum, potentially with gentle heating (e.g., 50-60°C), to remove all traces of solvent.
Q2: Recrystallization failed to remove key impurities or resulted in a very low recovery. What is the next best approach?
A2: Causality & Strategy
When impurities have similar solubility profiles to the desired product, recrystallization is ineffective. Furthermore, if the product "oils out" or precipitates too rapidly, it can trap impurities. In these cases, column chromatography is the preferred method. The main challenge here is the compound's low solubility, which can cause it to precipitate at the top of the column.
Solution: Flash Column Chromatography with Dry Loading
-
Mechanism: Chromatography separates compounds based on their differential partitioning between a stationary phase (e.g., silica gel) and a mobile phase. By carefully selecting the eluent, you can modulate the retention time of your compound versus the impurities. Dry loading prevents the solubility issues associated with direct application of the sample in a minimal volume of solvent.
Step-by-Step Flash Chromatography Protocol
-
Adsorbent Preparation (Dry Loading): Dissolve your crude product in a suitable solvent in which it is at least moderately soluble (e.g., DMF, DMSO, or a DCM/Methanol mixture). Add a portion of silica gel (typically 2-3 times the mass of your crude product) to this solution.
-
Solvent Removal: Remove the solvent completely under reduced pressure (rotary evaporator) until you have a dry, free-flowing powder. This is your dry-loaded sample.
-
Column Packing: Pack a chromatography column with silica gel using your chosen eluent system (e.g., a gradient of 0-10% Methanol in Dichloromethane).
-
Sample Loading: Carefully add the dry-loaded sample powder to the top of the packed column.
-
Elution: Run the column, collecting fractions and monitoring by Thin Layer Chromatography (TLC).
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Q3: My NMR and LC-MS spectra show persistent side-products. What are these likely to be and is there a chemical method to remove them?
A3: Causality & Strategy
Common impurities often arise from the starting materials or side reactions during the cyclization step. A frequent synthetic route is the reaction of a 2-aminothiophene derivative.[2][7] Unreacted acidic or basic starting materials can often be carried through.
Solution: Acid-Base Extraction/Wash
-
Mechanism: The pyrimidine ring contains basic nitrogen atoms, and the N-H protons can be acidic. While the pKa values may not be extreme, you can exploit differences in acidity/basicity between your product and the impurities. For instance, an unreacted 2-aminothiophene-3-carboxylate starting material has both a basic amino group and an ester that can be hydrolyzed to a carboxylic acid.
Step-by-Step Acid-Base Wash Protocol
-
Suspension: Suspend the crude solid in a large volume of a suitable organic solvent in which the impurities are more soluble than the product (e.g., Ethyl Acetate).
-
Aqueous Wash: Transfer the suspension to a separatory funnel.
-
To remove acidic impurities: Wash the organic suspension with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The basic wash will deprotonate acidic impurities, pulling them into the aqueous layer.
-
To remove basic impurities: Wash the organic suspension with a dilute aqueous acid solution (e.g., 1 M HCl). The acidic wash will protonate basic impurities, transferring them to the aqueous layer.
-
-
Separation: Separate the organic and aqueous layers. Repeat the wash 2-3 times.
-
Neutralization Wash: Wash the organic layer with brine (saturated NaCl solution) to remove residual acid/base and break up any emulsions.
-
Isolation: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to recover the more purified product. This product can then be further purified by recrystallization if needed.
Data & Method Comparison
Table 1: Solubility Characteristics of this compound
| Solvent | Solubility at Room Temp. | Solubility at Elevated Temp. | Notes |
| Water | Insoluble | Insoluble | |
| Hexane / Heptane | Insoluble | Insoluble | Useful as anti-solvents. |
| Diethyl Ether | Insoluble | Insoluble | Good for washing final product. |
| Dichloromethane (DCM) | Very Sparingly Soluble | Sparingly Soluble | Often used in chromatography mobile phases. |
| Ethyl Acetate | Very Sparingly Soluble | Sparingly Soluble | |
| Methanol / Ethanol | Sparingly Soluble | Moderately Soluble | Can be used for washing/trituration. |
| Acetonitrile | Sparingly Soluble | Moderately Soluble | |
| 1,4-Dioxane | Sparingly Soluble | Soluble | Good for recrystallization.[8] |
| N,N-Dimethylformamide (DMF) | Moderately Soluble | Very Soluble | Excellent for recrystallization.[8] |
| Dimethyl Sulfoxide (DMSO) | Soluble | Very Soluble | Excellent for NMR, but difficult to remove. |
Table 2: Comparison of Purification Techniques
| Technique | Pros | Cons | Best For |
| Recrystallization | High purity for crystalline solids; scalable; cost-effective. | Ineffective for oils or similarly soluble impurities; potential for low yield. | Removing minor impurities from a highly crystalline solid. |
| Column Chromatography | Excellent separation power; versatile for many compound types. | More time and solvent intensive; potential for product loss on the column. | Separating complex mixtures or impurities with similar solubility. |
| Acid-Base Wash | Quick and effective for removing acidic/basic impurities; scalable. | Only works if there is a significant pKa difference; product must be stable to acid/base. | Removing unreacted starting materials with acidic or basic functional groups. |
| Trituration/Washing | Simple, fast, and good for removing highly soluble impurities. | Only removes impurities that are significantly more soluble than the product. | A final polishing step or removing residual solvents. |
Visual Workflow Guides
Purification Decision Workflow
Caption: Decision tree for selecting a purification method.
Problem-Solution Relationship Diagram
Caption: Mapping common problems to effective solutions.
References
- 1. researchgate.net [researchgate.net]
- 2. scielo.br [scielo.br]
- 3. Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijacskros.com [ijacskros.com]
- 5. This compound,(CAS# 117516-97-9)|Sinfoo BIOCHEM [sinfoobiotech.com]
- 6. calpaclab.com [calpaclab.com]
- 7. 3-amino-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one (185202-51-1) for sale [vulcanchem.com]
- 8. mdpi.com [mdpi.com]
solubility issues of 2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one in biological assays
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and answers to frequently asked questions regarding the solubility of 2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one and related thieno[2,3-d]pyrimidine derivatives in biological assays.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting solvent for creating a stock solution of this compound?
A1: For novel or poorly soluble compounds like thieno[2,3-d]pyrimidine derivatives, Dimethyl Sulfoxide (DMSO) is the recommended starting solvent.[1] It is a powerful solvent capable of dissolving many organic molecules for high-concentration stock solutions (e.g., 10-100 mM).[2] If your experimental system is incompatible with DMSO, other organic solvents like ethanol or dimethylformamide (DMF) can be tested as alternatives.[1]
Q2: My compound precipitates when I dilute my DMSO stock into aqueous cell culture medium. What causes this and how can I prevent it?
A2: This is a common issue known as "crashing out" and occurs when the compound's concentration exceeds its solubility limit in the final aqueous solution. The high concentration of the organic solvent in the stock keeps it dissolved, but upon dilution into the aqueous buffer, the compound's poor aqueous solubility becomes the limiting factor.
To prevent this, you can:
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Optimize your dilution technique: Pre-warm the aqueous medium to 37°C and add the stock solution dropwise while gently vortexing or swirling to ensure rapid and even distribution.[2]
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Use an intermediate dilution step: Prepare a less concentrated stock in pure DMSO (e.g., dilute a 100 mM stock to 10 mM) before the final dilution into the medium.[2] This reduces the localized concentration shock upon dilution.
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Decrease the final assay concentration: Your target concentration may be too high. Perform a dose-response experiment starting from a lower concentration range.[2]
Q3: Can I use heating or sonication to help dissolve my compound?
A3: Yes, gentle heating and sonication can be effective methods for dissolving stubborn compounds.[1] It is advisable to warm the solution gently (e.g., in a 37°C water bath) and sonicate in brief intervals to avoid overheating, which could cause compound degradation.[1] Always visually inspect the solution for any changes in color or clarity that might indicate degradation.[1]
Q4: How should I store my compound stock solutions to ensure stability and prevent solubility issues?
A4: Stock solutions in DMSO should generally be stored at -20°C or -80°C.[1][2] To avoid the detrimental effects of multiple freeze-thaw cycles, which can compromise compound stability and solubility, store the stock solution in small, single-use aliquots.[1][2] Before use, allow the aliquot to thaw completely and vortex it gently to ensure the compound is fully redissolved.[1]
Q5: Are there any formulation strategies to improve the solubility of this compound in the final assay medium?
A5: Yes. If simple dilution techniques are insufficient, you can explore formulation strategies. These include the use of co-solvents, pH adjustment, or excipients like cyclodextrins or surfactants.[3][4] For some compounds, adding a small amount of a non-ionic surfactant, such as Tween® 20, to the final assay medium can help maintain solubility.[2] The choice of strategy depends on the physicochemical properties of the compound and the tolerance of the biological assay system.
Troubleshooting Guide
This section provides a systematic approach to diagnosing and solving solubility issues encountered during your experiments.
| Symptom / Observation | Possible Cause | Suggested Solution |
| Stock solution is cloudy or has visible particles. | 1. Compound has low solubility in the chosen solvent at the desired concentration.2. Compound has degraded due to improper storage or handling.3. Insufficient time or energy was applied to dissolve the compound. | 1. Try preparing the stock at a lower concentration.2. Use gentle heating (37°C) and/or sonication to aid dissolution.[1]3. Test alternative solvents like DMF or ethanol.[1]4. Prepare a fresh stock solution from new powder. |
| Precipitation is observed immediately after diluting the stock into aqueous buffer/medium. | 1. The compound's kinetic solubility limit has been exceeded.2. The dilution technique is causing localized high concentrations, leading to precipitation. | 1. Lower the final concentration of the compound in the assay.[2]2. Pre-warm the aqueous medium and add the stock solution slowly while vortexing.[2]3. Use an intermediate dilution step in the organic solvent before the final dilution.[2] |
| Precipitation occurs over time during incubation (e.g., after several hours). | 1. The compound is unstable in the aqueous environment.2. The compound is interacting with components in the cell culture medium (e.g., proteins in serum).3. Evaporation from the plate is increasing the compound's effective concentration. | 1. Perform media changes with freshly prepared compound solutions every 24-48 hours.[2]2. If compatible with the assay, consider using serum-free media.[2]3. Ensure proper humidification in the incubator to minimize evaporation.[2] |
| Assay results are inconsistent or have high variability between replicates. | 1. Undetected micro-precipitation is occurring, leading to inconsistent effective concentrations.2. The compound is adsorbing to the plasticware. | 1. Visually inspect the wells under a microscope for signs of precipitation.2. Lower the final assay concentration.3. Consider adding a small amount of a non-ionic surfactant (e.g., 0.01% Tween-20) to the assay buffer if compatible with your cells.[5] |
Data Presentation
Illustrative Solubility Profile of a Thieno[2,3-d]pyrimidine Analog
Disclaimer: The following data is illustrative for a typical poorly soluble heterocyclic compound and should be used as a general guideline. Experimental determination is required for this compound.
| Solvent System | Maximum Soluble Concentration (Approx.) | Observations |
| 100% DMSO | > 50 mM | Clear, colorless solution. |
| 100% Ethanol | ~1-5 mM | Clear solution, may require gentle warming. |
| PBS (pH 7.4) | < 1 µM | Immediate and heavy precipitation observed. |
| PBS (pH 7.4) + 1% DMSO | 5-10 µM | May appear clear initially but precipitates over time. |
| Cell Culture Medium + 10% FBS | 1-5 µM | Serum proteins may slightly improve apparent solubility. |
| Cell Culture Medium + 10% FBS + 0.5% DMSO | 20-50 µM | Generally remains in solution for standard assay durations. |
Experimental Protocols
Protocol 1: Preparation of a High-Concentration DMSO Stock Solution
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Weigh Compound: Accurately weigh a precise amount of this compound powder (e.g., 2 mg) in a sterile microcentrifuge tube.
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Add Solvent: Add the calculated volume of high-purity, anhydrous DMSO to achieve the desired high concentration (e.g., for a 10 mM stock of a compound with MW ~184 g/mol , add 1.087 mL DMSO to 2 mg).
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Dissolve: Vortex the tube vigorously for 1-2 minutes. If particles are still visible, sonicate the tube in a water bath for 5-10 minutes, avoiding excessive heat.[1]
-
Inspect: Visually confirm that the solution is completely clear and free of any particulate matter.[1]
-
Aliquot and Store: Dispense the stock solution into small, single-use aliquots (e.g., 10-20 µL) in sterile tubes. Store the aliquots at -20°C or -80°C to prevent degradation and avoid repeated freeze-thaw cycles.[2]
Protocol 2: Kinetic Solubility Assessment in Assay Buffer
This protocol helps determine the practical solubility limit of your compound in the final assay buffer.
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Prepare Stock: Create a 10 mM stock solution of the compound in 100% DMSO as described in Protocol 1.
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Serial Dilution: Perform a serial dilution of the stock solution in 100% DMSO to create a range of concentrations (e.g., 10 mM, 5 mM, 2 mM, 1 mM, 0.5 mM, etc.).
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Add to Buffer: In a clear 96-well plate, add 198 µL of your final assay buffer (e.g., cell culture medium + 10% FBS) to each well.
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Dilute: Add 2 µL of each DMSO concentration from the serial dilution into the corresponding wells of the buffer plate. This creates a 1:100 dilution with a final DMSO concentration of 1%. The final compound concentrations will be 100 µM, 50 µM, 20 µM, 10 µM, 5 µM, etc.
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Incubate and Read: Shake the plate for 5 minutes. Let it stand at room temperature for 1-2 hours. Measure the turbidity of each well using a nephelometer or a plate reader at a wavelength like 650 nm. The lowest concentration that shows a significant increase in turbidity above the buffer-only control is considered the limit of kinetic solubility.
Visualizations
Logical and Experimental Workflows
Caption: A step-by-step workflow for troubleshooting compound precipitation in assays.
Relevant Signaling Pathway
The thieno[2,3-d]pyrimidine scaffold is a core component of many kinase inhibitors that target signaling pathways critical for cancer cell proliferation and survival, such as the Epidermal Growth Factor Receptor (EGFR) pathway.[6][7][8]
Caption: Inhibition of the EGFR signaling pathway by a thieno[2,3-d]pyrimidine compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Optimization of Thieno[2,3-d]pyrimidine Synthesis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the synthesis of thieno[2,3-d]pyrimidines.
Frequently Asked Questions (FAQs)
Q1: What are the most common strategies for synthesizing the thieno[2,3-d]pyrimidine core?
A1: The most prevalent and versatile approach is the annulation of a pyrimidine ring onto a pre-synthesized thiophene ring. This typically begins with the Gewald reaction to form a 2-aminothiophene intermediate, which is then cyclized to construct the fused pyrimidine ring. A less common alternative is the construction of the thiophene ring onto an existing pyrimidine moiety.
Q2: What is the Gewald reaction and why is it important for thieno[2,3-d]pyrimidine synthesis?
A2: The Gewald reaction is a one-pot multicomponent reaction that forms a polysubstituted 2-aminothiophene from a ketone or aldehyde, an active methylene nitrile (e.g., malononitrile or ethyl cyanoacetate), and elemental sulfur in the presence of a base. It is a cornerstone of thieno[2,3-d]pyrimidine synthesis because it provides a straightforward and efficient route to the key 2-aminothiophene precursors.
Q3: What are the common methods for the cyclization of 2-aminothiophenes to form the pyrimidine ring?
A3: Common methods for cyclization involve reacting the 2-aminothiophene-3-carbonitrile or carboxamide intermediate with a one-carbon synthon. These include heating with formamide, urea, or formic acid. Microwave-assisted synthesis is often employed to reduce reaction times and improve yields.
Q4: Can thieno[2,3-d]pyrimidines be synthesized in a one-pot reaction?
A4: Yes, one-pot, four-component reactions have been developed for the synthesis of thieno[2,3-d]pyrimidin-4(3H)-ones. These reactions combine a ketone, ethyl cyanoacetate, elemental sulfur, and formamide, offering a greener and more efficient alternative to multi-step procedures by eliminating the need for intermediate isolation.[1]
Q5: How can I introduce substituents at the 4-position of the thieno[2,3-d]pyrimidine ring?
A5: A common strategy is to first synthesize the thieno[2,3-d]pyrimidin-4-one. This intermediate can then be chlorinated at the 4-position using a reagent like phosphoryl chloride (POCl₃) to yield a 4-chlorothieno[2,3-d]pyrimidine.[2] The chloro group can then be displaced by various nucleophiles, such as amines or alkoxides, through a nucleophilic aromatic substitution (SNAr) reaction to introduce a diverse range of functional groups.[2]
Troubleshooting Guide
Issue 1: Low or No Yield in the Gewald Reaction (2-Aminothiophene Synthesis)
| Possible Cause | Troubleshooting Steps |
| Inefficient Knoevenagel-Cope Condensation | - Base Selection: The choice of base is critical. For less reactive ketones, consider screening different bases such as triethylamine, piperidine, or morpholine. - Water Removal: The condensation step produces water, which can inhibit the reaction. Using a Dean-Stark apparatus or adding a dehydrating agent can be beneficial. |
| Poor Sulfur Solubility or Reactivity | - Solvent Choice: Use polar solvents like ethanol, methanol, or DMF to improve the solubility and reactivity of elemental sulfur. - Temperature: Gently heating the reaction mixture (e.g., to 40-60 °C) can enhance sulfur's reactivity. Avoid excessive heat, which may lead to side reactions. |
| Steric Hindrance from the Ketone | - Two-Step Procedure: For sterically hindered ketones, a two-step approach may be more effective. First, isolate the α,β-unsaturated nitrile from the Knoevenagel-Cope condensation, and then react it with sulfur and a base in a separate step. |
| Incorrect Stoichiometry or Reagent Purity | - Reagent Quality: Ensure all starting materials, especially the ketone and active methylene nitrile, are pure and dry. - Accurate Measurements: Precisely measure all reagents to ensure the correct stoichiometric ratios. |
Issue 2: Low Yield During Cyclization to Thieno[2,3-d]pyrimidine
| Possible Cause | Troubleshooting Steps |
| Incomplete Reaction | - Reaction Time and Temperature: If using conventional heating with formamide or urea, ensure the reaction is heated at a sufficiently high temperature (typically 160-200 °C) for an adequate amount of time (can be several hours). Monitor the reaction progress using TLC. - Microwave Irradiation: Consider using microwave synthesis, which can significantly reduce reaction times (often to a few minutes) and improve yields. |
| Decomposition of Starting Material or Product | - Temperature Control: Avoid excessively high temperatures, which can lead to decomposition. If using microwave heating, carefully control the temperature and power. - Inert Atmosphere: For sensitive substrates, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) may prevent degradation. |
| Substituent Effects | - Electron-donating or -withdrawing groups on the 2-aminothiophene precursor can affect the nucleophilicity of the amino group and the reactivity of the nitrile or carboxamide. Optimization of the cyclization conditions (e.g., catalyst, temperature) may be necessary for different substrates. |
Issue 3: Difficulty in Product Purification
| Possible Cause | Troubleshooting Steps |
| Presence of Unreacted Starting Materials | - Optimize Reaction Conditions: To minimize unreacted starting materials, ensure the reaction goes to completion by optimizing the reaction time, temperature, and stoichiometry. - Purification Method: Recrystallization from a suitable solvent (e.g., ethanol) is often effective for solid products. Column chromatography may be necessary for more complex mixtures. |
| Formation of Side Products | - Identify Impurities: Characterize the major impurities by techniques such as NMR and mass spectrometry to understand the side reactions occurring. - Modify Reaction Conditions: Adjusting the reaction temperature, solvent, or catalyst can often minimize the formation of specific side products. For example, dimerization of intermediates can sometimes be suppressed by adjusting reactant concentrations. |
| Tarry or Oily Product | - Trituration: Try triturating the crude product with a non-polar solvent (e.g., hexanes) or a cold polar solvent (e.g., cold ethanol or water) to induce precipitation of the desired product. - Solvent Selection for Purification: Carefully select the solvent system for recrystallization or column chromatography to ensure good separation of the product from impurities. |
Data Presentation
Table 1: Comparison of Reaction Conditions for the Gewald Synthesis of 2-Aminothiophenes
| Carbonyl Compound | Active Methylene Nitrile | Base | Solvent | Temperature (°C) | Time | Yield (%) |
| Cyclohexanone | Malononitrile | Morpholine | Ethanol | Reflux | 1 h | 85 |
| Butan-2-one | Malononitrile | Triethylamine | Ethanol | Room Temp | 5 h | 75 |
| Various Aldehydes | Ethyl Cyanoacetate | Piperidine | Ethanol | 50 | 2-4 h | 60-90 |
| Cyclopentanone | Malononitrile | Triethylamine | DMF | 60 | 3 h | 78 |
Table 2: Comparison of Cyclization Methods for 2-Aminothiophene-3-carbonitriles
| Cyclization Reagent | Heating Method | Temperature (°C) | Time | Yield (%) |
| Formamide | Conventional | 180-200 | 4-6 h | 50-70 |
| Formamide | Microwave | 130 | 10 min | 70-90[3] |
| Urea | Conventional | 190 | 3 h | 65 |
| Formic Acid | Conventional | Reflux | 5 h | 60-80 |
| Trifluoroacetic Acid / POCl₃ | Conventional | Reflux | - | Good |
Experimental Protocols
Protocol 1: Gewald Synthesis of Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
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To a stirred solution of cyclohexanone (1.0 eq) and ethyl cyanoacetate (1.0 eq) in ethanol, add triethylamine (0.1 eq).
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Stir the mixture at room temperature for 30 minutes.
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Add elemental sulfur (1.1 eq) to the reaction mixture.
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Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion (typically 2-4 hours), cool the reaction mixture to room temperature.
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Pour the cooled mixture into ice-water with stirring.
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Collect the precipitated solid by filtration.
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Wash the solid with cold water and then a small amount of cold ethanol.
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Recrystallize the crude product from ethanol to afford the pure 2-aminothiophene derivative.
Protocol 2: Cyclization to 5,6,7,8-Tetrahydrobenzo[4][5]thieno[2,3-d]pyrimidin-4(3H)-one
Method A: Conventional Heating
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In a round-bottom flask, mix the 2-aminothiophene-3-carboxamide (1.0 eq) with an excess of formamide (5-10 eq).
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Heat the mixture at 180-200 °C for 4-6 hours. Monitor the reaction by TLC.
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After cooling to room temperature, add water to the reaction mixture to precipitate the product.
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Collect the solid by filtration, wash thoroughly with water, and dry.
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Recrystallize from a suitable solvent like ethanol or acetic acid if further purification is needed.
Method B: Microwave Irradiation
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In a microwave-safe vessel, combine the 2-aminothiophene-3-carboxamide (1.0 eq) and formamide (5-6 eq) with a catalytic amount of acetic acid.[3]
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Irradiate the mixture in a microwave reactor at 130 °C (300 W) for 10 minutes.[3]
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After cooling, pour the reaction mixture into ice-cold water.[3]
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Collect the resulting precipitate by filtration, wash with water, and dry to obtain the product.[3]
Visualizations
Experimental Workflow: Synthesis of Thieno[2,3-d]pyrimidines
Caption: General synthetic routes to the thieno[2,3-d]pyrimidine core.
Troubleshooting Logic for Low Yield in Gewald Reaction
References
- 1. One-Step Synthesis of Thieno[2,3-d]pyrimidin-4(3H)-ones via a Catalytic Four-Component Reaction of Ketones, Ethyl Cyanoacetate, S8 and Formamide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [Synthesis of thieno[2,3-d]pyrimidine derivatives and their antifungal activities] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Facile Microwave-Assisted Synthesis of Some Fused Pyrimidine Derivatives – Oriental Journal of Chemistry [orientjchem.org]
Technical Support Center: Stability of 2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one in Solution
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one in solution. The information is presented in a question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in solution?
A1: The stability of this compound in solution can be influenced by several factors, including:
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pH: The compound's fused pyrimidine ring system and thione group make it susceptible to hydrolysis under acidic or alkaline conditions.
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Oxidation: The thiophene and thioxo moieties are prone to oxidation, which can be accelerated by the presence of oxidizing agents or dissolved oxygen.[1][2]
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Light: Similar heterocyclic compounds can exhibit photosensitivity. While some derivatives have shown solid-state photostability, stability in solution upon exposure to UV or visible light should be evaluated.
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Temperature: Elevated temperatures can accelerate the rate of degradation through hydrolysis, oxidation, and other pathways.
Q2: What are the likely degradation pathways for this compound?
A2: Based on the structure, the following degradation pathways are plausible:
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Oxidative Degradation: The thioxo group (C=S) can be oxidized to a sulfoxide or sulfone, or potentially be replaced by an oxo group (C=O). The sulfur atom in the thiophene ring is also a primary site for oxidation.[1][2]
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Hydrolytic Degradation: The pyrimidinone ring may undergo hydrolytic cleavage, particularly at the amide bonds, under strong acidic or basic conditions.
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Photodegradation: Exposure to light, especially UV radiation, could induce photochemical reactions, leading to dimerization, ring opening, or other transformations.
Q3: How can I monitor the stability of my compound in solution?
A3: A stability-indicating analytical method is crucial. The most common and reliable technique is High-Performance Liquid Chromatography (HPLC) with UV detection.[3][4] A suitable HPLC method should be able to separate the parent compound from its degradation products. UV-Vis spectroscopy can also be used to monitor changes in the absorption spectrum over time, which may indicate degradation.
Q4: Are there any special handling precautions I should take when preparing solutions of this compound?
A4: Yes, to minimize degradation during routine experiments, consider the following:
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Use fresh solutions: Prepare solutions immediately before use whenever possible.
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Protect from light: Store stock solutions and experimental samples in amber vials or protect them from light.
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Control pH: Use buffered solutions to maintain a stable pH, preferably in the neutral to slightly acidic range, unless the experimental design requires otherwise.
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De-gas solvents: For long-term experiments, using de-gassed solvents can help minimize oxidative degradation.
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Store at low temperatures: For short-term storage, refrigeration (2-8 °C) is recommended. For long-term storage, freezing (-20 °C or lower) may be appropriate, but freeze-thaw stability should be assessed.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Inconsistent results in biological assays. | Compound degradation in the assay medium. | 1. Prepare fresh dilutions of the compound from a solid stock for each experiment. 2. Assess the stability of the compound in the specific assay buffer under the assay conditions (e.g., 37 °C, 5% CO2). 3. Include a time-course experiment to see if the compound's activity decreases over the duration of the assay. |
| Appearance of new peaks in HPLC chromatogram over time. | Degradation of the compound. | 1. Characterize the degradation products using LC-MS to understand the degradation pathway. 2. Perform a forced degradation study to systematically identify the conditions under which the compound is unstable. 3. Adjust storage and handling conditions (e.g., pH, light exposure, temperature) to minimize degradation. |
| Loss of compound concentration in stock solutions. | Adsorption to container surfaces or degradation. | 1. Use silanized glass or low-adsorption polypropylene containers. 2. Re-evaluate the stability of the stock solution under the current storage conditions. Consider preparing smaller, single-use aliquots. |
| Color change or precipitation in solution. | Significant degradation or solubility issues. | 1. Verify the solubility of the compound in the chosen solvent. 2. If degradation is suspected, analyze the solution by HPLC to identify degradation products. 3. Consider using a different solvent or co-solvent system if solubility is the issue. |
Quantitative Data Summary
| Stress Condition | Time | % Degradation (Example) | Major Degradation Products (Hypothetical) |
| 0.1 M HCl (60 °C) | 24 h | 15% | Hydrolysis of pyrimidinone ring |
| 0.1 M NaOH (60 °C) | 24 h | 25% | Hydrolysis of pyrimidinone ring |
| 3% H₂O₂ (RT) | 24 h | 30% | Oxidation of thioxo group and thiophene ring |
| Heat (80 °C, solid) | 48 h | < 5% | Minor unspecified products |
| UV Light (254 nm, solution) | 24 h | 10% | Photodimerization or ring cleavage products |
Experimental Protocols
Protocol for Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of this compound.
1. Preparation of Stock Solution:
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Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
2. Stress Conditions:
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Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Incubate at 60 °C.
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Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Incubate at 60 °C.
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Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂. Keep at room temperature, protected from light.
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Thermal Degradation (Solution): Dilute 1 mL of the stock solution with 1 mL of purified water. Incubate at 60 °C.
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Photostability: Expose a solution of the compound (e.g., 100 µg/mL in a suitable solvent) in a quartz cuvette to a calibrated light source (e.g., UV lamp at 254 nm and a cool white fluorescent lamp). A control sample should be wrapped in aluminum foil and kept under the same conditions.
3. Sampling and Analysis:
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Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).
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For acid and base hydrolysis samples, neutralize the solution before analysis.
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Dilute the samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.
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Analyze the samples using a validated stability-indicating HPLC method.
Example Stability-Indicating HPLC Method
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Column: C18, 4.6 x 150 mm, 5 µm
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Mobile Phase A: 0.1% Formic acid in water
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Mobile Phase B: Acetonitrile
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Gradient: 10% B to 90% B over 20 minutes
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Flow Rate: 1.0 mL/min
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Detection Wavelength: 254 nm (or λmax of the compound)
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Column Temperature: 30 °C
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Injection Volume: 10 µL
Visualizations
Caption: Experimental workflow for a forced degradation study.
Caption: Plausible degradation pathways.
References
- 1. Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Forced degradation study of thiocolchicoside: characterization of its degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Navigating the Gewald Reaction: A Technical Support Center for Aminothiophene Synthesis
For Researchers, Scientists, and Drug Development Professionals
The Gewald reaction, a cornerstone in heterocyclic chemistry, offers a versatile and efficient one-pot method for synthesizing polysubstituted 2-aminothiophenes. These structures are pivotal in medicinal chemistry and materials science. This technical support center provides in-depth troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist you in successfully implementing and optimizing the Gewald reaction in your laboratory.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of the Gewald reaction?
A1: The Gewald reaction is a multi-component reaction that proceeds through three primary stages.[1][2] It begins with a Knoevenagel condensation between a ketone or aldehyde and an active methylene nitrile, catalyzed by a base, to form an α,β-unsaturated nitrile intermediate.[1][2] This is followed by the addition of elemental sulfur to the intermediate. The final stage involves an intramolecular cyclization and tautomerization to yield the stable 2-aminothiophene ring.[1][2]
Q2: What types of starting materials are suitable for the Gewald reaction?
A2: The versatility of the Gewald reaction stems from the wide variety of compatible starting materials:
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Carbonyl Compounds: A broad range of aldehydes and ketones can be employed. Aldehydes are generally more reactive than ketones.[3]
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Active Methylene Compounds: Commonly used examples include malononitrile and ethyl cyanoacetate.[1] The choice of the active methylene compound determines the substituent at the 3-position of the thiophene ring.
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Sulfur: Elemental sulfur (S₈) is the standard sulfur source.
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Base: Organic bases such as morpholine, piperidine, and triethylamine are frequently used to catalyze the initial condensation step.[1]
Q3: What are the primary applications of 2-aminothiophenes synthesized via the Gewald reaction?
A3: 2-Aminothiophenes are highly valued scaffolds in drug discovery and materials science. They are key components in a variety of biologically active compounds, including anti-inflammatory, antimicrobial, and anticancer agents.[4] Additionally, they serve as crucial intermediates in the synthesis of dyes and other functional organic materials.[5]
Troubleshooting Guides
This section addresses common issues encountered during the Gewald reaction in a question-and-answer format.
Q4: My reaction yield is consistently low or I'm obtaining no product. What are the likely causes and how can I resolve this?
A4: Low or no yield in a Gewald reaction can stem from several factors. A systematic approach to troubleshooting is recommended.
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Inefficient Knoevenagel Condensation: This initial step is critical.
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Base Selection: The choice and amount of base are crucial. For less reactive ketones, a stronger base or a different class of base might be necessary. Consider screening bases like piperidine, morpholine, or triethylamine.[1] In some cases, using a catalytic amount of a conjugate acid-base pair, such as piperidinium borate, can significantly improve yields.[6]
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Water Removal: The condensation produces water, which can inhibit the reaction. For stubborn reactions, consider using a Dean-Stark apparatus to remove water azeotropically.[1]
-
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Poor Sulfur Solubility or Reactivity:
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Steric Hindrance:
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Two-Step Protocol: For sterically hindered ketones, a one-pot reaction may be inefficient. A two-step approach, where the α,β-unsaturated nitrile intermediate is first isolated and then reacted with sulfur and base, can be more effective.[1]
-
-
Reaction Time and Temperature:
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Monitoring: The reaction progress should be monitored by Thin Layer Chromatography (TLC). If the starting materials are consumed but no product is formed, there might be an issue with the cyclization step. If starting materials remain, the reaction may require a longer time or gentle heating.
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Q5: My reaction mixture is complex, with multiple byproducts. How can I identify and minimize them?
A5: Byproduct formation is a common challenge. Understanding the potential side reactions is key to mitigating them.
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Unreacted Starting Materials:
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Identification: These can be identified by comparing the reaction mixture's TLC with the spots of the pure starting materials.
-
Mitigation: Increase the reaction time, optimize the temperature, or consider a more effective catalyst or base.[1]
-
-
Knoevenagel-Cope Intermediate (α,β-unsaturated nitrile):
-
Identification: This intermediate will have a different Rf value on TLC compared to the starting materials and the final product. Its presence indicates that the sulfur addition and/or cyclization steps are slow.
-
Mitigation: Ensure an adequate amount of sulfur is present and that the reaction conditions (temperature and base) are suitable for the cyclization to proceed.[1]
-
-
Dimerization or Polymerization:
-
Identification: These byproducts may appear as baseline material or spots with very low Rf on TLC.
-
Mitigation: Adjusting the concentration of reactants, modifying the rate of reagent addition, or changing the solvent can help minimize self-condensation or polymerization.
-
Q6: How can I effectively purify my 2-aminothiophene product?
A6: The purification strategy depends on the physical state and purity of the crude product.
-
Recrystallization: This is often the most effective method for purifying solid 2-aminothiophenes. Common solvents for recrystallization include ethanol, methanol, or mixtures of ethyl acetate and hexanes.[1]
-
Column Chromatography: For oils or solids that are difficult to recrystallize, silica gel column chromatography is a reliable method. A common eluent system is a gradient of ethyl acetate in hexanes.[1] The polarity of the eluent can be adjusted based on the polarity of the product, as determined by TLC analysis.
-
Washing: Washing the crude product with water can help remove inorganic salts and polar impurities. A subsequent wash with a non-polar solvent like hexanes can remove non-polar byproducts.[1]
Data Presentation
The following tables provide a summary of quantitative data to aid in reaction optimization.
Table 1: Effect of Base on the Gewald Reaction Yield
| Entry | Carbonyl Compound | Active Methylene | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Cyclohexanone | Malononitrile | Morpholine (1.0) | Ethanol | Reflux | 3 | 85 |
| 2 | Cyclohexanone | Malononitrile | Triethylamine (1.0) | Ethanol | Reflux | 5 | 78 |
| 3 | Cyclohexanone | Malononitrile | Piperidine (1.0) | Ethanol | Reflux | 2 | 92 |
| 4 | Acetophenone | Malononitrile | Morpholine (1.0) | DMF | 80 | 6 | 65 |
| 5 | Acetophenone | Malononitrile | Piperidine (1.0) | DMF | 80 | 4 | 75 |
Table 2: Effect of Solvent on the Gewald Reaction Yield
| Entry | Carbonyl Compound | Active Methylene | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Benzaldehyde | Malononitrile | Piperidine | Ethanol | RT | 2 | 95 |
| 2 | Benzaldehyde | Malononitrile | Piperidine | Methanol | RT | 2 | 92 |
| 3 | Benzaldehyde | Malononitrile | Piperidine | DMF | RT | 3 | 88 |
| 4 | Cyclopentanone | Ethyl Cyanoacetate | Morpholine | Ethanol | 50 | 4 | 88 |
| 5 | Cyclopentanone | Ethyl Cyanoacetate | Morpholine | Acetonitrile | 50 | 6 | 75 |
Experimental Protocols
Protocol 1: Synthesis of 2-Amino-4-phenylthiophene-3-carbonitrile from Benzaldehyde and Malononitrile
-
Materials:
-
Benzaldehyde (1.06 g, 10 mmol)
-
Malononitrile (0.66 g, 10 mmol)
-
Elemental Sulfur (0.32 g, 10 mmol)
-
Piperidine (0.85 g, 10 mmol)
-
Ethanol (20 mL)
-
-
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add benzaldehyde, malononitrile, elemental sulfur, and ethanol.
-
Add piperidine to the stirred mixture at room temperature.
-
Stir the reaction mixture at room temperature and monitor the progress by TLC (eluent: 20% ethyl acetate in hexanes). The reaction is typically complete within 2-3 hours.
-
Upon completion, a precipitate will form. Cool the mixture in an ice bath for 30 minutes.
-
Collect the solid product by vacuum filtration, wash with cold ethanol (2 x 10 mL), and dry under vacuum to afford the desired 2-amino-4-phenylthiophene-3-carbonitrile.
-
Protocol 2: Synthesis of Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate from Cyclohexanone and Ethyl Cyanoacetate
-
Materials:
-
Cyclohexanone (0.98 g, 10 mmol)
-
Ethyl cyanoacetate (1.13 g, 10 mmol)
-
Elemental Sulfur (0.32 g, 10 mmol)
-
Morpholine (0.87 g, 10 mmol)
-
Methanol (25 mL)
-
-
Procedure:
-
In a 100 mL round-bottom flask fitted with a reflux condenser and magnetic stirrer, combine cyclohexanone, ethyl cyanoacetate, sulfur, and methanol.
-
Add morpholine to the mixture and heat to reflux.
-
Monitor the reaction by TLC (eluent: 30% ethyl acetate in hexanes). The reaction is generally complete in 4-6 hours.
-
Cool the reaction mixture to room temperature and then place it in an ice bath for 1 hour to induce precipitation.
-
Collect the precipitate by filtration, wash with cold methanol (2 x 15 mL), and dry to obtain the product. Further purification can be achieved by recrystallization from ethanol.
-
Protocol 3: Synthesis of 2-Amino-4-phenylthiophene-3-carbonitrile from Acetophenone and Malononitrile
-
Materials:
-
Acetophenone (1.20 g, 10 mmol)
-
Malononitrile (0.66 g, 10 mmol)
-
Elemental Sulfur (0.32 g, 10 mmol)
-
Piperidine (0.85 g, 10 mmol)
-
Dimethylformamide (DMF) (15 mL)
-
-
Procedure:
-
To a 100 mL three-necked flask equipped with a thermometer, reflux condenser, and magnetic stirrer, add acetophenone, malononitrile, sulfur, and DMF.
-
Add piperidine to the mixture and heat the reaction to 80 °C.
-
Maintain the temperature and monitor the reaction progress by TLC (eluent: 25% ethyl acetate in hexanes). The reaction usually takes 4-6 hours.
-
After completion, cool the mixture to room temperature and pour it into 100 mL of ice-water with stirring.
-
A solid will precipitate. Collect the solid by filtration, wash thoroughly with water, and then with a small amount of cold ethanol.
-
Recrystallize the crude product from ethanol to obtain pure 2-amino-4-phenylthiophene-3-carbonitrile.
-
Visualizations
Caption: The reaction mechanism of the Gewald synthesis.
Caption: A general experimental workflow for the Gewald reaction.
Caption: A decision tree for troubleshooting low yields.
References
Technical Support Center: Cyclocondensation of Thienopyrimidines
This guide provides researchers, scientists, and drug development professionals with practical solutions for minimizing byproducts during the cyclocondensation of thienopyrimidines.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for thienopyrimidines and what should I watch out for?
A1: The two most prevalent strategies are building the pyrimidine ring onto a pre-existing thiophene (e.g., from a Gewald reaction product) or constructing the thiophene ring onto a pyrimidine.[1][2] The former is more common.[1][3] Key methods include:
-
Gewald Reaction: A one-pot cyclocondensation to form 2-aminothiophenes, which are crucial precursors.[3][4] A significant byproduct can be the dimerization of the activated nitrile starting material.[5]
-
Gould-Jacobs Reaction: This classic method is used to form the pyrimidine ring and is effective for anilines with electron-donating groups at the meta-position.[6] It involves a thermal intramolecular cyclization which can require high temperatures, potentially leading to degradation.[7]
-
Cyclization with One-Carbon Synthons: Reacting 2-aminothiophene derivatives with reagents like formamide, formic acid, or urea is a common and efficient way to form the pyrimidine ring.[3][8][9]
Q2: I'm using the Gewald reaction to prepare my 2-aminothiophene precursor and getting a lot of dimeric byproducts. How can I prevent this?
A2: Dimerization of the ylidene intermediate is a known issue in the Gewald reaction.[5] To minimize this:
-
Control Reaction Conditions: Under suitable conditions, the desired straightforward reaction is favored. In some cases, the dimer can even recycle back to the appropriate aminothiophene.[5]
-
Base and Solvent Selection: The choice of base (e.g., morpholine, piperidine) and solvent can influence the reaction pathway.[10][11] Titrating the conditions is crucial.
-
Temperature Control: Maintain the recommended temperature for your specific substrates, as deviations can favor side reactions.
Q3: My Gould-Jacobs cyclization is giving a low yield. What are the primary causes?
A3: Low yields in the Gould-Jacobs reaction often stem from the high-temperature cyclization step.[7]
-
Incomplete Cyclization: The reaction involves a thermal intramolecular cyclization that requires significant heat.[7] Insufficient temperature or reaction time will leave you with the acyclic intermediate.
-
Thermal Degradation: Conversely, excessively high temperatures or prolonged heating can degrade the desired product.[7]
-
Microwave Irradiation: Using microwave synthesis can dramatically shorten reaction times and improve yields by allowing for rapid, controlled heating to high temperatures.[7][8][12]
Q4: How can I introduce substituents at the 4-position of the thienopyrimidine core?
A4: A common and effective method is to first synthesize the thieno[2,3-d]pyrimidin-4-one intermediate.[8] This intermediate can be chlorinated using an agent like phosphorus oxychloride (POCl₃) to produce a 4-chloro derivative.[8][11][13] This 4-chloro group is a good leaving group and can be displaced by various nucleophiles (amines, alkoxides, etc.) to introduce a wide array of functional groups.[8]
Troubleshooting Guides
Problem 1: Low Yield of Final Thienopyrimidine Product
If you are experiencing low yields, consult the following table for potential causes and solutions.
| Possible Cause | Troubleshooting Steps |
| Incomplete Reaction | Monitor reaction progress via Thin Layer Chromatography (TLC) or HPLC to determine the optimal reaction time.[14] An extended reaction time may be necessary. |
| Suboptimal Temperature | The activation energy may not be overcome.[15] For thermally driven cyclizations (e.g., Gould-Jacobs), carefully increase the temperature. Consider switching to microwave irradiation for better control and higher temperatures.[7][12] |
| Poor Reagent Purity | Impurities in starting materials (aminothiophenes, aldehydes, etc.) can inhibit the reaction or lead to side products.[14][15] Ensure all reagents are of high purity. |
| Inefficient Catalyst | For catalyzed reactions, ensure the catalyst is active. You may need to screen different Brønsted or Lewis acids or adjust the catalyst loading.[14][15] |
| Solvent Effects | The solvent can impact reactant solubility and reaction rates.[14] Experiment with different solvents (e.g., ethanol, dioxane, DMF, or solvent-free conditions) to find the optimal medium for your specific substrates.[14][16] |
Problem 2: High Percentage of Byproducts in the Reaction Mixture
Use this guide to identify and minimize the formation of common impurities.
| Observed Byproduct | Probable Cause | Prevention Strategy |
| Acyclic Intermediate | Incomplete cyclization, often due to insufficient heat or time in reactions like the Gould-Jacobs.[7] | Increase reaction temperature and/or time. The use of microwave heating is highly effective for driving these cyclizations to completion.[7] |
| Dimeric Species | Self-condensation of an activated starting material, particularly in the Gewald reaction.[5] | Optimize reaction conditions (base, solvent, temperature) to favor the intramolecular reaction pathway over intermolecular dimerization.[5] |
| Unreacted Starting Material | Low conversion due to catalyst inefficiency, low temperature, or incorrect stoichiometry.[14] | Verify stoichiometry of reactants. Optimize catalyst and reaction temperature. Ensure starting materials are fully dissolved. |
| Isomeric Products | Lack of regioselectivity in the cyclocondensation step. | Modify substituents on the thiophene or pyrimidine precursor to sterically or electronically direct the cyclization to the desired position. |
Experimental Protocols
Protocol 1: Synthesis of a Thieno[2,3-d]pyrimidin-4(3H)-one via Formamide Cyclization
This protocol describes a common method for cyclizing a 2-aminothiophene precursor.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add the 2-amino-3-ethoxycarbonylthiophene derivative (1.0 eq).
-
Reagent Addition: Add an excess of formamide (e.g., 15-20 mL per gram of thiophene).[9]
-
Heating: Heat the mixture to reflux (typically 180-210°C) for 1.5 to 3 hours.[9][10] Monitor the reaction's progress using TLC.
-
Workup: After completion, allow the reaction mixture to cool to room temperature. A solid product should precipitate.
-
Isolation: Filter the solid precipitate and wash thoroughly with water to remove residual formamide.
-
Purification: Dry the solid product. Recrystallization from a suitable solvent (e.g., ethanol, acetic acid) can be performed for further purification.[9]
Protocol 2: HPLC Analysis of Reaction Mixture
This protocol provides a general method for analyzing the purity and product distribution of your reaction.
-
Sample Preparation: Quench a small aliquot of the reaction mixture and dilute it with a suitable solvent (e.g., acetonitrile, methanol) to an appropriate concentration (~1 mg/mL).
-
Column: Use a C18 reverse-phase column (e.g., 2.1 x 50 mm, 3 µm particle size).[7]
-
Mobile Phase: A common gradient system is water (A) and acetonitrile (B), both containing 0.1% formic acid.
-
Start with a high percentage of A (e.g., 95%).
-
Run a linear gradient to a high percentage of B (e.g., 95%) over 5-10 minutes.
-
Hold at high B for 1-2 minutes.
-
Return to initial conditions and re-equilibrate.
-
-
Detection: Use a UV detector, monitoring at wavelengths relevant to your compounds (e.g., 254 nm, 280 nm).
-
Analysis: Identify peaks corresponding to starting materials, intermediates, the desired product, and byproducts based on retention times and comparison with standards, if available. Quantify the relative peak areas to estimate yield and purity.
Visualizations
Caption: Troubleshooting workflow for addressing low product yield.
Caption: Desired reaction pathway vs. byproduct from incomplete cyclization.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and characterization of 2-aminothiophene derivatives by Gewald reaction [kr.cup.edu.in]
- 5. quod.lib.umich.edu [quod.lib.umich.edu]
- 6. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 7. ablelab.eu [ablelab.eu]
- 8. benchchem.com [benchchem.com]
- 9. Synthesis of Some Thienopyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 11. The Discovery and Development of Thienopyrimidines as Inhibitors of Helicobacter pylori that act through Inhibition of the Respiratory Complex I - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis of New Multitarget-Directed Ligands Containing Thienopyrimidine Nucleus for Inhibition of 15-Lipoxygenase, Cyclooxygenases, and Pro-Inflammatory Cytokines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Solubility of Thieno[2,3-d]pyrimidine Derivatives
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of thieno[2,3-d]pyrimidine derivatives.
Frequently Asked Questions (FAQs)
Q1: My thieno[2,3-d]pyrimidine derivative shows poor aqueous solubility. What are the primary strategies I can employ to improve it?
A1: Low aqueous solubility is a common challenge with thieno[2,3-d]pyrimidine derivatives due to their often rigid and hydrophobic core structure. The primary strategies to enhance solubility can be broadly categorized into three approaches:
-
Chemical Modification: Involves altering the molecular structure of the derivative to introduce more polar or ionizable groups. This is often the first approach considered during the lead optimization phase.
-
Physical Modification: Focuses on altering the solid-state properties of the compound without changing its chemical structure. This includes techniques like particle size reduction and creating amorphous forms.
-
Formulation-Based Approaches: Utilizes excipients and delivery systems to improve the dissolution and apparent solubility of the compound in a given solvent system.
Q2: How effective is chemical modification for improving solubility, and are there any examples with quantitative data?
A2: Chemical modification can be highly effective. The introduction of polar functional groups or ionizable moieties can significantly increase aqueous solubility. For instance, in a study on the closely related thieno[2,3-b]pyridine scaffold, attaching a morpholine group increased the water solubility by three orders of magnitude, from 1.2 µg/mL to 1.3 mg/mL.[1][2] This strategy aims to increase the polarity and hydrogen bonding capacity of the molecule, thereby improving its interaction with aqueous media.
Q3: What are the common formulation techniques to consider for poorly soluble thieno[2,3-d]pyrimidine derivatives?
A3: Several formulation strategies can be employed, including:
-
Co-solvents: Using a mixture of a water-miscible organic solvent (e.g., ethanol, propylene glycol) and water to increase the solubility of non-polar compounds.
-
Cyclodextrins: These cyclic oligosaccharides have a hydrophobic inner cavity and a hydrophilic outer surface, allowing them to form inclusion complexes with poorly soluble drugs, thereby increasing their apparent solubility.[1][2]
-
Solid Dispersions: Dispersing the drug in an amorphous form within a hydrophilic polymer matrix can enhance the dissolution rate and apparent solubility.
-
Lipid-Based Formulations: Incorporating the compound into lipids, surfactants, and co-solvents can create self-emulsifying or self-microemulsifying drug delivery systems (SEDDS or SMEDDS) that form fine dispersions in aqueous media.
-
Nanosuspensions: Reducing the particle size of the drug to the nanometer range increases the surface area-to-volume ratio, leading to a faster dissolution rate.
Q4: Where in the drug discovery and development process should I focus on addressing solubility issues?
A4: Solubility should be a key consideration from the early stages of drug discovery. Poor solubility can lead to inaccurate biological screening results and significant challenges in later development. It is crucial to assess the solubility of hit and lead compounds to guide medicinal chemistry efforts and select candidates with a higher probability of successful development. Addressing solubility issues early can prevent costly failures in later preclinical and clinical stages.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution(s) |
| Compound precipitates out of solution during in vitro assays. | The compound's solubility limit in the assay buffer has been exceeded. | - Determine the kinetic and thermodynamic solubility of the compound in the specific assay buffer. - Use a co-solvent like DMSO, but keep the final concentration low (typically <1%) to avoid off-target effects. - Consider formulating the compound with a solubilizing agent such as a cyclodextrin. |
| Inconsistent or low bioavailability observed in animal studies despite good in vitro activity. | Poor aqueous solubility is limiting the absorption of the compound from the gastrointestinal tract. | - Perform salt screening to identify a more soluble salt form of the compound. - Reduce the particle size of the active pharmaceutical ingredient (API) through micronization or nanomilling. - Develop an enabling formulation, such as a solid dispersion or a lipid-based delivery system. |
| Difficulty in preparing a stock solution at the desired concentration. | The compound is highly lipophilic and has very low solubility in common laboratory solvents. | - Try a range of pharmaceutically acceptable solvents and co-solvent systems. - Gentle heating and sonication can aid in dissolution, but be cautious of potential degradation. - If for in vitro use, consider preparing a more concentrated stock in a strong organic solvent like DMSO and then diluting it serially. |
| Chemical modification to improve solubility leads to a loss of biological activity. | The introduced polar group may be interfering with the key binding interactions of the compound with its biological target. | - Employ structure-based drug design to identify regions of the molecule where polar groups can be introduced without disrupting the pharmacophore. - Consider bioisosteric replacements that can improve solubility while maintaining the necessary electronic and steric properties for activity. - Explore prodrug strategies where a solubilizing promoiety is cleaved in vivo to release the active parent drug. |
Data on Solubility Enhancement of Thieno[2,3-d]pyrimidine and Related Derivatives
The following tables summarize quantitative data on the solubility of thieno[2,3-d]pyrimidine and related derivatives, illustrating the impact of chemical modifications.
Table 1: Effect of Morpholine Substitution on Aqueous Solubility of a Thieno[2,3-b]pyridine Derivative
| Compound | Modification | Aqueous Solubility | Fold Increase |
| 1 | Phenyl group | 1.2 µg/mL | - |
| 2 | Tethered morpholine moiety | 1.3 mg/mL | ~1083x |
Data from a study on thieno[2,3-b]pyridines, a structurally related scaffold.[1][2]
Table 2: Calculated Aqueous Solubility of 2-Alkyl-Substituted-4-Amino-Thieno[2,3-d]pyrimidines
| Compound | R Group | LogS (ESOL) | Solubility Class |
| 2 | -CH=CH-COOEt | -3.15 | Soluble |
| 3 | -CH2Cl | -3.62 | Soluble |
| 4 | -CH2CH3 | -3.53 | Soluble |
| 5 | -CH3 | -3.10 | Soluble |
Data calculated using the ESOL method.[3]
Experimental Protocols
Protocol 1: Determination of Aqueous Solubility using the Shake-Flask Method
This method determines the thermodynamic equilibrium solubility of a compound.
Materials:
-
Thieno[2,3-d]pyrimidine derivative
-
Phosphate-buffered saline (PBS), pH 7.4
-
Vials with screw caps
-
Orbital shaker or rotator
-
Centrifuge
-
HPLC system with a suitable column and detector
-
Analytical balance
Procedure:
-
Add an excess amount of the thieno[2,3-d]pyrimidine derivative to a vial (e.g., 2-5 mg). The exact amount should be enough to ensure a saturated solution with undissolved solid remaining.
-
Add a known volume of PBS (e.g., 1 mL) to the vial.
-
Securely cap the vial and place it on an orbital shaker or rotator at a constant temperature (e.g., 25°C or 37°C).
-
Shake the mixture for 24-48 hours to ensure equilibrium is reached.
-
After the incubation period, visually inspect the vial to confirm the presence of undissolved solid.
-
Centrifuge the vial at a high speed (e.g., 14,000 rpm) for 15-20 minutes to pellet the undissolved solid.
-
Carefully collect an aliquot of the supernatant without disturbing the pellet.
-
Dilute the supernatant with a suitable solvent (e.g., mobile phase for HPLC) to a concentration within the calibration curve range.
-
Analyze the concentration of the dissolved compound in the diluted supernatant using a validated HPLC method.
-
Calculate the solubility of the compound in mg/mL or µg/mL based on the measured concentration and the dilution factor.
Protocol 2: Preparation of a Polymer-Drug Formulation for Enhanced Solubility
This protocol describes a general method for preparing a solid dispersion to improve the apparent solubility of a thieno[2,3-d]pyrimidine derivative.
Materials:
-
Thieno[2,3-d]pyrimidine derivative
-
A suitable hydrophilic polymer (e.g., PVP, HPMC, Soluplus®)
-
A common solvent in which both the drug and polymer are soluble (e.g., methanol, ethanol, acetone)
-
Rotary evaporator
-
Vacuum oven
Procedure:
-
Accurately weigh the thieno[2,3-d]pyrimidine derivative and the chosen polymer in a desired ratio (e.g., 1:1, 1:2, 1:5 drug-to-polymer weight ratio).
-
Dissolve both the drug and the polymer in a minimal amount of the common solvent in a round-bottom flask.
-
Once a clear solution is obtained, remove the solvent using a rotary evaporator under reduced pressure and at a controlled temperature (e.g., 40-60°C).
-
Continue the evaporation until a solid film or powder is formed.
-
Further dry the solid dispersion in a vacuum oven at a suitable temperature (e.g., 40°C) for 24 hours to remove any residual solvent.
-
The resulting solid dispersion can then be characterized (e.g., by DSC, XRD to confirm amorphous nature) and used for solubility and dissolution studies.
Visualizations
Caption: A logical workflow for addressing poor solubility of thieno[2,3-d]pyrimidine derivatives.
Caption: Relationship between different solubility enhancement strategies and the desired therapeutic outcome.
References
- 1. Investigation into Improving the Aqueous Solubility of the Thieno[2,3-b]pyridine Anti-Proliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Investigation into Improving the Aqueous Solubility of the Thieno[2,3-b]pyridine Anti-Proliferative Agents [mdpi.com]
- 3. 2-Alkyl-Substituted-4-Amino-Thieno[2,3-d]Pyrimidines: Anti-Proliferative Properties to In Vitro Breast Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 2-Thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one Degradation Pathways
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the degradation pathways of 2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one. The information is presented in a question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most likely degradation pathways for this compound under forced degradation conditions?
Based on the chemical structure, which includes a thienopyrimidine core and a thiourea moiety, the primary degradation pathways are expected to be oxidation and hydrolysis. The molecule contains several sites susceptible to attack: the thiophene sulfur, the 2-thioxo group, and the pyrimidinone ring. Photolytic and thermal degradation are also possible but are generally less predictable without specific experimental data.
Q2: Which functional groups are most susceptible to degradation?
The sulfur atoms in both the thiophene ring and the 2-thioxo group are highly susceptible to oxidation. The amide bonds within the pyrimidinone ring are prone to hydrolytic cleavage under acidic or basic conditions.
Q3: What are the expected degradation products from oxidation?
Oxidative stress is likely to yield sulfoxides and potentially sulfones at the thiophene sulfur. The 2-thioxo group can be oxidized to the corresponding sulfenic, sulfinic, and sulfonic acids, or it may be eliminated and replaced by an oxo group to form the corresponding thieno[2,3-d]pyrimidine-2,4-dione. N-oxidation of the pyrimidine ring is also a possibility.
Q4: What are the potential degradation products from hydrolysis?
Acidic or basic hydrolysis is expected to cause the opening of the pyrimidinone ring. This can lead to the formation of substituted thiophene carboxylic acid derivatives. In some cases, cleavage of the thiophene ring itself has been observed in related thienopyrimidine compounds under harsh hydrolytic conditions.
Troubleshooting Guides
Problem: My compound is showing multiple unexpected peaks in the HPLC chromatogram after storage in solution.
-
Possible Cause 1: Oxidative Degradation. The sulfur atoms in the molecule are susceptible to oxidation, which can be accelerated by exposure to air, light, or trace metal ions in the solvent.
-
Troubleshooting Steps:
-
Prepare fresh solutions for analysis.
-
Use de-gassed solvents to minimize dissolved oxygen.
-
Store solutions protected from light.
-
Consider adding an antioxidant, such as butylated hydroxytoluene (BHT), if compatible with your experimental setup.
-
-
Possible Cause 2: Hydrolytic Degradation. If the solvent is aqueous and has a low or high pH, the pyrimidinone ring may be undergoing hydrolysis.
-
Troubleshooting Steps:
-
Ensure the pH of your solution is neutral and buffered if necessary.
-
If possible, use aprotic solvents for storage.
-
Analyze the samples as quickly as possible after preparation.
-
Problem: I am observing poor mass balance in my forced degradation study.
-
Possible Cause 1: Formation of non-UV active degradants. Some degradation pathways may lead to small, fragmented molecules that do not have a significant UV chromophore.
-
Troubleshooting Steps:
-
Employ a mass spectrometer (LC-MS) in parallel with your UV detector to search for potential non-UV active products.
-
Use a universal detector, such as a charged aerosol detector (CAD) or an evaporative light scattering detector (ELSD), if available.
-
-
Possible Cause 2: Formation of volatile degradants. Small degradation products may be volatile and lost during sample preparation or analysis.
-
Troubleshooting Steps:
-
Minimize sample heating during preparation and analysis.
-
Use a headspace gas chromatography (GC) method to analyze for volatile compounds if significant mass loss is observed.
-
-
Possible Cause 3: Adsorption of degradants to container surfaces. Highly polar or charged degradation products may adsorb to glass or plastic surfaces.
-
Troubleshooting Steps:
-
Use silanized vials to minimize adsorption.
-
Vary the material of the sample vials (e.g., polypropylene vs. glass) to assess potential adsorption.
-
Experimental Protocols
Protocol 1: Forced Hydrolytic Degradation
-
Preparation of Stock Solution: Prepare a 1 mg/mL solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol).
-
Acid Hydrolysis:
-
Add 1 mL of the stock solution to a vial containing 9 mL of 0.1 N HCl.
-
Incubate the solution at 60°C for 24 hours.
-
At appropriate time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 N NaOH, and dilute with mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
Add 1 mL of the stock solution to a vial containing 9 mL of 0.1 N NaOH.
-
Incubate the solution at 60°C for 24 hours.
-
At appropriate time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 N HCl, and dilute with mobile phase for HPLC analysis.
-
-
Neutral Hydrolysis:
-
Add 1 mL of the stock solution to a vial containing 9 mL of purified water.
-
Incubate the solution at 60°C for 24 hours.
-
At appropriate time points, withdraw an aliquot and dilute with mobile phase for HPLC analysis.
-
Protocol 2: Forced Oxidative Degradation
-
Preparation of Stock Solution: Prepare a 1 mg/mL solution of the compound in a suitable organic solvent.
-
Oxidative Stress:
-
Add 1 mL of the stock solution to a vial containing 9 mL of 3% hydrogen peroxide (H₂O₂).
-
Keep the solution at room temperature and protected from light for 24 hours.
-
At appropriate time points, withdraw an aliquot and dilute with mobile phase for HPLC analysis.
-
Protocol 3: Stability-Indicating HPLC Method
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
Time (min) % B 0 5 20 95 25 95 26 5 | 30 | 5 |
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm and 280 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Data Presentation
Table 1: Summary of Potential Degradation Under Forced Conditions (Hypothetical Data)
| Stress Condition | Reagent | Temperature | Time | % Degradation | Major Degradants |
| Acid Hydrolysis | 0.1 N HCl | 60°C | 24 h | ~15% | DP-H1, DP-H2 |
| Base Hydrolysis | 0.1 N NaOH | 60°C | 24 h | ~25% | DP-H3, DP-H4 |
| Oxidative | 3% H₂O₂ | RT | 24 h | ~40% | DP-O1, DP-O2, DP-O3 |
| Thermal | - | 80°C | 48 h | < 5% | - |
| Photolytic | ICH Q1B | RT | 7 days | ~10% | DP-P1 |
Disclaimer: The degradation percentages and products listed are hypothetical and intended for illustrative purposes. Actual results will vary based on experimental conditions.
Visualizations
Caption: Potential degradation pathways of the parent compound.
Caption: Workflow for forced degradation studies.
Technical Support Center: Refining Purification Protocols for Thieno[2,3-d]pyrimidine Analogs
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with thieno[2,3-d]pyrimidine analogs. The information is designed to address specific issues that may be encountered during the purification of these compounds.
Troubleshooting Guide & FAQs
This section is organized in a question-and-answer format to directly address common challenges in the purification of thieno[2,3-d]pyrimidine derivatives.
Frequently Asked Questions
-
Q1: What are the initial steps for purifying a crude thieno[2,3-d]pyrimidine analog after synthesis?
-
A common starting point is to concentrate the reaction mixture in vacuo. The resulting crude product can then be purified by rinsing with water to remove water-soluble impurities.[1] For some analogs, simple filtration and washing with a cold solvent may be sufficient to isolate the product if it precipitates from the reaction mixture upon cooling.[2]
-
-
Q2: My thieno[2,3-d]pyrimidine analog is proving difficult to crystallize. What solvents are typically effective for recrystallization?
-
Ethanol is a frequently used solvent for the recrystallization of thieno[2,3-d]pyrimidine derivatives.[3] The choice of solvent will, however, depend on the specific analog's solubility profile. Experimenting with a range of solvents with varying polarities is recommended.
-
-
Q3: I am observing persistent impurities in my purified product. What are some common impurities in thieno[2,3-d]pyrimidine synthesis?
Troubleshooting Common Purification Issues
-
Q4: My compound is not separating well during column chromatography, appearing as streaks or overlapping bands on the TLC plate. What can I do?
-
Streaking on a TLC plate can indicate that your compound is interacting too strongly with the stationary phase (e.g., silica gel) or that the chosen solvent system is not optimal. Consider adding a small amount of a polar solvent like methanol or a few drops of an acid (like acetic acid) or base (like triethylamine) to the eluent to improve the peak shape. It is also crucial to ensure the crude product is fully dissolved in a minimal amount of solvent before loading it onto the column.
-
-
Q5: After column chromatography, my product still shows minor impurities in the NMR spectrum. What is the next step?
-
If minor impurities persist after chromatography, recrystallization is a good subsequent purification step. This can help to remove closely related impurities that co-elute with your product during chromatography.
-
-
Q6: I have a low yield after purification. What are some potential causes and how can I improve it?
-
Low yields can stem from several factors, including incomplete reactions, product degradation during workup or purification, or loss of material during transfers. To improve yields, ensure the initial reaction has gone to completion by monitoring with TLC. During workup, be mindful of the pH and temperature to avoid decomposition. When performing chromatography, careful selection of the column size and elution solvent can minimize product loss.
-
Experimental Protocols
Below are detailed methodologies for key purification experiments commonly cited for thieno[2,3-d]pyrimidine analogs.
Protocol 1: General Recrystallization Procedure
-
Dissolve the crude or semi-purified thieno[2,3-d]pyrimidine analog in a minimum amount of a suitable hot solvent (e.g., ethanol).
-
If insoluble impurities are present, perform a hot filtration to remove them.
-
Allow the solution to cool slowly to room temperature.
-
If crystals do not form, induce crystallization by scratching the inside of the flask with a glass rod or by placing the solution in a refrigerator or ice bath.
-
Collect the crystals by filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum to remove any residual solvent.
Protocol 2: Flash Column Chromatography
-
Preparation of the Column:
-
Select a column of appropriate size based on the amount of crude material.
-
Pack the column with silica gel as a slurry in the initial, least polar eluting solvent.
-
-
Sample Loading:
-
Dissolve the crude thieno[2,3-d]pyrimidine analog in a minimal amount of the chromatography eluent or a more polar solvent that is then evaporated onto a small amount of silica gel ("dry loading").
-
Carefully load the sample onto the top of the packed column.
-
-
Elution:
-
Begin elution with a non-polar solvent system (e.g., petroleum ether/ethyl acetate 5:1 v/v).[6]
-
Gradually increase the polarity of the eluent as required to move the compound down the column. A gradient elution might be necessary for optimal separation.[2]
-
Monitor the elution of the compound using TLC.
-
-
Fraction Collection and Analysis:
-
Collect fractions as the compound elutes from the column.
-
Analyze the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.
-
Quantitative Data Summary
The following tables summarize quantitative data related to the purification of thieno[2,3-d]pyrimidine analogs as reported in the literature.
Table 1: Examples of Purification Methods and Yields for Thieno[2,3-d]pyrimidine Analogs
| Compound Class | Purification Method(s) | Solvent System (for chromatography) | Yield | Reference |
| 2-Chloro-N′-(5,6,7,8,tetrahydrobenzo[7][8]thieno[2,3-d]pyrimidin-4-yl)acetohydrazide | Recrystallization from ethanol | Not Applicable | 80% | [3] |
| Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivative | Flash chromatography | Petroleum ether/EtOAc 5:1 (v/v) | 42% | [6] |
| 4-chloro-6-phenylthieno[2,3-d]pyrimidine | Flash column chromatography | Ethyl acetate in hexane (12-60%) | 90% | [5] |
| Various thieno[2,3-d]pyrimidin-4(1H)-ones | Column chromatography | DCM:MeOH 10:1 (v/v) | 60% | [9] |
Visualizations
Diagram 1: General Purification Workflow for Thieno[2,3-d]pyrimidine Analogs
References
- 1. Shorter procedure to access Thieno[2,3-d]pyrimidines – openlabnotebooks.org [openlabnotebooks.org]
- 2. benchchem.com [benchchem.com]
- 3. Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [Synthesis of thieno[2,3-d]pyrimidine derivatives and their antifungal activities] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Discovery and Development of Thienopyrimidines as Inhibitors of Helicobacter pylori that act through Inhibition of the Respiratory Complex I - PMC [pmc.ncbi.nlm.nih.gov]
- 6. research.rug.nl [research.rug.nl]
- 7. benchchem.com [benchchem.com]
- 8. Design, synthesis, and biological evaluation of new thieno[2,3- d] pyrimidine derivatives as targeted therapy for PI3K with molecular modelling study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: Addressing Poor Bioavailability of 2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the poor bioavailability of 2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one derivatives.
Troubleshooting Guides
This section offers solutions to common problems encountered during the experimental process.
| Problem | Possible Causes | Recommended Solutions |
| Low aqueous solubility of the synthesized derivative. | The inherent physicochemical properties of the thienopyrimidine scaffold, such as its planar and rigid structure, can lead to strong intermolecular interactions and high crystal lattice energy, resulting in poor solubility.[1][2] | 1. Particle Size Reduction: Employ techniques like micronization or nanomilling to increase the surface area of the drug particles, which can enhance the dissolution rate. 2. Formulation with Excipients: a. Co-solvents: Utilize water-miscible organic solvents to increase the drug's solubility in the formulation. b. Surfactants: Incorporate surfactants to lower the interfacial tension between the drug and the dissolution medium, improving wetting and solubilization. c. Cyclodextrins: Form inclusion complexes with cyclodextrins to enhance aqueous solubility. 3. Solid Dispersions: Create a solid dispersion of the drug in a hydrophilic carrier to improve its dissolution rate. |
| Inconsistent or slow drug release during in vitro dissolution testing. | - Inadequate dissolution medium. - "Non-sink" conditions where the concentration of the dissolved drug approaches saturation, slowing down further dissolution. - Formulation-related issues (e.g., poor disintegration of a tablet). | 1. Optimize Dissolution Medium: a. Adjust the pH of the medium to a range where the drug has maximum solubility. b. Add a surfactant (e.g., sodium lauryl sulfate) to the medium to ensure sink conditions are maintained. The lowest effective concentration should be used.[3][4] 2. Ensure Sink Conditions: The volume of the dissolution medium should be at least three times the volume required to form a saturated solution of the drug.[5] 3. Evaluate Formulation: If using a formulated product, assess its disintegration properties. |
| Low oral bioavailability observed in in vivo pharmacokinetic studies. | - Poor absorption due to low solubility and dissolution rate in the gastrointestinal tract. - High first-pass metabolism in the liver. | 1. Enhance Solubility and Dissolution: Implement the formulation strategies mentioned above (particle size reduction, co-solvents, solid dispersions, etc.). 2. Lipid-Based Formulations: For highly lipophilic compounds, consider lipid-based drug delivery systems (LBDDS) such as self-emulsifying drug delivery systems (SEDDS) to improve absorption. 3. Prodrug Approach: Design a prodrug that has improved solubility and is converted to the active compound in vivo. |
| High variability in pharmacokinetic parameters between subjects. | - Differences in gastrointestinal physiology (e.g., pH, transit time) among subjects. - Food effects on drug absorption. | 1. Standardize Study Conditions: Ensure that animal subjects are fasted overnight before dosing to minimize variability from food effects. 2. Formulation Optimization: Develop a robust formulation that provides consistent drug release under varying physiological conditions. 3. Increase Sample Size: A larger number of animals per group can help to obtain more statistically reliable pharmacokinetic data.[6] |
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the poor bioavailability of this compound derivatives?
A1: The poor bioavailability of these derivatives is primarily attributed to their low aqueous solubility.[1] The thieno[2,3-d]pyrimidine core is a planar, aromatic system that can lead to strong crystal packing and high melting points, making it difficult for the molecules to dissolve in the aqueous environment of the gastrointestinal tract. This poor dissolution is often the rate-limiting step for absorption.
Q2: What initial steps should I take to improve the solubility of my compound?
A2: A good starting point is to characterize the physicochemical properties of your compound, including its pKa, logP, and solubility at different pH values. This information will guide your formulation strategy. Simple approaches to try first include particle size reduction and the use of co-solvents or surfactants in your formulation.
Q3: How do I select an appropriate formulation strategy?
A3: The choice of formulation strategy depends on the specific properties of your derivative. For "brick dust" molecules with high melting points, solid-state modification techniques like forming solid dispersions can be effective. For "grease ball" molecules with high lipophilicity, lipid-based formulations are often a good choice.
Q4: What are "sink conditions" in dissolution testing, and why are they important?
A4: Sink conditions refer to a state where the concentration of the dissolved drug in the dissolution medium is low (typically less than one-third of its saturation solubility).[5] Maintaining sink conditions is crucial for accurately assessing the intrinsic dissolution rate of a drug, as it ensures that the dissolution process is not limited by the solubility of the drug in the medium.
Q5: Can I use in vitro dissolution data to predict in vivo performance?
A5: In vitro dissolution data can be a valuable tool for predicting in vivo performance, especially when an in vitro-in vivo correlation (IVIVC) has been established.[7] However, it is not always a direct predictor. Biorelevant dissolution media that mimic the composition of gastrointestinal fluids can provide a more accurate forecast of in vivo behavior.
Quantitative Data Summary
The following tables summarize key data related to the properties and performance of thieno[2,3-d]pyrimidine derivatives.
Table 1: Physicochemical Properties of a Representative this compound Derivative
| Property | Value | Reference |
| Molecular Formula | C₆H₅N₃OS₂ | [2] |
| Molecular Weight | 199.25 g/mol | [2] |
| Melting Point | 205–207 °C (for a 5,6-dimethyl derivative) | [8] |
| Melting Point | 275–277 °C (for a hexahydro-benzo derivative) | [8] |
Table 2: In Vitro Activity of Selected Thieno[2,3-d]pyrimidine Derivatives
| Compound ID | Target | IC₅₀ (µM) | Cell Line | Reference |
| Compound 17f | VEGFR-2 | 0.23 ± 0.03 | - | [9] |
| Cytotoxicity | 2.80 ± 0.16 | HCT-116 | [9] | |
| Cytotoxicity | 4.10 ± 0.45 | HepG2 | [9] | |
| Compound 8k | ROCK I | 0.004 | - | [10] |
| ROCK II | 0.001 | - | [10] |
Table 3: Example Pharmacokinetic Parameters of Piperine (as a model for oral bioavailability studies)
| Administration Route | Cmax (µg/mL) | Tmax (hr) | AUC (µg*hr/mL) | Absolute Bioavailability (%) | Reference |
| Oral (20 mg/kg) | 0.983 | ~2 | 7.53 | 24 | [10] |
| Intravenous (10 mg/kg) | - | - | 15.6 | - | [10] |
Experimental Protocols
Detailed Methodology for In Vitro Dissolution Testing (USP Apparatus 2 - Paddle)
This protocol is a general guideline for assessing the dissolution of poorly soluble this compound derivatives.
1. Materials and Equipment:
-
USP Dissolution Apparatus 2 (Paddle Apparatus)
-
Dissolution Vessels (typically 900 mL)
-
Paddles
-
Water bath with temperature control
-
Syringes and filters (pore size dependent on sample)
-
HPLC or UV-Vis spectrophotometer for analysis
-
Dissolution Medium (e.g., pH 1.2, 4.5, 6.8 buffers, with or without surfactant)
-
Test compound (as powder or formulated dosage form)
2. Procedure:
-
Preparation of Dissolution Medium: Prepare the desired dissolution medium and deaerate it to prevent bubble formation on the dosage form.
-
Apparatus Setup:
-
Set the water bath to 37 ± 0.5 °C.
-
Place 900 mL of the dissolution medium into each vessel and allow it to equilibrate to the set temperature.
-
Set the paddle rotation speed (typically 50 or 75 rpm).
-
-
Sample Introduction:
-
Carefully drop the dosage form or a known amount of the pure compound into the bottom of the vessel.
-
Immediately start the paddle rotation.
-
-
Sampling:
-
At predetermined time points (e.g., 5, 10, 15, 30, 45, 60 minutes), withdraw a sample from a zone midway between the surface of the dissolution medium and the top of the rotating paddle, not less than 1 cm from the vessel wall.
-
Immediately filter the sample to prevent undissolved particles from affecting the analysis.
-
If necessary, replace the withdrawn volume with fresh, pre-warmed dissolution medium.
-
-
Sample Analysis:
-
Analyze the concentration of the dissolved drug in each sample using a validated analytical method (HPLC or UV-Vis).
-
-
Data Analysis:
-
Calculate the cumulative percentage of drug dissolved at each time point.
-
Plot the percentage of drug dissolved against time to generate a dissolution profile.
-
Detailed Methodology for In Vivo Pharmacokinetic Study in Rats (Oral Gavage)
This protocol outlines a general procedure for evaluating the oral bioavailability of a test compound in rats. All animal procedures should be performed in accordance with institutional and national guidelines for animal welfare.
1. Animals and Housing:
-
Male Wistar or Sprague-Dawley rats (typically 200-250 g).
-
House the animals in a controlled environment with a 12-hour light/dark cycle.
-
Provide standard chow and water ad libitum.
-
Acclimatize the animals for at least one week before the experiment.
2. Formulation Preparation:
-
Prepare a homogenous suspension or solution of the test compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose, or a formulation designed to improve solubility).
3. Dosing:
-
Fast the rats overnight (12-18 hours) before dosing, with free access to water.
-
Weigh each rat to determine the correct dose volume.
-
Administer the formulation orally using a gavage needle at the desired dose (e.g., 10 mg/kg).
-
Record the exact time of administration for each animal.
4. Blood Sampling:
-
Collect blood samples (approximately 200 µL) at predetermined time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours).
-
Blood can be collected from the tail vein, saphenous vein, or via cannulation of the jugular vein.
-
Collect blood into tubes containing an anticoagulant (e.g., EDTA or heparin).
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80 °C until analysis.
5. Sample Analysis:
-
Develop and validate a sensitive and specific bioanalytical method (e.g., LC-MS/MS) to quantify the concentration of the test compound in the plasma samples.
6. Pharmacokinetic Analysis:
-
Use non-compartmental analysis software to calculate key pharmacokinetic parameters from the plasma concentration-time data, including:
-
Cmax (maximum plasma concentration)
-
Tmax (time to reach Cmax)
-
AUC (area under the plasma concentration-time curve)
-
t₁/₂ (half-life)
-
CL/F (apparent total clearance)
-
Vd/F (apparent volume of distribution)
-
-
To determine absolute bioavailability, a separate group of rats should be administered the drug intravenously. The absolute bioavailability (F) is calculated as: F (%) = (AUCoral / AUCiv) * (Doseiv / Doseoral) * 100.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Experimental workflow for addressing poor bioavailability.
Caption: Simplified PI3K/Akt/mTOR signaling pathway and the inhibitory action of thieno[2,3-d]pyrimidine derivatives.
Caption: Simplified VEGFR-2 signaling pathway in cancer and the inhibitory action of thieno[2,3-d]pyrimidine derivatives.
References
- 1. Investigation into Improving the Aqueous Solubility of the Thieno[2,3-b]pyridine Anti-Proliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3-amino-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one (185202-51-1) for sale [vulcanchem.com]
- 3. researchgate.net [researchgate.net]
- 4. fda.gov [fda.gov]
- 5. dissolutiontech.com [dissolutiontech.com]
- 6. fda.gov [fda.gov]
- 7. 2-Alkyl-Substituted-4-Amino-Thieno[2,3-d]Pyrimidines: Anti-Proliferative Properties to In Vitro Breast Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, Characterization and Biological Studies of Some Novel Thieno[2,3-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
The Thieno[2,3-d]pyrimidine Scaffold: A Promising Kinase Inhibitor Motif in Drug Discovery
A Comparative Analysis of 2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one Derivatives and Established Kinase Inhibitors
The quest for novel and effective kinase inhibitors is a cornerstone of modern drug discovery, particularly in the field of oncology. Kinases, a large family of enzymes that regulate cellular signaling pathways, are frequently dysregulated in cancer and other diseases. The thieno[2,uridine]-based heterocyclic compounds have emerged as a privileged scaffold in medicinal chemistry due to their structural similarity to purines, enabling them to interact with the ATP-binding sites of various kinases. This guide provides a comparative overview of derivatives of the this compound scaffold against well-established kinase inhibitors, supported by available experimental data.
While direct and comprehensive kinase inhibition data for the parent compound, this compound, is not extensively available in the public domain, numerous studies have demonstrated the potent and selective inhibitory activities of its derivatives against several key oncogenic kinases. This comparison will, therefore, focus on the potential of this scaffold by highlighting the performance of its most active reported derivatives against clinically relevant kinase inhibitors.
Quantitative Comparison of Kinase Inhibitory Activity
The following tables summarize the half-maximal inhibitory concentrations (IC50) of representative derivatives of the this compound scaffold and established kinase inhibitors against four key kinases implicated in cancer progression: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), FMS-like Tyrosine Kinase 3 (FLT3), Epidermal Growth Factor Receptor (EGFR), and Rho-associated coiled-coil containing protein kinase (ROCK).
Table 1: Comparison of VEGFR-2 Inhibitors
| Compound/Derivative | Target Kinase | IC50 (nM) | Reference |
| Thieno[2,3-d]pyrimidine Derivative (Compound 17f) | VEGFR-2 | 230 | [1] |
| Sorafenib | VEGFR-2 | 90 | [2][3] |
| Sunitinib | VEGFR-2 | 80 | [4] |
Table 2: Comparison of FLT3 Inhibitors
| Compound/Derivative | Target Kinase | IC50 (nM) | Reference |
| Thieno[2,3-d]pyrimidine Derivative (General) | FLT3 | Potent Inhibition Reported | |
| Sorafenib | FLT3 | 58 | [2] |
| Sunitinib | FLT3 (Wild-Type) | 250 | [5][6] |
| Sunitinib | FLT3 (ITD) | 50 | [5][6] |
Table 3: Comparison of EGFR Inhibitors
| Compound/Derivative | Target Kinase | IC50 (nM) | Reference |
| Thieno[2,3-d]pyrimidine Derivative (General) | EGFR | Potent Inhibition Reported | |
| Erlotinib | EGFR | 2 | [7][8] |
Table 4: Comparison of ROCK Inhibitors
| Compound/Derivative | Target Kinase | IC50 (nM) | Reference |
| Thieno[2,3-d]pyrimidine Derivative (Compound 8k) | ROCK1 | 4 | [9] |
| Thieno[2,3-d]pyrimidine Derivative (Compound 8k) | ROCK2 | 1 | [9] |
| Fasudil | ROCK1 (Ki) | 330 | [10] |
| Fasudil | ROCK2 | 158 | [10] |
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and the experimental procedures used to evaluate these inhibitors, the following diagrams are provided.
VEGFR-2 Signaling Pathway Inhibition
The diagram above illustrates the binding of Vascular Endothelial Growth Factor (VEGF) to its receptor, VEGFR-2, which triggers downstream signaling pathways leading to angiogenesis. Thieno[2,3-d]pyrimidine derivatives and established inhibitors like Sorafenib block this pathway by inhibiting VEGFR-2.
General Kinase Assay Workflow
This workflow outlines the typical steps involved in an in vitro kinase assay to determine the IC50 value of an inhibitor.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are representative protocols for in vitro kinase assays.
VEGFR-2 Kinase Assay Protocol (Luminescence-based)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against VEGFR-2 kinase.
Materials:
-
Recombinant human VEGFR-2 kinase
-
Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ATP solution
-
VEGFR-2 substrate (e.g., poly(Glu,Tyr) 4:1)
-
Test compound (dissolved in DMSO)
-
Luminescence-based kinase assay kit (e.g., ADP-Glo™)
-
White, opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in kinase buffer. The final DMSO concentration in the assay should be kept constant (typically ≤1%).
-
Reaction Setup:
-
Add kinase buffer to the wells of the microplate.
-
Add the test compound dilutions to the respective wells. Include a "no inhibitor" control (vehicle only) and a "no enzyme" control (background).
-
Add the VEGFR-2 enzyme to all wells except the "no enzyme" control.
-
Pre-incubate the plate at room temperature for a specified time (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.
-
-
Kinase Reaction:
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP to all wells.
-
Incubate the plate at a constant temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
-
Signal Detection:
-
Stop the kinase reaction and measure the amount of ADP produced using a luminescence-based detection reagent according to the manufacturer's protocol. This typically involves a two-step process of stopping the reaction and depleting unused ATP, followed by the conversion of ADP to ATP and a luciferase-driven light-producing reaction.
-
-
Data Analysis:
-
Measure the luminescence signal using a luminometer.
-
Subtract the background signal ("no enzyme" control) from all other readings.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the "no inhibitor" control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cell-Based Proliferation Assay (e.g., for EGFR inhibitors)
Objective: To determine the effect of a test compound on the proliferation of cancer cells overexpressing a target kinase (e.g., EGFR).
Materials:
-
Cancer cell line with known EGFR expression (e.g., A431)
-
Complete cell culture medium
-
Test compound (dissolved in DMSO)
-
Cell proliferation assay reagent (e.g., MTT, WST-1, or CellTiter-Glo®)
-
96-well clear or opaque-walled tissue culture plates
-
Microplate reader (absorbance or luminescence)
Procedure:
-
Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the test compound dilutions. Include a vehicle control (DMSO).
-
-
Incubation: Incubate the plate for a specified period (e.g., 48-72 hours) in a humidified incubator at 37°C with 5% CO2.
-
Cell Viability Measurement:
-
Add the cell proliferation reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for color development or signal generation.
-
-
Data Analysis:
-
Measure the absorbance or luminescence using a microplate reader.
-
Calculate the percentage of cell viability for each compound concentration relative to the vehicle-treated control.
-
Plot the percent viability against the logarithm of the compound concentration and determine the IC50 value.
-
Conclusion
Derivatives of the this compound scaffold have demonstrated significant potential as potent inhibitors of various oncogenic kinases, including VEGFR-2, FLT3, EGFR, and ROCK. As exemplified by the data presented, specific derivatives exhibit inhibitory activities that are comparable to, and in some cases exceed, those of established kinase inhibitors. The versatility of the thienopyrimidine core allows for extensive chemical modifications, providing a rich platform for the development of next-generation kinase inhibitors with improved potency, selectivity, and pharmacokinetic properties. Further investigation into the structure-activity relationships and in vivo efficacy of these compounds is warranted to fully realize their therapeutic potential.
References
- 1. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. oncology-central.com [oncology-central.com]
- 3. Discovery of Potent VEGFR-2 Inhibitors based on Furopyrimidine and Thienopyrimidne Scaffolds as Cancer Targeting Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Discovery of thieno[2,3-d]pyrimidin-4(3H)-one derivatives as a new class of ROCK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
A Comparative Analysis of Thieno[2,3-d]pyrimidines and Quinazolines as Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of two prominent heterocyclic scaffolds, thieno[2,3-d]pyrimidines and quinazolines, which have been extensively investigated for their potential as anticancer agents. Both classes of compounds have demonstrated significant efficacy against a range of cancer cell lines, often by targeting key signaling pathways involved in cell proliferation and survival. This document aims to present a side-by-side comparison of their anticancer activity, supported by quantitative data, detailed experimental protocols for key assays, and visualizations of their mechanisms of action.
Core Chemical Structures
The fundamental chemical structures of the thieno[2,3-d]pyrimidine and quinazoline rings are presented below. The diverse anticancer activities of these compounds are achieved through various substitutions at the R positions.
Caption: General chemical structures of Thieno[2,3-d]pyrimidine and Quinazoline.
Data Presentation: Comparative Anticancer Activity
The following tables summarize the in vitro cytotoxic activity (IC50 values in µM) of representative thieno[2,3-d]pyrimidine and quinazoline derivatives against various human cancer cell lines. It is important to note that these data are compiled from different studies and direct comparison should be made with caution due to potential variations in experimental conditions.
Table 1: Anticancer Activity of Thieno[2,3-d]pyrimidine Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 13k | MCF-7 (Breast) | 7.592 ± 0.32 | [1] |
| HepG2 (Liver) | 9.814 ± 0.41 | [1] | |
| HCT-116 (Colon) | 11.241 ± 0.48 | [1] | |
| Compound 13g | A431 (Skin) | 16.006 ± 0.58 | [1] |
| Compound 5b | MCF-7 (Breast) | 22.66 | |
| A549 (Lung) | 17.79 | ||
| Compound 8 | MCF-7 (Breast) | 4.132 ± 0.5 | [2] |
| HepG-2 (Liver) | 3.3 ± 0.90 | [2] | |
| Compound 17f | HCT-116 (Colon) | 2.80 ± 0.16 | |
| HepG2 (Liver) | 4.10 ± 0.45 |
Table 2: Anticancer Activity of Quinazoline Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Gefitinib | A549 (Lung) | 17.9 | [3] |
| HCT116 (Colon) | 21.55 | [3] | |
| MCF-7 (Breast) | 20.68 | [3] | |
| Erlotinib | HepG2 (Liver) | 4.99 ± 0.09 | [1] |
| HCT-116 (Colon) | 8.117 ± 0.15 | [1] | |
| MCF-7 (Breast) | 13.914 ± 0.36 | [1] | |
| Compound 3o | A549 (Lung) | 4.26 | [3][4] |
| HCT116 (Colon) | 3.92 | [3][4] | |
| MCF-7 (Breast) | 0.14 | [3][4] | |
| Compound 2a | SW480 (Colon) | >100 | |
| A549 (Lung) | 5.06 (nM) | [5] | |
| A431 (Skin) | 1.25 | ||
| Compound 23 | PC-3 (Prostate) | 0.19 | [6] |
| A549 (Lung) | 0.016 | [6] | |
| MCF-7 (Breast) | 0.021 | [6] |
Mechanism of Action: Targeting the EGFR Signaling Pathway
A significant number of both thieno[2,3-d]pyrimidine and quinazoline derivatives exert their anticancer effects by inhibiting receptor tyrosine kinases (RTKs), with the Epidermal Growth Factor Receptor (EGFR) being a primary target.[7][8] Overactivation of the EGFR signaling pathway is a hallmark of many cancers, leading to uncontrolled cell proliferation, survival, and metastasis.
The diagram below illustrates the EGFR signaling cascade and the point of intervention for these kinase inhibitors.
Caption: Inhibition of the EGFR signaling pathway by thieno[2,3-d]pyrimidines and quinazolines.
Experimental Protocols
Detailed methodologies for the key experiments cited in the evaluation of these anticancer agents are provided below.
MTT Assay for Cell Viability
This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Plating: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing serial dilutions of the test compounds (thieno[2,3-d]pyrimidines or quinazolines) and a vehicle control (e.g., DMSO).
-
Incubation: The plates are incubated for 48-72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is then gently shaken for 15 minutes.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.
EGFR Tyrosine Kinase Inhibition Assay
This assay determines the ability of the compounds to inhibit the phosphorylation activity of the EGFR enzyme.
-
Assay Setup: The assay is performed in a 96-well plate. Each well contains the recombinant human EGFR enzyme, a specific substrate (e.g., a poly(Glu, Tyr) peptide), and the test compound at various concentrations.
-
Reaction Initiation: The kinase reaction is initiated by adding a solution containing ATP and MgCl2.
-
Incubation: The plate is incubated at room temperature for a specified time (e.g., 30-60 minutes) to allow for the phosphorylation reaction to occur.
-
Detection: The amount of phosphorylated substrate is quantified. This can be done using various methods, such as ELISA-based assays with a specific antibody that recognizes the phosphorylated substrate, or by using luminescence-based assays that measure the amount of ATP consumed (e.g., ADP-Glo™ Kinase Assay).
-
Data Analysis: The percentage of kinase inhibition is calculated relative to a control reaction without the inhibitor. The IC50 value, the concentration of the compound that inhibits 50% of the enzyme's activity, is determined.
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) after treatment with the test compounds.
-
Cell Treatment: Cells are seeded in 6-well plates and treated with the test compounds at their respective IC50 concentrations for a specified period (e.g., 24 or 48 hours).
-
Cell Harvesting: Both floating and adherent cells are collected, washed with PBS, and fixed in ice-cold 70% ethanol overnight at -20°C.
-
Staining: The fixed cells are washed with PBS and then incubated with a staining solution containing propidium iodide (PI) and RNase A in the dark for 30 minutes at room temperature. PI intercalates with DNA, and RNase A is used to prevent the staining of RNA.
-
Flow Cytometry: The DNA content of the stained cells is analyzed using a flow cytometer. The fluorescence intensity of the PI is proportional to the amount of DNA in each cell.
-
Data Analysis: The data is analyzed using appropriate software to generate a histogram of cell count versus DNA content. This allows for the quantification of the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in a particular phase suggests that the compound induces cell cycle arrest at that stage.
Experimental Workflow Visualization
The following diagram outlines a general workflow for the preclinical evaluation of novel anticancer compounds like thieno[2,3-d]pyrimidines and quinazolines.
Caption: A generalized workflow for the preclinical evaluation of anticancer compounds.
Conclusion
Both thieno[2,3-d]pyrimidines and quinazolines represent highly promising scaffolds for the development of novel anticancer agents. The extensive research into these compound classes has led to the identification of numerous potent derivatives, with some quinazoline-based drugs, such as gefitinib and erlotinib, already in clinical use.[9]
The data presented in this guide indicates that both scaffolds can be modified to achieve high potency against a variety of cancer cell lines, often in the micromolar to nanomolar range. Their primary mechanism of action frequently involves the inhibition of key tyrosine kinases like EGFR, leading to the disruption of critical signaling pathways that drive cancer progression.
While this guide provides a comparative snapshot, it is important to acknowledge that the direct comparison of IC50 values across different studies can be influenced by variations in experimental protocols and conditions. Nevertheless, the compiled data and detailed methodologies offer a valuable resource for researchers in the field of anticancer drug discovery and development. Future research may focus on head-to-head comparative studies under standardized conditions to provide a more definitive assessment of the relative merits of these two important heterocyclic systems.
References
- 1. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms [ouci.dntb.gov.ua]
- 2. benchchem.com [benchchem.com]
- 3. Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. alliedacademies.org [alliedacademies.org]
- 6. Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Designing Potent Anti-Cancer Agents: Synthesis and Molecular Docking Studies of Thieno[2,3-d][1,2,4]triazolo[1,5-a]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative In Vivo Analysis of the Anti-Inflammatory Efficacy of Thieno[2,3-d]pyrimidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo anti-inflammatory performance of a promising class of compounds, 2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one derivatives, against established non-steroidal anti-inflammatory drugs (NSAIDs). The data presented is collated from preclinical studies to offer a quantitative evaluation of their potential as next-generation anti-inflammatory agents. This document details their performance in the well-established carrageenan-induced paw edema model, provides a comprehensive experimental protocol, and visualizes the key signaling pathways and experimental workflows.
Quantitative Comparison of Anti-inflammatory Activity
The in vivo anti-inflammatory effects of several thieno[2,3-d]pyrimidine derivatives have been evaluated and compared with standard NSAIDs like diclofenac sodium and celecoxib. The carrageenan-induced paw edema model in rats is a widely accepted method for assessing acute inflammation. The data summarized below highlights the median effective dose (ED50) required to reduce paw edema, providing a direct measure of potency.
| Compound | Animal Model | Route of Administration | ED50 (mmol/kg) | Potency Compared to Diclofenac Sodium | Potency Compared to Celecoxib | Reference |
| Thieno[2,3-d]pyrimidine Derivative 6a (a pyrazole hybrid) | Rat | Oral | 0.033 | More Potent | More Potent | [1] |
| Thieno[2,3-d]pyrimidine Derivative 9 (a pyrazole hybrid) | Rat | Oral | Not Specified | More Potent | More Potent | [1] |
| Thieno[2,3-d]pyrimidine Derivative 6c (a pyrazole hybrid) | Rat | Oral | Not Specified | More Potent | More Potent | [1] |
| Thieno[2,3-d]pyrimidine Derivative 3 (a thiophene pyrazole hybrid) | Rat | Oral | Not Specified | More Potent | - | [1] |
| Thieno[2,3-d]pyrimidine Derivative 10 (a thienopyrimidine pyrazole hybrid) | Rat | Oral | Not Specified | More Potent | - | [1] |
| Thieno[2,3-d]pyrimidine Derivative 11 (a thienopyrimidine pyrazole hybrid) | Rat | Oral | Not Specified | More Potent | - | [1] |
| Diclofenac Sodium (Reference Drug) | Rat | Oral | > 0.033 | - | - | [1] |
| Celecoxib (Reference Drug) | Rat | Oral | > 0.033 | - | - | [1] |
Experimental Protocols
A detailed methodology for the in vivo validation of anti-inflammatory effects is crucial for the reproducibility and accurate interpretation of results. The carrageenan-induced paw edema model is a standard preclinical assay.
Carrageenan-Induced Paw Edema in Rats
Objective: To assess the acute anti-inflammatory activity of a test compound.
Principle: Subplantar injection of carrageenan into the rat's hind paw induces a localized, acute, and reproducible inflammatory response characterized by edema (swelling). The ability of a pre-administered compound to reduce this swelling is a measure of its anti-inflammatory potency.
Materials:
-
Male Wistar rats (180-200g)
-
1% (w/v) Carrageenan solution in sterile saline
-
Test compound (e.g., this compound derivative)
-
Reference drug (e.g., Diclofenac sodium)
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Plethysmometer or digital calipers
Procedure:
-
Animal Acclimatization: Animals are acclimatized to the laboratory conditions for at least one week before the experiment, with free access to food and water.
-
Grouping: Rats are randomly divided into several groups (n=6 per group):
-
Control group (receives vehicle only)
-
Reference group (receives standard drug, e.g., Diclofenac sodium)
-
Test groups (receive different doses of the test compound)
-
-
Compound Administration: The test compounds, reference drug, or vehicle are administered orally (p.o.) or intraperitoneally (i.p.) to the respective groups, typically 60 minutes before the induction of inflammation.
-
Induction of Edema: 0.1 mL of 1% carrageenan solution is injected into the subplantar tissue of the right hind paw of each rat.
-
Measurement of Paw Volume: The volume of the carrageenan-injected paw is measured at 0 hours (immediately before carrageenan injection) and then at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) post-injection using a plethysmometer.
-
Data Analysis: The percentage inhibition of edema is calculated for each group at each time point using the following formula:
% Inhibition = [(Vc - Vt) / Vc] x 100
Where:
-
Vc = Mean increase in paw volume in the control group
-
Vt = Mean increase in paw volume in the treated group
-
Visualizing the Molecular Mechanism and Experimental Design
To better understand the underlying mechanisms and the experimental process, the following diagrams are provided.
Concluding Remarks
The in vivo data strongly suggest that derivatives of this compound possess significant anti-inflammatory properties, with several compounds demonstrating superior potency to the widely used NSAID, diclofenac sodium, in the carrageenan-induced paw edema model.[1] The primary mechanism of action is proposed to be the inhibition of the COX-2 enzyme, a key player in the inflammatory cascade. Further investigation into the safety profile and pharmacokinetic properties of these thienopyrimidine derivatives is warranted to fully assess their therapeutic potential as novel anti-inflammatory agents.
References
A Comparative Analysis: 2-Thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one Derivatives versus Diclofenac in Inflammation and Pain Management
In the landscape of anti-inflammatory and analgesic agents, the non-steroidal anti-inflammatory drug (NSAID) diclofenac has long been a cornerstone of treatment. However, its therapeutic benefits are often shadowed by gastrointestinal side effects. This has spurred the exploration of novel compounds with improved safety profiles. Among these, derivatives of 2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one have emerged as a promising class of molecules, demonstrating comparable or even superior efficacy to diclofenac in preclinical studies, coupled with a potentially reduced risk of ulcerogenesis. This guide provides a detailed comparison of the biological activities of these thienopyrimidine derivatives and diclofenac, supported by experimental data and methodologies.
Mechanism of Action: A Tale of Two Inhibitors
Diclofenac exerts its well-established anti-inflammatory, analgesic, and antipyretic effects primarily through the non-selective inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1] The inhibition of COX-2 is responsible for the desired anti-inflammatory and analgesic effects, while the concurrent inhibition of COX-1, which is involved in maintaining the integrity of the gastric mucosa, is largely responsible for the gastrointestinal adverse effects associated with NSAIDs.
Derivatives of this compound have also been shown to exhibit their anti-inflammatory effects through the inhibition of the COX pathway. Notably, several studies suggest that these compounds may act as selective COX-2 inhibitors. This selectivity for COX-2 over COX-1 is a key factor that could contribute to a more favorable gastrointestinal safety profile compared to non-selective NSAIDs like diclofenac.[2]
In Vitro COX Inhibition: A Quantitative Comparison
The inhibitory activity of a compound against an enzyme is quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value indicates a more potent inhibitor. The selectivity of a compound for COX-2 over COX-1 is often expressed as a selectivity index (SI), calculated as the ratio of IC50 (COX-1) / IC50 (COX-2). A higher SI value signifies greater selectivity for COX-2.
While a direct comparison of the parent compound this compound is limited, numerous studies have evaluated its derivatives. The following table summarizes the IC50 values for COX-1 and COX-2 inhibition for selected thienopyrimidine derivatives and diclofenac from a representative study.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) (COX-1/COX-2) |
| Diclofenac | 8.72 ± 0.28 | - | - |
| Thienopyrimidine 4b | 26.04 ± 0.36 | 34.4 ± 0.10 | 0.76 |
| Thienopyrimidine 4d | 28.39 ± 0.03 | 23.8 ± 0.20 | 1.19 |
Data from a study by Atatreh et al.[1]
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema
The carrageenan-induced paw edema model in rats is a widely used and well-established acute inflammatory model for evaluating the efficacy of anti-inflammatory drugs. In this assay, the injection of carrageenan into the rat's paw induces a localized inflammatory response characterized by swelling (edema). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory activity.
Several studies have demonstrated that derivatives of this compound exhibit significant anti-inflammatory activity in this model, with some compounds showing efficacy comparable to or even exceeding that of diclofenac.
| Compound | Dose (mg/kg) | Time after Carrageenan | % Inhibition of Edema |
| Diclofenac Sodium | 10 | 3 hours | 42% |
| Thienopyrimidine 4c | 100 | 3 hours | 42% |
| Thienopyrimidine 4f | 100 | 4 hours | 71% of diclofenac activity |
| Thienopyrimidine 4a | 100 | 4 hours | 69% of diclofenac activity |
| Thienopyrimidine 4i | 100 | 4 hours | 63% of diclofenac activity |
| Thienopyrimidine 4e | 100 | 4 hours | 61% of diclofenac activity |
Data from a study by El-Malah and Kassab.[3]
Prostaglandin E2 (PGE2) Inhibition
Prostaglandin E2 (PGE2) is a key mediator of inflammation and pain, and its synthesis is catalyzed by COX enzymes. The reduction of PGE2 levels is a direct indicator of the anti-inflammatory effect of a compound. Studies have shown that thienopyrimidine derivatives can effectively reduce PGE2 levels in the blood serum of rats with carrageenan-induced paw edema, further supporting their anti-inflammatory mechanism.
| Compound | PGE2 Concentration in Blood Serum (pg/mL) |
| Diclofenac Sodium | 12 |
| Thienopyrimidine 4c | 19 |
Data from a study by El-Malah and Kassab.[3]
Analgesic Activity: Relief from Pain
The analgesic efficacy of these compounds has also been evaluated in various animal models. The results indicate that certain derivatives of this compound possess significant analgesic properties, in some cases comparable to standard drugs.
Ulcerogenic Potential: A Safer Alternative?
One of the most significant drawbacks of long-term diclofenac use is its potential to cause gastric ulcers. This has been a major driver in the search for safer anti-inflammatory agents. Encouragingly, several studies have reported that derivatives of this compound exhibit a significantly lower ulcerogenic potential compared to diclofenac and other NSAIDs.[2] For instance, the ulcerogenicity indices for some of the most active thienopyrimidine compounds were found to be less than that of the reference drug.[2]
Experimental Protocols
Carrageenan-Induced Paw Edema in Rats
Objective: To evaluate the in vivo anti-inflammatory activity of test compounds.
Procedure:
-
Male Wistar rats (150-200 g) are fasted overnight with free access to water.
-
The initial volume of the right hind paw of each rat is measured using a plethysmometer.
-
The test compounds, a reference drug (e.g., diclofenac sodium), and a control vehicle are administered orally or intraperitoneally.
-
After a specified time (e.g., 30-60 minutes), 0.1 mL of a 1% carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw.
-
The paw volume is measured at various time intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.
-
The percentage of inhibition of edema is calculated for each group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.[4][5]
Prostaglandin E2 (PGE2) Enzyme Immunoassay
Objective: To quantify the levels of PGE2 in biological samples (e.g., blood serum) as an indicator of COX inhibition.
Procedure:
-
Blood samples are collected from the animals at the end of the anti-inflammatory experiment.
-
Serum is separated by centrifugation.
-
The concentration of PGE2 in the serum is determined using a commercially available PGE2 ELISA kit according to the manufacturer's instructions.
-
The assay typically involves a competitive binding principle where PGE2 in the sample competes with a fixed amount of enzyme-labeled PGE2 for a limited number of binding sites on a PGE2-specific antibody coated on a microplate.
-
The amount of bound enzyme-labeled PGE2 is inversely proportional to the concentration of PGE2 in the sample.
-
A standard curve is generated using known concentrations of PGE2, and the concentration in the samples is determined by interpolation from this curve.[1][6]
Ulcerogenic Activity Evaluation
Objective: To assess the potential of test compounds to induce gastric ulcers.
Procedure:
-
Rats are fasted for a period (e.g., 24 hours) with free access to water.
-
The test compounds and a reference ulcerogenic drug (e.g., indomethacin) are administered orally at therapeutic doses for a specified number of days.
-
On the final day, the animals are sacrificed, and their stomachs are removed.
-
The stomachs are opened along the greater curvature and examined for the presence of ulcers or any other gastric mucosal damage.
-
The severity of the ulcers is scored based on their number and size.
-
An ulcer index is calculated for each group to provide a quantitative measure of the ulcerogenic activity.[7][8]
Signaling Pathways in Inflammation
The anti-inflammatory effects of both diclofenac and the thienopyrimidine derivatives are primarily mediated through the inhibition of the COX-2 pathway, which leads to a reduction in the production of pro-inflammatory prostaglandins. Furthermore, the expression of COX-2 itself is regulated by various signaling pathways, most notably the NF-κB pathway.
COX-2 Signaling Pathway
Caption: The COX-2 signaling pathway in inflammation.
NF-κB Signaling Pathway
Caption: The NF-κB signaling pathway leading to pro-inflammatory gene expression.
Conclusion
Derivatives of this compound represent a promising class of anti-inflammatory and analgesic agents. Preclinical evidence strongly suggests that these compounds can exhibit efficacy comparable to the widely used NSAID, diclofenac, while potentially offering a superior gastrointestinal safety profile due to their tendency towards selective COX-2 inhibition. Further clinical investigation is warranted to fully elucidate their therapeutic potential and establish their role in the management of inflammatory and pain conditions. The continued exploration of such novel chemical scaffolds is crucial in the development of safer and more effective treatments for a wide range of inflammatory disorders.
References
- 1. file.elabscience.com [file.elabscience.com]
- 2. The Role of COX-2 and PGE2 in the Regulation of Immunomodulation and Other Functions of Mesenchymal Stromal Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Role Of COX-2 In Knee Osteoarthritis: A Comprehensive Analysis of Cytokines, Inflammation and Signaling Pathways | Biores Scientia [bioresscientia.com]
- 4. inotiv.com [inotiv.com]
- 5. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 6. assaygenie.com [assaygenie.com]
- 7. Evaluation of the Antiulcer Activity of Methanolic Extract and Solvent Fractions of the Leaves of Calpurnia aurea (Ait.) Benth. (Fabaceae) in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of anti-gastric ulcer activity of aqueous and 80% methanol leaf extracts of Urtica simensis in rats - PMC [pmc.ncbi.nlm.nih.gov]
Thieno[2,3-d]pyrimidine Analogs: A Head-to-Head Cytotoxicity Comparison on Cancer Cell Lines
A detailed analysis of the cytotoxic effects of various thieno[2,3-d]pyrimidine analogs reveals a promising class of compounds with potent anti-cancer activity across a range of human cancer cell lines. This guide synthesizes publicly available data to provide a comparative overview of their performance in cytotoxicity assays, offering valuable insights for researchers and drug development professionals.
The thieno[2,3-d]pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, with numerous derivatives demonstrating significant efficacy in inhibiting cancer cell proliferation. These compounds exert their effects through various mechanisms, including the inhibition of key signaling pathways involved in tumor growth and angiogenesis, such as those mediated by Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR). This guide presents a head-to-head comparison of the cytotoxic activity of several thieno[2,3-d]pyrimidine analogs, supported by experimental data from peer-reviewed studies.
Comparative Cytotoxicity Data (IC50 Values)
The following table summarizes the half-maximal inhibitory concentration (IC50) values of various thieno[2,3-d]pyrimidine analogs against several human cancer cell lines. The IC50 value represents the concentration of a compound that is required for 50% inhibition of cell growth. Lower IC50 values indicate higher potency.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| 17f | HCT-116 (Colon) | 2.80 ± 0.16 | Sorafenib | - |
| 17f | HepG2 (Liver) | 4.10 ± 0.45 | Sorafenib | - |
| 17c-i, 20b | HCT-116, HepG2 | Excellent Activity | Sorafenib | - |
| 17i, 17g | MCF-7 (Breast) | Active | Sorafenib | - |
| Farm 519 | Jurkat (Leukemia) | 54.5 | Doxorubicin | <10 |
| Farm 512 | Jurkat (Leukemia) | 33.6 | Doxorubicin | <10 |
| Farm 519 | J774.2 (Macrophage) | 65.5 | Doxorubicin | <10 |
| Farm 512 | J774.2 (Macrophage) | 7.1 | Doxorubicin | <10 |
| Farm 519 | HT-29 (Colon) | 100 | Doxorubicin | <10 |
| Farm 512 | HT-29 (Colon) | 81.5 | Doxorubicin | <10 |
| 2a | A549 (Lung) | 13.40 | Doxorubicin | >13.40 |
| 4d | PC3 (Prostate) | 14.13 | Doxorubicin | >14.13 |
| 13g, 13h, 13k | HepG2, HCT-116, MCF-7, A431 | 7.592 - 16.006 | Erlotinib | 4.99 - 13.914 |
| 3n | A549 (Lung) | 4.87 | - | - |
| 8d | HUH-7 (Liver) | 5.8 (µg/mL) | - | - |
| 8d | MCF-7 (Breast) | 8.3 (µg/mL) | - | - |
| 8d | BHK (Kidney) | 17 (µg/mL) | - | - |
| 8d | WISH (Normal) | 723 (µg/mL) | - | - |
Note: The data presented is a compilation from multiple sources. Direct comparison between studies should be made with caution due to potential variations in experimental conditions.
Experimental Protocols
The cytotoxicity of thieno[2,3-d]pyrimidine analogs is predominantly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1][2][3][4] This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Below is a generalized protocol based on standard methodologies.
MTT Assay Protocol
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 1 x 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.[1]
-
Compound Treatment: The thieno[2,3-d]pyrimidine analogs are dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. The cells are then incubated with the compounds for a period of 48 to 72 hours.[1][5]
-
MTT Addition: After the incubation period, the culture medium is removed, and 28 µL of a 2 mg/mL MTT solution is added to each well.[1] The plates are then incubated for 1.5 to 4 hours at 37°C.[1][2]
-
Formazan Solubilization: The MTT solution is removed, and the resulting formazan crystals are dissolved by adding 130 µL of a solubilizing agent, such as DMSO.[1] The plate is then incubated for an additional 15 minutes with shaking.[1]
-
Absorbance Measurement: The absorbance is measured on a microplate reader at a wavelength of 492 nm or 570-590 nm.[1]
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 values are determined from the dose-response curves.
Mechanism of Action: Targeting Key Signaling Pathways
Many thieno[2,3-d]pyrimidine analogs exhibit their cytotoxic effects by inhibiting protein kinases that are crucial for cancer cell survival and proliferation. One of the key targets is VEGFR-2, a receptor tyrosine kinase that plays a central role in angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.[6]
VEGFR-2 Signaling Pathway
The binding of Vascular Endothelial Growth Factor (VEGF) to VEGFR-2 triggers a cascade of downstream signaling events that promote cell proliferation, survival, migration, and permeability.[7][8] Thieno[2,3-d]pyrimidine analogs can interfere with this pathway by inhibiting the kinase activity of VEGFR-2.
References
- 1. MTT (Assay protocol [protocols.io]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 4. atcc.org [atcc.org]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
Unveiling the Kinase Selectivity of 2-Thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals: A comprehensive analysis of the kinase selectivity profile for the thieno[2,3-d]pyrimidine scaffold, offering a comparative look against established inhibitors and detailing experimental methodologies.
The thieno[2,3-d]pyrimidine core has emerged as a privileged scaffold in medicinal chemistry, with derivatives demonstrating potent inhibitory activity against a range of protein kinases implicated in cancer and other diseases. This guide provides a comparative overview of the selectivity profile of 2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one and its analogs against a panel of key kinases. The data presented herein is compiled from various studies to offer a broad perspective on the potential and specificity of this compound class.
Comparative Kinase Inhibition Profile
The following table summarizes the in vitro inhibitory activity (IC50) of various thieno[2,3-d]pyrimidine derivatives against several kinases. For comparative purposes, data for well-established kinase inhibitors targeting similar pathways are also included.
| Kinase Target | Thieno[2,3-d]pyrimidine Derivative | IC50 (µM) | Alternative Inhibitor | IC50 (µM) |
| VEGFR-2 | Compound 17f[1] | 0.23[1] | Sorafenib[1] | 0.23[1] |
| FLT3 | Compound 5 | 32.435[2] | Quizartinib | 0.0011 |
| ROCK I | Compound 8k[3] | 0.004[3] | Fasudil | 0.33 |
| ROCK II | Compound 8k[3] | 0.001[3] | Fasudil | 0.19 |
| PI3Kα | Compound 6k | 0.00023 | GDC-0941 (Pictilisib) | 0.0033 |
| PI3Kβ | 2-Aryl-4-morpholino derivative (IIIa) | >10 (% inh @ 10µM = 62)[4] | GDC-0941 (Pictilisib) | 0.038 |
| PI3Kγ | 2-Aryl-4-morpholino derivative (VIb) | >10 (% inh @ 10µM = 84)[4] | GDC-0941 (Pictilisib) | 0.019 |
| PI3Kδ | Not Reported | - | GDC-0941 (Pictilisib) | 0.014 |
| EGFR | 4-N-substituted 6-aryl derivative (S)-7 | <0.001[5] | Erlotinib[5] | <0.001[5] |
| aPKCζ | Compound 7l | Potent (data not quantified)[6] | Not Applicable | - |
Experimental Protocols
The determination of the kinase inhibitory activity and selectivity profile of a compound is a critical step in drug discovery. Below is a generalized protocol for a kinase screening assay, representative of the methodologies used to generate the data in this guide.
In Vitro Kinase Assay (General Protocol)
This protocol outlines a common method for in vitro kinase profiling using a radiometric or luminescence-based assay format.
Materials:
-
Purified recombinant kinases
-
Specific peptide or protein substrates for each kinase
-
Test compound (e.g., this compound derivative) stock solution (e.g., 10 mM in DMSO)
-
Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
[γ-³³P]ATP or unlabeled ATP
-
ATP solution
-
96-well or 384-well plates
-
(For radiometric assay) Phosphocellulose filter plates and Scintillation counter
-
(For luminescence assay) ADP-Glo™ Kinase Assay reagents (Promega) and a luminometer
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound in DMSO. A common starting concentration is 100 µM, with 10-point, 3-fold serial dilutions.
-
Reaction Setup: In the wells of a microplate, add the kinase reaction buffer, the specific kinase, and its corresponding substrate.
-
Inhibitor Addition: Add the serially diluted test compound or DMSO (vehicle control) to the appropriate wells.
-
Initiation of Reaction: Initiate the kinase reaction by adding a solution of ATP (containing [γ-³³P]ATP for radiometric assays). The final ATP concentration should be at or near the Km for each specific kinase.
-
Incubation: Incubate the reaction plate at a controlled temperature (e.g., 30°C) for a predetermined period (e.g., 60 minutes).
-
Termination and Detection:
-
Radiometric Assay: Stop the reaction by adding a stop solution (e.g., phosphoric acid). Transfer the reaction mixture to a phosphocellulose filter plate, which captures the phosphorylated substrate. Wash the plate to remove unincorporated [γ-³³P]ATP. Add scintillation fluid and measure the incorporated radioactivity using a scintillation counter.
-
Luminescence Assay (ADP-Glo™): Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Then, add the Kinase Detection Reagent to convert the generated ADP to ATP, which drives a luciferase reaction. Measure the resulting luminescence with a luminometer.
-
-
Data Analysis: Calculate the percentage of kinase activity for each compound concentration relative to the DMSO control. Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Visualizing the Process and Pathway
To better understand the experimental approach and the biological context of kinase inhibition by thieno[2,3-d]pyrimidine derivatives, the following diagrams are provided.
Caption: Workflow for kinase selectivity profiling.
Caption: Inhibition of the VEGFR-2 signaling pathway.
References
- 1. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Discovery of thieno[2,3-d]pyrimidin-4(3H)-one derivatives as a new class of ROCK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and structure-activity relationships of thieno[2,3-d]pyrimidines as atypical protein kinase C inhibitors to control retinal vascular permeability and cytokine-induced edema - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Efficacy of 2-Thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one Derivatives and Doxorubicin in Cancer Therapy
For Immediate Release
This guide provides a detailed comparison of the anti-cancer efficacy of 2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one derivatives and the widely used chemotherapeutic agent, doxorubicin. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their mechanisms of action, cytotoxic activities, and the signaling pathways they modulate.
Introduction
The quest for more effective and less toxic cancer therapies is a cornerstone of oncological research. Doxorubicin, an anthracycline antibiotic, has been a mainstay in the treatment of a broad spectrum of cancers for decades.[1][2] Its primary mechanism of action involves DNA intercalation and inhibition of topoisomerase II, leading to DNA damage and subsequent cell death.[1][2] However, its clinical use is often limited by severe side effects, most notably cardiotoxicity.
This has spurred the investigation of novel heterocyclic compounds, such as derivatives of this compound. The thieno[2,3-d]pyrimidine scaffold is a promising pharmacophore that has been explored for its diverse biological activities, including potent anticancer effects.[3][4][5] These derivatives often exhibit their therapeutic effects by targeting specific cellular signaling pathways crucial for cancer cell proliferation and survival, such as those mediated by Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and Dihydrofolate Reductase (DHFR).[6][7]
This guide presents a comparative analysis of the efficacy of these two classes of compounds, supported by experimental data on their cytotoxic effects and a detailed examination of their underlying molecular mechanisms.
Comparative Efficacy: A Quantitative Overview
The cytotoxic potential of this compound derivatives and doxorubicin has been evaluated across various human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key metric for comparison.
Several studies have demonstrated that specific derivatives of the thieno[2,3-d]pyrimidine scaffold exhibit potent anticancer activity, with some even surpassing the efficacy of doxorubicin in certain cell lines. For instance, some novel thieno[2,3-d]pyrimidine derivatives have shown higher cytotoxic activity against prostate (PC-3) and colon (HCT-116) cancer cell lines compared to doxorubicin.[4] Similarly, certain sulfonamide-containing thienopyrimidine derivatives displayed more potent anti-breast cancer activity (MCF-7) than doxorubicin.[5]
Conversely, in a study on human leukemia (HL-60) cells, doxorubicin demonstrated a more prominent effect with a significantly lower IC50 value compared to the tested thienopyrimidine derivative.[3] This highlights the context-dependent efficacy of these compounds, varying with the specific chemical modifications of the thienopyrimidine core and the genetic makeup of the cancer cell lines.
Below is a summary of IC50 values from various studies, illustrating the comparative efficacy of these compounds.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Thieno[2,3-d]pyrimidine Derivatives | |||
| Thienopyrimidine derivative 4x | HL-60 (Human Leukemia) | 10.2 ± 0.20 | [3] |
| Thienopyrimidine derivative 5b | PC-3 (Prostate Cancer) | Lower than Doxorubicin | [4] |
| Thienopyrimidine derivative 5d | HCT-116 (Colon Cancer) | Lower than Doxorubicin | [4] |
| Thienopyrimidine-sulfadoxine derivative 14 | MCF-7 (Breast Cancer) | 22.12 | [5] |
| Thienopyrimidine-sulfadimethoxazine derivative 13 | MCF-7 (Breast Cancer) | 22.52 | [5] |
| Thienopyrimidine derivative 6j | HCT116 (Colon Cancer) | 0.6 - 1.2 | [8] |
| Thienopyrimidine derivative 6j | OV2008 (Ovarian Cancer) | 0.6 - 1.2 | [8] |
| Thienopyrimidine-2,4(1H,3H)-dione derivative 5d | A549 (Non-Small Cell Lung Cancer) | 3.0 | [9] |
| Doxorubicin | |||
| Doxorubicin | HL-60 (Human Leukemia) | 1.08 ± 0.12 | [3] |
| Doxorubicin | PC-3 (Prostate Cancer) | Higher than derivative 5b | [4] |
| Doxorubicin | HCT-116 (Colon Cancer) | Higher than derivative 5d | [4] |
| Doxorubicin | MCF-7 (Breast Cancer) | 30.40 | [5] |
Mechanisms of Action and Signaling Pathways
The disparate mechanisms of action of this compound derivatives and doxorubicin underscore their distinct therapeutic profiles.
This compound Derivatives: Targeting Kinase and Enzyme Pathways
Many thieno[2,3-d]pyrimidine derivatives function as inhibitors of key enzymes and protein kinases that are often dysregulated in cancer.
-
VEGFR-2 Inhibition: Vascular Endothelial Growth Factor (VEGF) and its receptor VEGFR-2 are critical for angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.[6][10] By inhibiting VEGFR-2, certain thienopyrimidine derivatives can block the downstream signaling cascades, including the PI3K/Akt and MAPK/ERK pathways, thereby suppressing endothelial cell proliferation, migration, and survival, ultimately leading to the inhibition of tumor growth.[11][12]
-
DHFR Inhibition: Dihydrofolate reductase (DHFR) is a crucial enzyme in the synthesis of nucleotides, the building blocks of DNA and RNA.[7][13] Inhibition of DHFR by thienopyrimidine derivatives depletes the cellular pool of tetrahydrofolate, which is essential for the synthesis of purines and thymidylate.[14][15] This leads to the cessation of DNA replication and cell division, ultimately causing cell cycle arrest and apoptosis.[7][14]
Doxorubicin: A DNA-Damaging Agent Inducing p53-Mediated Apoptosis
Doxorubicin's primary mode of action is the induction of significant DNA damage. This triggers a cellular stress response that often culminates in apoptosis, or programmed cell death, frequently mediated by the tumor suppressor protein p53.[1][2][16]
Upon DNA damage, p53 is activated and transcriptionally upregulates a host of pro-apoptotic genes, including PUMA and BAX.[1][17] This leads to mitochondrial outer membrane permeabilization, the release of cytochrome c, and the subsequent activation of a caspase cascade (caspase-9 and caspase-3), which executes the apoptotic program.[1] Doxorubicin can also induce apoptosis through p53-independent mechanisms.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of this compound derivatives and doxorubicin.
MTT Cell Viability Assay
This colorimetric assay is used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Annexin V-FITC Apoptosis Assay
This flow cytometry-based assay is used to detect and quantify apoptosis. In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye like FITC to label apoptotic cells. Propidium Iodide (PI) is used as a counterstain to differentiate between early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and live cells (Annexin V-negative, PI-negative).
Protocol:
-
Cell Preparation:
-
Culture cells to the desired confluence and treat with the test compound for the specified duration.
-
Harvest both adherent and suspension cells and wash with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
-
Staining:
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry within one hour of staining.
-
Use appropriate controls to set up compensation and quadrants for data analysis.
-
Cell Cycle Analysis
This method uses flow cytometry to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M). It is based on the quantitative staining of cellular DNA with a fluorescent dye such as Propidium Iodide (PI).
Protocol:
-
Cell Preparation and Fixation:
-
Culture and treat cells with the test compound as required.
-
Harvest the cells and wash with PBS.
-
Fix the cells by resuspending the pellet in ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours or overnight.
-
-
Staining:
-
Centrifuge the fixed cells to remove the ethanol and wash with PBS.
-
Resuspend the cell pellet in a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
The DNA content is measured, and the percentage of cells in each phase of the cell cycle is determined using appropriate software.
-
Conclusion
Both this compound derivatives and doxorubicin demonstrate significant anticancer activity, albeit through distinct molecular mechanisms. Doxorubicin remains a potent and broadly effective chemotherapeutic agent, but its clinical utility is hampered by its toxicity profile. The targeted nature of many thienopyrimidine derivatives, which inhibit specific kinases and enzymes crucial for tumor growth and survival, offers the potential for improved therapeutic windows and reduced off-target effects.
The data presented in this guide suggest that certain derivatives of the this compound scaffold hold considerable promise as novel anticancer agents. Their efficacy against various cancer cell lines, in some cases surpassing that of doxorubicin, warrants further preclinical and clinical investigation. Future research should focus on optimizing the structure of these derivatives to enhance their potency and selectivity, as well as on identifying predictive biomarkers to guide their clinical application. This comparative analysis provides a valuable resource for researchers dedicated to advancing the field of oncology drug discovery and development.
References
- 1. P53 is required for Doxorubicin-induced apoptosis via the TGF-beta signaling pathway in osteosarcoma-derived cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. e-century.us [e-century.us]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and Antitumor Activity of Novel Thienopyrimidine Derivatives Containing Thiosemicarbazide Moiety [scirp.org]
- 5. alliedacademies.org [alliedacademies.org]
- 6. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What are DHFR inhibitors and how do they work? [synapse.patsnap.com]
- 8. Thienopyrimidine derivatives exert their anticancer efficacy via apoptosis induction, oxidative stress and mitotic catastrophe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivative Inhibits d-Dopachrome Tautomerase Activity and Suppresses the Proliferation of Non-Small Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of FGF‐FGFR and VEGF‐VEGFR signalling in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]
- 12. Downregulation of VEGFR2 signaling by cedrol abrogates VEGF‑driven angiogenesis and proliferation of glioblastoma cells through AKT/P70S6K and MAPK/ERK1/2 pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 13. DHFR Inhibitors: Reading the Past for Discovering Novel Anticancer Agents [mdpi.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. P53 enhances apoptosis induced by doxorubicin only under conditions of severe DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
Validating Molecular Docking of 2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the molecular docking performance of 2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one derivatives with established alternatives, supported by experimental validation data. The information is curated from recent studies targeting key proteins in cancer signaling pathways, namely Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR).
I. Performance Comparison: Molecular Docking and In Vitro Validation
The following tables summarize the molecular docking scores and corresponding in vitro biological activities of this compound derivatives against VEGFR-2 and EGFR, compared with standard inhibitors.
Table 1: Comparison of Docking Scores and VEGFR-2 Inhibitory Activity
| Compound | Target | Docking Score (kcal/mol) | In Vitro VEGFR-2 IC50 (µM) |
| Compound 18 (thieno[2,3-d]pyrimidine derivative) | VEGFR-2 | -22.71 | 0.084[1] |
| Sorafenib (Reference Drug) | VEGFR-2 | -21.77 | Not Reported in this study |
Compound 18, a derivative of the core structure, demonstrates a more favorable docking score and potent in vitro inhibitory activity against VEGFR-2 compared to the reference drug, sorafenib.[1]
Table 2: Comparison of Docking Scores and EGFR Inhibitory Activity
| Compound | Target | Docking Score (kcal/mol) | In Vitro EGFR WT IC50 (nM) | In Vitro EGFR T790M IC50 (nM) |
| Compound 5b (thieno[2,3-d]pyrimidine derivative) | EGFR WT | Not specified, but good binding mode reported | 37.19 | 204.10 |
| Erlotinib (Reference Drug) | EGFR WT | -23.94 | Not Reported in this study | Not Reported in this study |
Compound 5b, another derivative, shows significant inhibitory activity against both wild-type and mutant EGFR.[2][3] While its specific docking score wasn't provided in the same format, the study confirmed a correct binding mode.[2][3]
Table 3: Anti-proliferative Activity against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
| Compound 18 | MCF-7 (Breast Cancer) | 10.17[1] |
| Compound 18 | HepG2 (Liver Cancer) | 24.47[1] |
| Compound 5b | A549 (Lung Cancer) | Not specified, but demonstrated anti-proliferative effects |
| Compound 5b | MCF-7 (Breast Cancer) | Not specified, but demonstrated anti-proliferative effects |
The in silico docking predictions for these compounds are well-corroborated by their in vitro anti-proliferative activities against various cancer cell lines.
II. Experimental Protocols
Detailed methodologies for the key experiments are crucial for the reproducibility and validation of these findings.
Molecular Docking Protocol (Using MOE)
A general workflow for performing molecular docking using MOE (Molecular Operating Environment) software is as follows:
-
Protein Preparation:
-
Load the crystal structure of the target protein (e.g., VEGFR-2, PDB ID: 2OH4) into MOE.
-
Perform a "QuickPrep" function to correct for structural issues, add hydrogen atoms, and assign correct protonation states.
-
Define the binding site, typically by selecting the co-crystallized ligand or using the "Site Finder" feature.
-
-
Ligand Preparation:
-
Draw the 2D structure of the ligand (e.g., this compound derivative) and convert it to 3D.
-
Perform energy minimization of the ligand structure to obtain a stable conformation.
-
-
Docking Simulation:
-
Open the "Dock" panel in MOE.
-
Specify the prepared protein as the receptor and the prepared ligand.
-
Define the binding site using the previously defined dummy atoms or ligand.
-
Select the placement and scoring functions (e.g., Triangle Matcher and London dG).
-
Run the docking simulation.
-
-
Analysis of Results:
-
Analyze the generated docking poses and their corresponding scores.
-
Visualize the binding interactions (hydrogen bonds, hydrophobic interactions, etc.) between the ligand and the protein's active site residues.
-
In Vitro VEGFR-2 Kinase Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of VEGFR-2. A common method is a luminescence-based assay that quantifies ATP consumption.
-
Master Mixture Preparation: A master mix containing kinase buffer, ATP, and a suitable substrate (e.g., poly(Glu, Tyr)) is prepared.
-
Plate Setup: The master mixture is added to the wells of a 96-well plate.
-
Compound Addition: Serial dilutions of the test compound (e.g., Compound 18) are added to the wells. Control wells with no inhibitor are also included.
-
Enzyme Addition: Recombinant human VEGFR-2 enzyme is added to all wells except the blank.
-
Incubation: The plate is incubated to allow the kinase reaction to proceed.
-
Detection: A kinase detection reagent (e.g., Kinase-Glo®) is added, which measures the amount of remaining ATP. The luminescence is read using a microplate reader.
-
Data Analysis: The IC50 value, the concentration of the inhibitor that causes 50% inhibition of enzyme activity, is calculated from the dose-response curve.
MTT Assay for Anti-proliferative Activity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.
-
Cell Seeding: Cancer cells (e.g., MCF-7, HepG2) are seeded in a 96-well plate and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound for a specified period (e.g., 48 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
-
Cell Treatment: Cells are treated with the test compound for a specific duration.
-
Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold ethanol to permeabilize the cell membrane.
-
Staining: The fixed cells are stained with a fluorescent dye that binds to DNA, such as propidium iodide (PI), in the presence of RNase to avoid staining of RNA.
-
Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. The fluorescence intensity of the dye is proportional to the amount of DNA in each cell.
-
Data Analysis: The data is analyzed to generate a histogram of DNA content, from which the percentage of cells in each phase of the cell cycle can be quantified.
Apoptosis Assay by Annexin V Staining
This assay is used to detect and quantify apoptosis (programmed cell death).
-
Cell Treatment: Cells are treated with the test compound.
-
Cell Harvesting: Both adherent and floating cells are collected and washed with PBS.
-
Staining: Cells are resuspended in a binding buffer and stained with Annexin V conjugated to a fluorescent dye (e.g., FITC) and a viability dye like propidium iodide (PI). Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane during early apoptosis. PI can only enter cells with compromised membranes (late apoptotic or necrotic cells).
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry.
-
Data Analysis: The results allow for the differentiation of live cells (Annexin V-negative, PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), and late apoptotic/necrotic cells (Annexin V-positive, PI-positive).
III. Visualizations: Signaling Pathways and Experimental Workflow
Signaling Pathways
The following diagrams illustrate the signaling pathways targeted by the this compound derivatives discussed in this guide.
Caption: VEGFR-2 Signaling Pathway and Inhibition.
Caption: EGFR Signaling Pathway and Inhibition.
Experimental Workflow
The following diagram outlines the general workflow for validating the results of molecular docking studies.
Caption: Experimental Workflow for Docking Validation.
References
Assessing the Off-Target Effects of the 2-Thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one Scaffold: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the selectivity of a compound is paramount to predicting its therapeutic efficacy and potential toxicity. This guide provides a comparative analysis of the off-target effects associated with the 2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one scaffold. Direct off-target data for the parent compound is limited; therefore, this guide assesses the broader target profile of its derivatives to infer potential off-target interactions. The thieno[2,3-d]pyrimidine core is a privileged scaffold in medicinal chemistry, with derivatives showing activity against a range of targets, particularly protein kinases and other enzymes involved in cell signaling and metabolism.
The following sections present a comparative analysis of the inhibitory activities of various thieno[2,3-d]pyrimidine derivatives against several key enzymes, detailed experimental protocols for assessing such activities, and a visualization of a relevant signaling pathway to contextualize on-target versus off-target effects.
Data Presentation: Comparative Inhibitory Activity of Thieno[2,3-d]pyrimidine Derivatives
The promiscuity of the thieno[2,3-d]pyrimidine scaffold is evident from the diverse range of kinases and enzymes that its derivatives have been shown to inhibit. This polypharmacology highlights the potential for off-target effects when designing new molecules based on this core structure. The table below summarizes the half-maximal inhibitory concentrations (IC₅₀) of various derivatives against several key protein targets.
| Target | Derivative Substitution | IC₅₀ (µM) | Reference Compound | Reference IC₅₀ (µM) |
| VEGFR-2 | 17f (a specific thieno[2,3-d]pyrimidine derivative) | 0.23 | Sorafenib | 0.23 |
| ROCK I | 8k (3-(3-methoxybenzyl)-6-(1H-pyrrolo[2,3-b]pyridin-4-yl)thieno[2,3-d]pyrimidin-4(3H)-one) | 0.004 | - | - |
| ROCK II | 8k (3-(3-methoxybenzyl)-6-(1H-pyrrolo[2,3-b]pyridin-4-yl)thieno[2,3-d]pyrimidin-4(3H)-one) | 0.001 | - | - |
| PIM-1 Kinase | 8g (a specific 4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile derivative with S-arylamide hybrid) | 0.373 | - | - |
| DHFR | 20 and 23 (specific thieno[2,3-d]pyrimidine-4-one derivatives) | TGI values of 16.2 and 67.7 respectively | 5-Fluorouracil | - |
| MIF2 Tautomerase | 5d (a specific thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione derivative) | 1.0 | 4-CPPC | 47 |
TGI = Total Growth Inhibition. Data is compiled from multiple sources to illustrate the target diversity of the scaffold.
Experimental Protocols
To assess the on- and off-target effects of novel this compound derivatives, standardized biochemical assays are essential. Below are detailed methodologies for an in vitro kinase inhibition assay and a dihydrofolate reductase (DHFR) inhibition assay, representing common methods to evaluate compounds of this class.
1. In Vitro Kinase Inhibition Assay (General Protocol)
This protocol is designed to measure the ability of a test compound to inhibit the activity of a specific kinase.
-
Principle: Kinase activity is quantified by measuring the phosphorylation of a substrate. Inhibition of this process by a test compound leads to a decrease in the measured signal. A common method involves quantifying the amount of ADP produced, which is directly proportional to kinase activity.
-
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
Test compound (dissolved in DMSO)
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
96-well or 384-well white microplates
-
Plate reader capable of measuring luminescence
-
-
Procedure:
-
Prepare a serial dilution of the test compound in DMSO. Further dilute in kinase assay buffer to the desired final concentrations.
-
To each well of the microplate, add the test compound dilution. Include wells for a positive control (no inhibitor) and a negative control (no kinase).
-
Add the kinase and its specific substrate to each well, except for the negative control wells.
-
Initiate the kinase reaction by adding ATP to all wells. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes).
-
Stop the kinase reaction and measure the amount of ADP produced by following the instructions of the ADP-Glo™ Kinase Assay Kit. This typically involves adding an ADP-Glo™ reagent to deplete unused ATP, followed by a kinase detection reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to the positive control.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
2. Dihydrofolate Reductase (DHFR) Inhibition Assay
This assay determines the inhibitory effect of a compound on DHFR activity.[1][2][3]
-
Principle: The activity of DHFR is measured by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP⁺ as dihydrofolate (DHF) is reduced to tetrahydrofolate (THF).[4]
-
Materials:
-
Purified recombinant human DHFR
-
Dihydrofolate (DHF)
-
NADPH
-
Test compound (dissolved in DMSO)
-
Assay buffer (e.g., 50 mM potassium phosphate, pH 7.5)
-
96-well UV-transparent microplate
-
Spectrophotometer capable of reading absorbance at 340 nm
-
-
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
In each well of the microplate, add the test compound, DHFR enzyme, and NADPH.[1] Include control wells with no inhibitor.
-
Pre-incubate the plate at a constant temperature (e.g., 25°C) for 5-10 minutes.
-
Initiate the reaction by adding DHF to each well.
-
Immediately begin monitoring the decrease in absorbance at 340 nm over time (e.g., every 30 seconds for 10-20 minutes).
-
Calculate the initial reaction velocity (rate of decrease in absorbance) for each concentration of the inhibitor.
-
Determine the percentage of inhibition relative to the uninhibited control.
-
Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Mandatory Visualization
The following diagrams illustrate key concepts relevant to assessing the off-target effects of the this compound scaffold.
Caption: Workflow for assessing the off-target effects of a compound.
Caption: VEGFR-2 signaling pathway illustrating on- and off-target inhibition.
References
Decoding the Cross-Reactivity Profile of the Thieno[2,3-d]pyrimidine Scaffold: A Comparative Guide for Researchers
For Immediate Release
A Deep Dive into the Enzymatic Interactions of Thieno[2,3-d]pyrimidine Derivatives Reveals Broad Kinase Inhibition and Potential for Off-Target Effects
The thieno[2,3-d]pyrimidine core structure, a key pharmacophore in modern drug discovery, is the backbone for a multitude of potent enzyme inhibitors. While the parent compound, 2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one, serves as a versatile precursor for the synthesis of these derivatives, a comprehensive analysis of the cross-reactivity of this scaffold across various enzyme families is crucial for understanding their therapeutic potential and anticipating off-target effects.[1] This guide offers a comparative overview of the enzymatic inhibition profiles of various thieno[2,3-d]pyrimidine derivatives, supported by quantitative data and detailed experimental protocols to aid researchers in drug development.
Comparative Analysis of Enzyme Inhibition
The thieno[2,3-d]pyrimidine scaffold has been extensively explored as a source of inhibitors for a wide range of enzymes, with a particular focus on protein kinases due to their critical role in cell signaling and proliferation. The following table summarizes the inhibitory activities (IC50 values) of several key derivatives against a panel of enzymes, highlighting the broad yet varied cross-reactivity profile of this chemical class.
| Derivative | Target Enzyme | IC50 (µM) |
| Kinase Inhibitors | ||
| 3-(3-methoxybenzyl)-6-(1H-pyrrolo[2,3-b]pyridin-4-yl)thieno[2,3-d]pyrimidin-4(3H)-one (Compound 8k) | ROCK I | 0.004 |
| ROCK II | 0.001 | |
| A specific thieno[2,3-d]pyrimidine derivative (Compound 17f) | VEGFR-2 | 0.23 |
| A series of 2-aryl-4-morpholinothieno[2,3-d]pyrimidines (Compound VIb) | PI3Kβ (% Inh @ 10µM) | 72% |
| PI3Kγ (% Inh @ 10µM) | 84% | |
| A series of thieno[2,3-d]pyrimidine derivatives (Compound 5) | FLT3 | 32.435 |
| A series of thieno[2,3-d]pyrimidine derivatives (Compound 5b) | EGFR (wild-type) | 0.037 |
| EGFR (T790M) | 0.204 | |
| Dihydrofolate Reductase (DHFR) Inhibitors | ||
| A 6-aralkyl substituted 2,4-diaminothieno[2,3-d]pyrimidine | DHFR (P. carinii) | 0.24 - 11.0 |
| A 2-amino-4-oxo-5-arylthio-substituted-6-methylthieno[2,3-d]pyrimidine (Compound 7) | DHFR (human) | 0.56 |
| A thieno[2,3-d]pyrimidine-4-one derivative (Compound 20) | DHFR | 0.20 |
| A thieno[2,3-d]pyrimidine derivative (Compound 7d) | DHFR | 0.462 |
| A thieno[2,3-d]pyrimidine derivative (Compound 10e) | DHFR | 0.541 |
Key Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the mechanisms of action and the methodologies used to assess the activity of these compounds, the following diagrams illustrate a key signaling pathway targeted by thieno[2,3-d]pyrimidine derivatives and a general workflow for enzyme inhibition screening.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are summarized protocols for key enzyme assays used to evaluate thieno[2,3-d]pyrimidine derivatives.
VEGFR-2 Kinase Assay (Luminescence-based)
This assay quantifies the amount of ATP remaining after the kinase reaction. A lower luminescence signal indicates higher kinase activity.
-
Reagent Preparation : Prepare a 1x kinase buffer, a master mix containing ATP and a suitable substrate (e.g., poly(Glu,Tyr)), and serial dilutions of the test inhibitor.
-
Assay Procedure :
-
To a 96-well plate, add the master mix.
-
Add the test inhibitor dilutions to the respective wells. Include a positive control (no inhibitor) and a blank (no enzyme).
-
Add the VEGFR-2 enzyme to all wells except the blank.
-
Incubate the plate to allow the kinase reaction to proceed.
-
-
Detection :
-
Add a reagent (e.g., Kinase-Glo®) to stop the reaction and measure the remaining ATP.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis : Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Dihydrofolate Reductase (DHFR) Assay (Spectrophotometric)
This assay measures the decrease in absorbance at 340 nm as NADPH is consumed during the DHFR-catalyzed reduction of dihydrofolate.
-
Reagent Preparation : Prepare an assay buffer, a solution of dihydrofolate (substrate), a solution of NADPH, and solutions of the test inhibitor.
-
Assay Procedure :
-
In a cuvette or 96-well plate, combine the assay buffer, NADPH, and the test inhibitor or control.
-
Add the DHFR enzyme and mix.
-
Initiate the reaction by adding the dihydrofolate substrate.
-
-
Measurement : Immediately measure the decrease in absorbance at 340 nm over time using a spectrophotometer.
-
Data Analysis : The rate of decrease in absorbance is proportional to the DHFR activity. Calculate the percent inhibition and IC50 values from the reaction rates at different inhibitor concentrations.
D-dopachrome Tautomerase Assay (Spectrophotometric)
This assay monitors the tautomerization of L-dopachrome methyl ester, which can be followed by the decrease in absorbance at 475 nm.
-
Reagent Preparation : Prepare a buffer solution and a stock solution of L-dopachrome methyl ester.
-
Assay Procedure :
-
In a cuvette, combine the buffer, the D-dopachrome tautomerase enzyme, and the test inhibitor or control.
-
Pre-incubate the mixture.
-
Initiate the reaction by adding the L-dopachrome methyl ester substrate.
-
-
Measurement : Monitor the decrease in absorbance at 475 nm in kinetic mode.
-
Data Analysis : Determine the initial reaction velocities from the absorbance curves. Calculate the percent inhibition and IC50 values based on the reduction in enzyme activity in the presence of the inhibitor.
Conclusion
The thieno[2,3-d]pyrimidine scaffold is a privileged structure in the development of enzyme inhibitors, demonstrating potent activity against a range of kinases and other enzymes such as DHFR. The broad cross-reactivity profile underscores the importance of comprehensive screening during the drug discovery process to ensure target selectivity and minimize potential off-target effects. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers working to advance novel therapeutics based on this versatile chemical scaffold.
References
Navigating the In Vivo Toxicity Landscape of 2-Thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the in vivo toxicity profile of novel therapeutic candidates is paramount. This guide provides a comparative overview of the available in vivo toxicity data for derivatives of 2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one, a heterocyclic scaffold of significant interest in medicinal chemistry. While comprehensive in vivo studies on the parent compound remain limited in publicly accessible literature, research on related derivatives offers valuable insights into their safety profiles.
The available data suggests that many thieno[2,3-d]pyrimidine derivatives exhibit a favorable safety profile, with low acute toxicity observed in preclinical animal models. However, the toxicity can be influenced by the nature and position of substituents on the core scaffold.
Acute Toxicity Profile
A key study by El-Tombary et al. (2013) investigated the acute toxicity of a novel series of 5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide derivatives in rats. The study determined the Approximate Lethal Dose (ALD50), which is the dose that causes the death of 50% of the test animals. The results indicated a very low level of acute toxicity for all tested compounds, with an ALD50 greater than 3.0 g/kg of body weight.[1] This high ALD50 value suggests a wide safety margin for these particular derivatives under acute exposure conditions.
In contrast to the low toxicity observed in the aforementioned study, other research points to the potential for toxicity with different substitution patterns. For instance, computational ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions for a series of thieno[2,3-d]pyrimidine-based VEGFR-2 kinase inhibitors suggested that while most compounds were predicted to be non-toxic, two specific derivatives were flagged for potential developmental toxicity.[2] This highlights the importance of evaluating each derivative individually.
A summary of the available acute toxicity data is presented in the table below.
| Derivative Class | Animal Model | Route of Administration | Key Finding | Reference |
| 5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide derivatives | Rats | Oral | ALD50 > 3.0 g/kg | [1] |
| Thieno[2,3-d]pyrimidine-based VEGFR-2 kinase inhibitors | (in silico) | N/A | Most compounds predicted non-toxic; two with potential developmental toxicity | [2] |
Gastrointestinal Safety
A significant concern for many orally administered drugs is the potential for gastrointestinal side effects, such as ulceration. Encouragingly, several studies on thieno[2,3-d]pyrimidine derivatives have reported a good gastrointestinal safety profile. The study by El-Tombary et al. (2013) also noted that their tested compounds revealed a high gastrointestinal safety profile.[1] Another study on a different series of 1,3-disubstituted thieno[2,3-d]pyrimidine-2,4(1H,3H)-diones found them to be devoid of any ulcerogenic activity, showing superiority over the non-steroidal anti-inflammatory drug (NSAID) mefenamic acid in this regard.
Preliminary Toxicity Screening
In the early stages of drug discovery, preliminary toxicity screens are often employed. One such study utilized the brine shrimp lethality assay to assess the toxicity of a range of thieno[2,3-d]pyrimidine derivatives. While not a direct measure of in vivo toxicity in mammals, this assay provides an initial indication of potential cytotoxicity.[3]
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below is the methodology for the acute toxicity study as described by El-Tombary et al. (2013).
Acute Toxicity (ALD50) Determination
-
Animal Model: Adult male albino rats, each weighing 100-120 g.
-
Grouping: Animals were divided into groups of six.
-
Administration: The test compounds were administered orally in a suspension of 2% gum tragacanth.
-
Dosage: The compounds were given at different dose levels.
-
Observation Period: The animals were observed for 24 hours.
-
Endpoint: The dose that caused 50% mortality in each group was recorded as the ALD50.[1]
Visualizing the Research Landscape
To provide a clearer understanding of the processes and potential mechanisms discussed, the following diagrams have been generated.
Caption: A generalized workflow for the in vivo toxicity evaluation of thieno[2,3-d]pyrimidine derivatives.
References
A Comparative Guide to the Pharmacokinetics of Thieno[2,3-d]pyrimidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The thieno[2,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with therapeutic potential across various disease areas, including oncology and inflammation. A critical aspect of the drug development process is the understanding of a compound's pharmacokinetic profile, which governs its absorption, distribution, metabolism, and excretion (ADME). This guide provides an objective comparison of the in vivo pharmacokinetic properties of two distinct thieno[2,3-d]pyrimidine derivatives, drawing upon published experimental data to aid in the selection and optimization of candidates for further development.
In Vivo Pharmacokinetic Parameter Comparison
The following table summarizes the key pharmacokinetic parameters of two investigational thieno[2,3-d]pyrimidine derivatives, Compound 7l , an atypical protein kinase C (aPKC) inhibitor, and Compound 6a , a phosphoinositide 3-kinase (PI3K) inhibitor. These data, derived from preclinical studies in rodents, offer a snapshot of their bioavailability and disposition in a biological system.
| Pharmacokinetic Parameter | Compound 7l (in Mice) | Compound 6a (in Rats) |
| Dose and Administration Route | 10 mg/kg (Oral Gavage) | 10 mg/kg (Oral Gavage) |
| Cmax (Maximum Concentration) | 1.8 µM | 1133 ± 186 ng/mL |
| Tmax (Time to Cmax) | 2 h | 1.17 ± 0.75 h |
| AUC (Area Under the Curve) | 11.1 µM·h | 3448 ± 582 h·ng/mL |
| t1/2 (Half-life) | 4.3 h | 2.05 ± 0.43 h |
| Oral Bioavailability (F%) | 87% | 41.3% |
Experimental Protocols
A thorough understanding of the experimental conditions is crucial for the interpretation of pharmacokinetic data. Below are the detailed methodologies employed in the studies for Compound 7l and Compound 6a .
Pharmacokinetic Analysis of Compound 7l
The pharmacokinetic profile of Compound 7l was assessed in male C57BL/6J mice. A single dose of 10 mg/kg was administered via oral gavage. Blood samples were collected at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours) post-administration. Plasma was separated by centrifugation and the concentration of Compound 7l was determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The pharmacokinetic parameters were then calculated using non-compartmental analysis.
Pharmacokinetic Analysis of Compound 6a
The in vivo pharmacokinetic properties of Compound 6a were evaluated in male Sprague-Dawley rats. The compound was administered as a single 10 mg/kg dose via oral gavage. Blood samples were collected from the tail vein at various time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours) after dosing. Plasma was harvested and the concentrations of Compound 6a were quantified using a validated LC-MS/MS method. Pharmacokinetic parameters were calculated using a non-compartmental model.
Visualizing the Pharmacokinetic Workflow
To illustrate the general process of obtaining and analyzing pharmacokinetic data, the following diagram outlines a typical experimental workflow.
Caption: A generalized workflow for conducting in vivo pharmacokinetic studies.
Safety Operating Guide
Proper Disposal of 2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed protocol for the proper disposal of 2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one (CAS No. 117516-97-9), a thieno[2,3-d]pyrimidine derivative. In the absence of specific degradation protocols, this compound must be treated as a hazardous chemical waste.
Immediate Safety and Handling
Potential Hazards:
-
Skin Irritation: May cause skin irritation.[1]
-
Eye Irritation: May cause serious eye irritation.[1]
-
Respiratory Irritation: May cause respiratory irritation.[1]
-
Acute Toxicity: Harmful if swallowed.[1]
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber).
-
Body Protection: Wear a lab coat, long pants, and closed-toe shoes.
-
Respiratory Protection: Use a NIOSH-approved respirator if handling the compound as a powder or if there is a risk of aerosolization.
Engineering Controls: All handling and disposal procedures should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood. Ensure that an eyewash station and safety shower are readily accessible.
Step-by-Step Disposal Protocol
The primary route for the disposal of this compound is through an approved hazardous waste disposal program.[2] Chemical neutralization should not be attempted without a validated and peer-reviewed protocol for this specific compound, as incomplete reactions can produce other hazardous byproducts.
Experimental Protocol: Waste Collection and Packaging
-
Waste Segregation:
-
Do not mix this compound waste with other chemical waste streams unless their compatibility is certain.
-
Keep solid waste separate from liquid waste.
-
-
Container Selection:
-
Use a designated, leak-proof, and chemically compatible container for waste collection. High-density polyethylene (HDPE) containers are generally suitable.
-
The container must be in good condition, with a secure screw-top cap.
-
-
Labeling:
-
As soon as the first portion of waste is added, label the container clearly with the words "HAZARDOUS WASTE".[3][4][5][6]
-
The label must include:
-
The full chemical name: "this compound" and any other components of the waste.
-
The approximate quantity or concentration of each component.
-
The date when the first waste was added (accumulation start date).
-
The name and contact information of the responsible researcher or laboratory.
-
The relevant hazard pictograms (e.g., irritant, acute toxicity).
-
-
-
Waste Accumulation:
-
Store the waste container in a designated satellite accumulation area within the laboratory.
-
Keep the container closed at all times, except when adding waste.
-
Do not overfill the container; leave at least 10% headspace to allow for expansion.
-
-
Disposal Request:
-
Once the container is full or the project is complete, arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Data Presentation
| Waste Stream | Container Type | Labeling Requirements | Disposal Method |
| Solid Waste (e.g., pure compound, contaminated labware) | Lined, puncture-resistant container for sharps; otherwise, a sealed, compatible container. | "HAZARDOUS WASTE", Chemical Name, Concentration, Accumulation Date, Researcher Info, Hazard Pictograms | Collection by licensed hazardous waste vendor for incineration. |
| Liquid Waste (e.g., solutions containing the compound) | Leak-proof, chemically compatible container (e.g., HDPE) with a screw-top cap. | "HAZARDOUS WASTE", Chemical Name, Concentration, Accumulation Date, Researcher Info, Hazard Pictograms | Collection by licensed hazardous waste vendor for incineration. |
| Contaminated PPE (e.g., gloves, disposable lab coats) | Lined, sealed waste container. | "HAZARDOUS WASTE", "Contaminated PPE" | Collection by licensed hazardous waste vendor for incineration. |
Mandatory Visualization
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Chapter 8 - Hazardous Waste Disposal Procedures [ehs.cornell.edu]
- 4. research.columbia.edu [research.columbia.edu]
- 5. Chemical Waste Labeling Procedure | Environmental Health and Safety - Office of the Vice President for Research | The University of Iowa [ehs.research.uiowa.edu]
- 6. Laboratory/Chemical Waste Guidelines | YSU [ysu.edu]
Essential Safety and Operational Guidance for Handling 2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling and disposal of 2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one. The following procedural guidance is based on the known hazards of structurally similar compounds and general best practices for laboratory safety.
Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not available. The recommendations below are extrapolated from data on analogous thieno[2,3-d]pyrimidine derivatives. Users should exercise caution and handle this compound as potentially hazardous.
Hazard Assessment
Based on the safety data for similar compounds, this compound is anticipated to have the following potential hazards:
-
Harmful if swallowed.
-
Causes skin irritation.
-
Causes serious eye irritation.
-
May cause respiratory irritation.
Personal Protective Equipment (PPE)
Adherence to proper PPE protocols is critical to ensure personal safety. The following table summarizes the recommended PPE for various laboratory operations involving this compound.
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Solid) | Safety glasses with side shields | Nitrile gloves (double-gloving recommended) | Laboratory coat | N95 or P100 respirator if not handled in a fume hood |
| Solution Preparation and Transfers | Chemical splash goggles | Nitrile gloves | Laboratory coat | Work within a certified chemical fume hood |
| Running Reactions | Chemical splash goggles | Nitrile gloves | Laboratory coat | Work within a certified chemical fume hood |
| Work-up and Purification | Chemical splash goggles and face shield | Nitrile gloves | Laboratory coat | Work within a certified chemical fume hood |
| Handling of Waste | Chemical splash goggles | Nitrile gloves | Laboratory coat | N/A (handle in well-ventilated area) |
Experimental Protocols: Safe Handling Procedures
1. Engineering Controls:
-
Always handle this compound in a well-ventilated area.
-
For all procedures involving the solid compound or its solutions, use a certified chemical fume hood to minimize inhalation exposure.
2. Decontamination:
-
In case of a spill, decontaminate the area using a suitable absorbent material.
-
Wash all contaminated surfaces thoroughly with soap and water.
3. Personal Hygiene:
-
Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.
-
Do not eat, drink, or smoke in areas where this compound is handled or stored.
Disposal Plan
Proper disposal of chemical waste is essential to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation:
-
Collect all solid waste contaminated with this compound in a dedicated, clearly labeled, and sealed container.
-
Collect all liquid waste containing this compound in a separate, labeled, and sealed container.
Disposal Method:
-
Due to the sulfur content, this compound may form acidic byproducts upon degradation.
-
It is recommended to dispose of this compound and its contaminated waste through a licensed hazardous waste disposal company.
-
For land disposal, neutralization of potential acidic products is a key consideration. This can be achieved by treatment with a suitable base, such as limestone.
Visual Workflow Guides
The following diagrams illustrate the decision-making process for PPE selection and the general workflow for waste disposal.
Caption: PPE Selection Workflow
Caption: Waste Disposal Workflow
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
